2-Chloro-5-(trifluoromethyl)thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NS/c5-3-9-1-2(10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKYGHLOEYILOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384199-31-8 | |
| Record name | 2-chloro-5-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2-chloro-5-(trifluoromethyl)thiazole, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethylthiazole moiety is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and bioavailability of the parent molecule.[1] This guide will delve into the prevalent synthetic strategies, focusing on the Hantzsch thiazole synthesis for the preparation of the crucial intermediate, 2-amino-5-(trifluoromethyl)thiazole, and its subsequent conversion to the target compound via the Sandmeyer reaction. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a robust framework for the successful synthesis and purification of this compound.
Introduction: The Significance of the Trifluoromethylthiazole Scaffold
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, is a highly sought-after substituent due to its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic pathways.[1] When incorporated into a heterocyclic system like thiazole, the resulting trifluoromethylthiazole scaffold offers a unique combination of properties that can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a versatile intermediate, allowing for further functionalization at the 2-position to generate a diverse library of compounds for screening and development.
Strategic Analysis of Synthetic Pathways
The most common and industrially viable approach to the synthesis of this compound is a two-step process. This strategy hinges on the initial formation of 2-amino-5-(trifluoromethyl)thiazole, which is then converted to the final product.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for the construction of the thiazole ring.[2][3] The reaction involves the condensation of an α-haloketone with a thioamide.[4][5] In the context of our target intermediate, 3-bromo-1,1,1-trifluoroacetone serves as the trifluoromethyl-containing α-haloketone, and thiourea provides the requisite N-C-S fragment.
Caption: Key stages of the Hantzsch thiazole synthesis.
Mechanistic Causality: The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon bearing the bromine atom in 3-bromo-1,1,1-trifluoroacetone. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the aromatic thiazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be influenced by the pH of the reaction medium.[2][6]
Alternative Route: A patent (CN101768135B) describes a one-step preparation of 2-amino-5-trifluoromethylthiazole starting from 2-aminothiazole.[7] While this method appears promising due to its simplicity, the details of the reaction conditions and reagent availability may require further investigation for widespread laboratory application.
Part 2: Conversion to this compound via the Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[1] This transformation is particularly useful for the synthesis of aryl halides that are not readily accessible through direct halogenation.
Caption: The Sandmeyer reaction workflow for the target compound.
Mechanistic Rationale: The process begins with the diazotization of the primary amino group of 2-amino-5-(trifluoromethyl)thiazole.[8] This is achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The subsequent addition of a copper(I) chloride catalyst facilitates the displacement of the diazonium group with a chloride ion, liberating nitrogen gas and forming the desired this compound.[9] The use of a copper(I) catalyst is crucial for the efficiency of this radical-nucleophilic aromatic substitution reaction.[1]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
| Parameter | Value | Rationale/Notes |
| Reactants | 3-Bromo-1,1,1-trifluoroacetone, Thiourea | Key building blocks for the Hantzsch synthesis. |
| Solvent | Ethanol | A common protic solvent that facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Work-up | Neutralization with a weak base (e.g., NaHCO₃) | To precipitate the product and neutralize any excess acid. |
| Purification | Recrystallization from ethanol/water | To obtain a pure product. |
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent) dropwise at room temperature.[10]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-amino-5-(trifluoromethyl)thiazole as a crystalline solid.
Protocol 2: Synthesis of this compound
| Parameter | Value | Rationale/Notes |
| Reactants | 2-Amino-5-(trifluoromethyl)thiazole, Sodium Nitrite, Hydrochloric Acid, Copper(I) Chloride | Standard reagents for the Sandmeyer reaction. |
| Solvent | Water, Acetonitrile (optional) | Aqueous medium for diazotization; acetonitrile can improve solubility.[11] |
| Temperature | 0-5 °C (Diazotization), Room Temperature to 60 °C (Chlorination) | Low temperature is critical for the stability of the diazonium salt.[11] |
| Reaction Time | 30 min (Diazotization), 1-2 hours (Chlorination) | Monitor by TLC or GC for completion. |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) | To isolate the product from the aqueous reaction mixture. |
| Purification | Column chromatography or distillation under reduced pressure | To obtain the final product in high purity.[12] |
Step-by-Step Methodology:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-(trifluoromethyl)thiazole (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[11]
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.[12]
-
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Trifluoromethylated Compounds: Many trifluoromethyl-containing compounds are volatile and can be toxic. Handle 3-bromo-1,1,1-trifluoroacetone and the final product in a well-ventilated fume hood.[13][14]
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[9] Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4]
-
Reagents: Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Hydrochloric acid is corrosive, and sodium nitrite is an oxidizing agent.[15]
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in organic chemistry. The Hantzsch thiazole synthesis provides an efficient route to the key 2-amino-5-(trifluoromethyl)thiazole intermediate, which can be reliably converted to the desired product via the Sandmeyer reaction. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable building block for the development of new and improved pharmaceuticals and agrochemicals. The protocols and insights provided in this guide serve as a solid foundation for further exploration and optimization of this important synthetic transformation.
References
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet.
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Royal Society of Chemistry. (n.d.). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip.
- IJISET. (n.d.). Interaction of Some Dihalide Esters with Thiourea.
- National Center for Biotechnology Information. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry.
- Google Patents. (n.d.). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- National Center for Biotechnology Information. (n.d.). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Google Patents. (n.d.). CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- PubMed. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
- ResearchGate. (2024). Study on an Intelligent English Translation Method Using an Improved Convolutional Neural Network Model.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. fishersci.com [fishersci.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. georganics.sk [georganics.sk]
Foreword: Navigating the Landscape of Specialized Reagents
An In-Depth Technical Guide to 2-Chloro-5-(Trifluoromethyl)Thiazole: Properties, Synthesis, and Applications
This compound stands as a pivotal, albeit specialized, building block at the confluence of heterocyclic and organofluorine chemistry. Its true value is realized in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries. Publicly available, specific experimental data for this compound is limited, a common characteristic for high-value synthetic intermediates. This guide, therefore, is constructed upon a foundation of established chemical principles and extrapolated data from closely related structural analogs, such as 2-chloro-5-chloromethylthiazole and various trifluoromethyl-substituted heterocycles. This approach provides a robust and scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and effectively utilize this potent reagent.
Molecular Profile and Physicochemical Characteristics
This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen, distinguished by two key functional groups: a reactive chlorine atom at the 2-position and a highly electronegative trifluoromethyl (CF₃) group at the 5-position. The CF₃ group is a critical bioisostere for other functionalities (like the tert-butyl or chloromethyl group) and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] The chlorine atom serves as a versatile synthetic handle, primarily functioning as an excellent leaving group in nucleophilic substitution reactions.
Core Properties
The physical and chemical properties of this compound are summarized below. Calculated values are precise, while physical properties are estimated based on trends observed in analogous structures.
| Property | Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₄HClF₃NS | Calculated |
| Molecular Weight | 187.56 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other halogenated thiazoles. The related 2-chloro-5-chloromethylthiazole is a white/yellow solid with a melting point of 35°C.[2] |
| Boiling Point | Estimated: 150-170 °C (at 760 mmHg) | The CF₃ group generally increases volatility compared to a CH₂Cl group. The boiling point of 2-chloro-5-methylthiazole is 174°C.[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. | Typical for small, non-polar to moderately polar organic molecules. |
| Density | Estimated: ~1.6 g/cm³ | The high atomic mass of chlorine and fluorine atoms contributes to a density significantly greater than water. |
Spectroscopic Signature
While specific spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted:
-
¹H NMR: A singlet would be observed for the lone proton at the C4 position of the thiazole ring. Its chemical shift would likely be in the δ 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the CF₃ group.
-
¹³C NMR: Four distinct signals would be expected. The C2 carbon (bearing the chlorine) and the C5 carbon (bearing the CF₃ group) would appear as quartets due to coupling with the fluorine atoms. The C4 carbon would show a singlet, and the carbon of the CF₃ group would exhibit a strong quartet with a large C-F coupling constant.
-
¹⁹F NMR: A sharp singlet would be observed, as there are no adjacent protons to cause splitting. This provides a clear and unambiguous signal for reaction monitoring.
-
Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1250 cm⁻¹ range would be prominent, corresponding to the C-F stretching vibrations of the trifluoromethyl group.[1] Additional characteristic peaks for C=N and C-S stretching within the thiazole ring would also be present.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 187. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of Cl, CF₃, or cleavage of the thiazole ring.
Synthesis and Manufacturing Pathways
The synthesis of this compound is not trivial and relies on robust methods of heterocyclic and organofluorine chemistry. Two logical and field-proven retrosynthetic pathways are considered most viable.
Conceptual Synthetic Strategies
-
Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide.[4][5] For this target, one would require 1-bromo-3,3,3-trifluoroacetone and a thioformamide equivalent. While effective, the required fluorinated α-haloketone can be expensive and challenging to handle.
-
Sandmeyer Reaction on a Precursor Thiazole: A more common and industrially scalable approach involves the diazotization of a 2-amino-5-(trifluoromethyl)thiazole precursor, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with chloride.[6][7][8] This method is highly reliable for installing a chlorine atom onto an electron-rich heteroaromatic ring.
The Sandmeyer approach is preferred for its reliability and the relative accessibility of the 2-aminothiazole starting material.
Caption: Proposed Sandmeyer synthesis workflow.
Experimental Protocol: Sandmeyer Chlorination
This protocol is a self-validating system based on established procedures for Sandmeyer reactions on heterocyclic amines.[6]
CAUSALITY & EXPERT INSIGHT: The success of this reaction hinges on the stability of the diazonium salt intermediate. It is thermally unstable and can decompose violently if the temperature is not strictly controlled. The reaction is maintained at 0-5 °C to prevent decomposition and the formation of unwanted phenol byproducts. Copper(I) is the essential catalyst for the single-electron transfer mechanism that initiates the displacement of N₂ gas.[7]
-
Diazotization (Step 1):
-
To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-amino-5-(trifluoromethyl)thiazole (1.0 eq) and aqueous hydrochloric acid (3.0 M, ~5 mL per gram of starting material).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the thiazole slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this catalyst solution to 0 °C.
-
Slowly add the cold diazonium salt slurry from Step 1 to the cold CuCl solution. Vigorous bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the chemistry of its C2-chloro substituent. The thiazole ring is electron-deficient, a character that is significantly amplified by the potent electron-withdrawing nature of the CF₃ group at the C5 position. This electronic profile makes the C2 carbon highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr) .
The C2-Cl bond is the primary site of reactivity, readily displaced by a wide array of nucleophiles. This reaction is the cornerstone of its utility as a synthetic building block.
Caption: Key nucleophilic substitution reactions.
Protocol: Nucleophilic Substitution with an Amine
This general procedure describes the coupling of this compound with a primary or secondary amine.
CAUSALITY & EXPERT INSIGHT: This reaction typically proceeds smoothly, often without the need for a catalyst. However, the addition of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is crucial. Its role is to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the reaction to completion. The choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of all components.
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).
-
Add the desired amine (1.1-1.5 eq) to the solution.
-
Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat gently (e.g., to 50-80 °C) to increase the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove the amine hydrochloride salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Applications in Research and Development
The trifluoromethyl-thiazole scaffold is a "privileged" structure in modern drug discovery and agrochemical design.
-
Medicinal Chemistry: The incorporation of a CF₃ group is a well-established strategy to block metabolic oxidation, increase cell membrane permeability, and enhance binding interactions with biological targets.[1] Thiazole derivatives containing this motif are actively investigated as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[1] The this compound core allows for the rapid generation of libraries of compounds by reacting it with various amines, alcohols, and thiols, enabling structure-activity relationship (SAR) studies.
-
Agrochemicals: The related compound, 2-chloro-5-chloromethylthiazole, is a key intermediate in the synthesis of major neonicotinoid insecticides like Thiamethoxam and Clothianidin.[9] By analogy, this compound is a highly valuable precursor for the development of next-generation pesticides and fungicides. The CF₃ group can impart enhanced potency, greater environmental stability, or a modified spectrum of activity compared to non-fluorinated counterparts. It is a known intermediate for herbicides.[10]
Safety, Handling, and Storage
While a specific safety data sheet for this compound is not widely available, its hazards can be reliably inferred from the comprehensive data on 2-chloro-5-chloromethylthiazole.[2][11] It must be treated as a hazardous substance.
-
Toxicity and Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: A lab coat and, for larger quantities, an impervious apron or suit should be worn.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Recommended storage temperature is typically 2-8 °C.[9]
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.
-
References
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Gomtsyan, A. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(6), 2099–2135. [Link]
- Szychta, M., et al. (2022).
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Reddy, G. O. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]
- Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
- Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole.
- National Institutes of Health. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Rays Biotech. (n.d.). Agrochemicals Technical Intermediate.
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Justia Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethylthiazole.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 10. raysbiotech.com [raysbiotech.com]
- 11. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data for 2-chloro-5-(trifluoromethyl)thiazole NMR
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-chloro-5-(trifluoromethyl)thiazole
Introduction: The Significance of Fluorinated Thiazoles
This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development. The thiazole ring is a privileged scaffold, appearing in numerous bioactive molecules, while the incorporation of a trifluoromethyl (CF₃) group can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[1] The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating their exact structure in solution.
This guide provides a detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data expected for this compound. As a senior application scientist, the focus will be not just on the data itself, but on the underlying principles and experimental considerations that lead to an unambiguous structural confirmation. We will explore the causal factors behind the observed chemical shifts and coupling constants and provide a robust, self-validating protocol for data acquisition.
Molecular Structure and NMR-Active Nuclei
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The key NMR-active nuclei in this compound are ¹H, ¹³C, and ¹⁹F, each providing a unique and complementary piece of the structural puzzle.
Caption: Molecular Structure of this compound
¹H NMR Spectroscopic Analysis
The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. In this compound, there is only one proton, attached to the C4 position of the thiazole ring.
Expected Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.5 | Quartet (q) | ⁴JH-F ≈ 1-2 Hz |
Expert Interpretation and Causality
-
Chemical Shift (δ): The single proton signal is expected to appear significantly downfield (8.0 - 8.5 ppm). This is a direct consequence of the anisotropic effect of the aromatic thiazole ring and the cumulative electron-withdrawing effects of the adjacent sulfur atom, the imine nitrogen, and the potent trifluoromethyl group at C5. These groups deshield the H-4 proton, reducing the local electron density and shifting its resonance to a higher frequency.
-
Multiplicity: The signal for H-4 is predicted to be a quartet . This is not due to coupling with other protons (as there are none nearby) but rather through-space or through-bond coupling to the three equivalent fluorine atoms of the CF₃ group. This four-bond coupling (⁴JH-F) is a hallmark of structures where a proton is ortho or in a similarly close spatial arrangement to a trifluoromethyl group on an aromatic ring. The resulting quartet follows the n+1 rule, where n=3 equivalent ¹⁹F nuclei.
-
Coupling Constant (J): The magnitude of the ⁴JH-F coupling is typically small, around 1-2 Hz. While small, this splitting pattern is highly diagnostic and provides definitive evidence for the relative positioning of the proton and the CF₃ group.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon, unless C-F coupling is present.
Expected Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C2 | 150 - 155 | Singlet | - |
| C4 | 140 - 145 | Quartet (q) | ³JC-F ≈ 4-6 Hz |
| C5 | 125 - 130 | Quartet (q) | ²JC-F ≈ 30-40 Hz |
| CF₃ | 118 - 123 | Quartet (q) | ¹JC-F ≈ 270-280 Hz |
Expert Interpretation and Causality
-
C2 (Chloro-substituted): This carbon is attached to two electronegative atoms (N and Cl) and the ring sulfur, placing its resonance significantly downfield (~150-155 ppm). It should appear as a sharp singlet in a proton-decoupled spectrum.
-
C4 (Protonated): The C4 carbon, bonded to the single ring proton, is also deshielded by the ring electronics, with an expected shift of ~140-145 ppm. Crucially, this signal will appear as a small quartet due to a three-bond coupling (³JC-F) to the CF₃ group.
-
C5 (CF₃-substituted): This carbon's resonance is influenced by the direct attachment of the electron-withdrawing CF₃ group. It will also be split into a quartet due to two-bond coupling (²JC-F) with a magnitude of approximately 30-40 Hz.
-
CF₃ (Trifluoromethyl): The carbon of the trifluoromethyl group itself exhibits the most dramatic effect. Its signal will be a prominent quartet due to the very large one-bond coupling (¹JC-F) of ~270-280 Hz. This large coupling constant is an unmistakable signature of a C-F bond.[2] Its chemical shift is typically observed around 120 ppm.
¹⁹F NMR Spectroscopic Analysis
¹⁹F NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][3] It provides a clear window into the fluorine-containing part of the molecule.
Expected Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -60 to -65 | Doublet (d) | ⁴JF-H ≈ 1-2 Hz |
| Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Negative values indicate upfield shifts.[4] |
Expert Interpretation and Causality
-
Chemical Shift (δ): A trifluoromethyl group attached to an aromatic system typically resonates in the range of -60 to -65 ppm.[5] The exact position is sensitive to the electronic nature of the aromatic ring. The electron-deficient thiazole ring contributes to this specific chemical shift range.
-
Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal for the three equivalent fluorine atoms will appear as a doublet . This is the reciprocal view of the H-4 splitting; the three fluorine nuclei are split by the single H-4 proton. The coupling constant will be identical to that observed in the ¹H spectrum (⁴JF-H ≈ 1-2 Hz). Observing this reciprocal coupling in both the ¹H and ¹⁹F spectra provides irrefutable proof of the H-4 and CF₃ group's proximity.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. The following workflow is designed for the comprehensive characterization of this compound.
Caption: Standard Operating Procedure for NMR Analysis
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, DMSO-d₆ can be used.[6]
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is standard for high-field NMR spectrometers.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, an external standard or the instrument's internal reference (calibrated to CFCl₃) is used.
-
-
Instrumental Setup & Acquisition:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.
-
¹H Acquisition: A standard single-pulse experiment (e.g., Bruker's zg30) is used. A relaxation delay (d1) of 1-2 seconds and 16-32 scans (ns) are typically sufficient.
-
¹⁹F Acquisition: A standard pulse sequence with proton decoupling (e.g., zgig) can be used to obtain a singlet for chemical shift determination. To observe the H-F coupling, a non-decoupled spectrum should be acquired.
-
¹³C Acquisition: A standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., zgpg30) is used to acquire the spectrum. Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in positive absorption mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated using the TMS signal (¹H, ¹³C) or the appropriate ¹⁹F reference.
-
Peak Picking and Integration: Peaks are identified, and their integrals (for ¹H NMR) are calculated to determine proton ratios.
-
Coupling Constant Measurement: The distances between the split lines of a multiplet are measured in Hz to determine the J-coupling values.
-
Conclusion: A Cohesive Spectroscopic Portrait
The structural elucidation of this compound is a textbook example of the synergy between multinuclear NMR techniques. The ¹H NMR spectrum confirms the presence and electronic environment of the sole aromatic proton and, through its quartet multiplicity, establishes its spatial relationship to the CF₃ group. The ¹³C NMR spectrum maps the carbon backbone, with characteristic shifts and C-F coupling constants confirming the positions of the chloro and trifluoromethyl substituents. Finally, the ¹⁹F NMR spectrum provides a highly sensitive and unambiguous signal for the trifluoromethyl group, with its multiplicity corroborating the H-F coupling observed in the proton spectrum. When acquired using a robust and validated protocol, this collective dataset provides unequivocal proof of structure, satisfying the rigorous demands of modern chemical research.
References
- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.
- Unknown. (n.d.). 19F NMR Reference Standards.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- PubMed. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.
- ChemicalBook. (n.d.). 2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE Product Description.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Chemical Synthesis Database. (n.d.). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
- ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1h nmr.
- ResearchGate. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
- ACS Publications. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews.
- MDPI. (n.d.). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
- RSC Publishing. (n.d.). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science.
- National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- Unknown. (n.d.). 19Flourine NMR.
- ResearchGate. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. colorado.edu [colorado.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to 2-Chloro-5-chloromethylthiazole: Synthesis, Properties, and Applications in Drug Discovery and Agrochemicals
For the Attention of Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: While the initial inquiry concerned the specific compound CAS number 1896187-72-6 (2-Chloro-5-[2-(trifluoromethyl)phenyl]thiazole), a comprehensive literature search revealed a scarcity of publicly available data for this specific molecule. This suggests it may be a novel or less-characterized compound. However, to provide a valuable and in-depth technical resource within the same chemical family, this guide will focus on the closely related and well-documented compound, 2-Chloro-5-chloromethylthiazole (CAS No. 105827-91-6) . This key intermediate shares the 2-chloro-5-substituted thiazole core and serves as a critical building block in the synthesis of numerous commercialized pharmaceuticals and agrochemicals. The principles, synthetic methodologies, and applications discussed herein are therefore highly relevant to researchers working with substituted thiazole derivatives.
Introduction to 2-Chloro-5-chloromethylthiazole: A Versatile Heterocyclic Building Block
2-Chloro-5-chloromethylthiazole is a bifunctional heterocyclic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group at the 5-position and a chlorine atom at the 2-position of the thiazole ring, allows for sequential and regioselective modifications. This dual reactivity makes it an invaluable precursor for the synthesis of a wide array of more complex molecules with diverse biological activities. Thiazole rings are a common motif in many biologically active compounds, and 2-chloro-5-chloromethylthiazole provides a readily available starting material for the exploration of new chemical entities in drug discovery and crop protection.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-chloro-5-chloromethylthiazole is essential for its safe handling, storage, and use in chemical synthesis. The compound is typically a white to light yellow crystalline solid or a colorless to light yellow liquid, depending on the ambient temperature and purity.[2]
| Property | Value | Reference |
| CAS Number | 105827-91-6 | [3] |
| Molecular Formula | C₄H₃Cl₂NS | [3] |
| Molecular Weight | 168.04 g/mol | [3] |
| Appearance | White to light yellow crystal or colorless to light yellow liquid | [2] |
| Melting Point | 29-31 °C | [2] |
| Solubility | Soluble in common organic solvents such as methanol. | [2] |
| Storage | Recommended to be stored at refrigerator temperatures (2-8°C) under an inert atmosphere. | [2] |
Synthesis of 2-Chloro-5-chloromethylthiazole
The synthesis of 2-chloro-5-chloromethylthiazole has been a subject of considerable research, with several methodologies developed to improve yield, purity, and process safety. A common and effective route involves the chlorination of 3-chloro-1-propenylisothiocyanate.[1]
Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for 2-chloro-5-chloromethylthiazole:
Caption: Synthetic pathway for 2-chloro-5-chloromethylthiazole.
Experimental Protocol (Illustrative)
The following is a generalized protocol based on established literature.[1] Note: This is for illustrative purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Preparation of 3-chloro-1-propenylisothiocyanate:
-
React 1,3-dichloropropene with sodium thiocyanate in a suitable solvent.
-
The resulting 3-chloro-2-propenylthiocyanate is then subjected to thermal rearrangement (heating) to yield 3-chloro-1-propenylisothiocyanate.
-
-
Chlorination and Cyclization:
-
In a reaction vessel equipped with a stirrer, thermometer, and a condenser, dissolve the crude 3-chloro-1-propenylisothiocyanate in a suitable solvent (e.g., chloroform).
-
Cool the mixture and slowly add a chlorinating agent (e.g., sulfuryl chloride) while maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of a weak base (e.g., sodium bicarbonate) and then with water.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by distillation or crystallization.
-
Applications in Synthesis
The utility of 2-chloro-5-chloromethylthiazole lies in its ability to serve as a scaffold for the introduction of the thiazole moiety into larger molecules. The two chlorine atoms can be selectively displaced, allowing for a range of chemical transformations.
Key Intermediate in Agrochemicals
2-Chloro-5-chloromethylthiazole is a crucial intermediate in the synthesis of neonicotinoid insecticides, such as thiamethoxam and clothianidin. These insecticides act on the central nervous system of insects.
Building Block for Pharmaceuticals
This compound is also utilized in the pharmaceutical industry. For instance, it is a precursor for the synthesis of Ritonavir, an antiretroviral drug used to treat HIV/AIDS.[1]
General Synthetic Workflow for Derivatization
The following diagram illustrates the general reactivity of 2-chloro-5-chloromethylthiazole and its use in the synthesis of more complex molecules.
Caption: Derivatization of 2-chloro-5-chloromethylthiazole.
Safety and Handling
As a reactive chemical intermediate, proper safety precautions must be observed when handling 2-chloro-5-chloromethylthiazole. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Chloro-5-chloromethylthiazole is a cornerstone intermediate in the synthesis of a variety of biologically active molecules. Its versatile reactivity, coupled with well-established synthetic routes, makes it an indispensable tool for researchers in the fields of medicinal chemistry and agrochemical science. While the specific compound 2-Chloro-5-[2-(trifluoromethyl)phenyl]thiazole remains an area for future investigation, the principles and methodologies outlined in this guide for the closely related 2-chloro-5-chloromethylthiazole provide a solid foundation for the synthesis and derivatization of novel thiazole-containing compounds.
References
- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Arkivoc, 2001(6), 94-99.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole.
Sources
The Trifluoromethylthiazole Scaffold: A Technical Guide to Unlocking Its Diverse Biological Activities
Abstract
The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key biological activities of trifluoromethylthiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is designed to be a practical resource, offering not only a comprehensive overview of the mechanisms of action but also detailed, field-proven experimental protocols for evaluating these activities. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide aims to empower researchers to effectively harness the therapeutic potential of this versatile chemical scaffold.
Introduction: The Strategic Advantage of the Trifluoromethyl Group in Thiazole Derivatives
The thiazole ring is a well-established pharmacophore present in numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The strategic introduction of a trifluoromethyl (-CF3) group can dramatically enhance the therapeutic potential of the parent thiazole molecule. The -CF3 group is a strong electron-withdrawing substituent that can significantly alter the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications often lead to improved pharmacokinetic and pharmacodynamic profiles, making trifluoromethylthiazole derivatives highly attractive candidates for drug discovery.[1]
This guide will delve into the three primary areas where trifluoromethylthiazole derivatives have shown significant promise: oncology, infectious diseases, and inflammatory disorders. For each area, we will discuss the underlying mechanisms of action and provide detailed protocols for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Trifluoromethylthiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer.
Mechanism of Action: Inhibition of Key Signaling Pathways
Several studies have indicated that trifluoromethylthiazole derivatives can exert their anticancer effects by targeting critical protein kinases and signaling pathways involved in cell growth, proliferation, and survival.[4][5] Two of the most prominent pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common feature in many cancers. Some trifluoromethylthiazole derivatives have been shown to inhibit key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[6][7]
-
MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation, differentiation, and survival. Inhibition of this pathway by trifluoromethylthiazole derivatives can disrupt these processes in cancer cells, leading to reduced proliferation and increased cell death.[6]
Signaling Pathway Diagram: PI3K/Akt/mTOR and MAPK/ERK Inhibition
Caption: Trifluoromethylthiazole derivatives can inhibit key kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][8] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of test compounds.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[10]
-
Compound Preparation and Treatment: Prepare a stock solution of the trifluoromethylthiazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity.[11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[11]
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[8][11]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11]
Quantitative Data: Anticancer Activity of Representative Trifluoromethylthiazole Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3b | DU145 (Prostate) | Not Specified | >50 | [3] |
| Compound 4d | MDA-MB-231 (Breast) | MTT | 1.21 | [13] |
| Compound 4m | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |
| Compound 4n | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |
| Compound 4r | BxPC-3 (Pancreatic) | Not Specified | <10 | [14] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antimicrobial resistance is a major global health threat, necessitating the development of new antimicrobial agents. Trifluoromethylthiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[8]
Mechanism of Action: Disruption of Essential Bacterial Processes
The antimicrobial mechanism of action for thiazole derivatives can vary but often involves the disruption of essential cellular processes in microorganisms. Some proposed mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[2]
-
Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into the bacterial cell membrane, causing leakage of cellular contents and ultimately cell death.[15]
-
Inhibition of Key Enzymes: Trifluoromethylthiazole compounds can act as inhibitors of essential bacterial enzymes, such as those involved in fatty acid synthesis (e.g., FabH) or folate synthesis.[2][16]
-
Interference with Cell Division: Some thiazole derivatives have been shown to inhibit FtsZ, a protein crucial for bacterial cell division, by preventing its polymerization.[16][17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.[18]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the trifluoromethylthiazole derivative. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth) to obtain a range of concentrations.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland turbidity standard.[18] This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).[20]
-
Incubation: Incubate the plate at an appropriate temperature (usually 37°C) for 16-20 hours.[21]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[18]
Quantitative Data: Antimicrobial Activity of Representative Trifluoromethylthiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| AR-27a | Staphylococcus aureus | 1.56 | [18] |
| AR-17a | Staphylococcus aureus | 6.25 | [18] |
| Compound 3j | Gram-positive bacteria | 0.12-35.46 (µM) | Not specified in snippet |
| Compound 3l | Gram-negative bacteria | 0.15-9.58 (µM) | Not specified in snippet |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Trifluoromethylthiazole derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.[10]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many trifluoromethylthiazole derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform that is upregulated at sites of inflammation.[22][23] This selective inhibition offers the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[23]
-
Inhibition of Pro-inflammatory Cytokines and Signaling Pathways: Thiazole derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).[22] This is often achieved by inhibiting upstream signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of the inflammatory response.[24]
Signaling Pathway Diagram: Anti-inflammatory Mechanisms
Caption: Trifluoromethylthiazole derivatives can exert anti-inflammatory effects by inhibiting the COX-2 and NF-κB pathways.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of new compounds.[25][26] Injection of carrageenan, a phlogistic agent, into the paw of a rat induces an acute inflammatory response characterized by edema (swelling).[27] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Workflow Diagram: Carrageenan-Induced Paw Edema Assay
Caption: Step-by-step workflow of the carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the trifluoromethylthiazole derivative at various doses (e.g., intraperitoneally or orally) to different groups of rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[28]
-
Baseline Paw Volume Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.[28]
-
Induction of Edema: Inject a 1% solution of carrageenan in saline (typically 0.1 mL) into the sub-plantar region of the right hind paw of each rat.[25][29]
-
Paw Volume Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Quantitative Data: Anti-inflammatory Activity of Representative Trifluoromethylthiazole Derivatives
| Compound ID | Animal Model | Assay | % Inhibition of Edema | Reference |
| AR-17a | Rat | Carrageenan-induced paw edema | 59% at 20 mg/kg | [18] |
| AR-27a | Rat | Carrageenan-induced paw edema | 61% at 20 mg/kg | [18] |
Conclusion and Future Directions
Trifluoromethylthiazole derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development as therapeutic agents. The strategic incorporation of the trifluoromethyl group onto the thiazole scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: Evaluation of promising candidates in more advanced animal models of disease to assess their therapeutic potential and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Development of predictive models to guide the design of new and more potent derivatives.[30][31]
By continuing to explore the rich chemical space of trifluoromethylthiazole derivatives, the scientific community is well-positioned to unlock new and effective treatments for a wide range of human diseases.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. [Link]
- Carrageenan Induced Paw Edema (R
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024).
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2023). MDPI. [Link]
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]
- Carrageenan induced Paw Edema Model. (n.d.).
- Fluorinated thiazolidinols cause cell death in A549 lung cancer cells via PI3K/AKT/mTOR and the MAPK /ERK signalling pathways. (2020).
- Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2013). PubMed. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
- Cell Viability Assays. (2013). NIH. [Link]
- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2018). MDPI. [Link]
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
- New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (2018). PubMed. [Link]
- Biological and Anti-inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential Cyclooxygenase-2 Specific Inhibitors. (2013).
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- A novel series of trisubstituted thiazole analogues with anti-inflammatory and antibacterial effect causing clinical pathogens. (2020). Journal of Infection and Public Health. [Link]
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023).
- Design, Synthesis, and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2023).
- Designing and Evaluation of Novel Thiazole Derivatives As COX Inhibitor by Ivlcb: In-vitro like Computational Bioassay & Do. (2020).
- Quantitative structure–activity rel
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
- QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). (2015). Semantic Scholar. [Link]
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]
- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ
- N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)
Sources
- 1. researchhub.com [researchhub.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. jchemrev.com [jchemrev.com]
- 17. researchgate.net [researchgate.net]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. youtube.com [youtube.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. inotiv.com [inotiv.com]
- 26. researchgate.net [researchgate.net]
- 27. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 31. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 2-chloro-5-(trifluoromethyl)thiazole: Starting Materials and Core Synthetic Strategies
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-chloro-5-(trifluoromethyl)thiazole, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and professionals in drug development and process chemistry. We will delve into the critical starting materials, detailed reaction mechanisms, and field-proven protocols. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical application.
Introduction: The Significance of this compound
The this compound scaffold is a privileged structural motif in modern chemistry. The trifluoromethyl group (CF3) is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The thiazole ring itself is a versatile heterocyclic core found in numerous biologically active compounds, including antibacterial and anti-inflammatory agents.[1] The chlorine atom at the 2-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.
This guide will focus on the most prevalent and efficient methods for the synthesis of this key intermediate, providing a robust foundation for researchers in the field.
Primary Synthetic Pathway: The Sandmeyer Reaction from 2-Amino-5-(trifluoromethyl)thiazole
The most common and industrially scalable route to this compound proceeds through the diazotization of 2-amino-5-(trifluoromethyl)thiazole followed by a Sandmeyer-type reaction. This classic transformation offers a reliable method for the introduction of a chlorine atom onto the thiazole ring.[2][3][4][5]
The overall transformation can be visualized as a two-step process: the synthesis of the aminothiazole precursor, followed by its conversion to the final chlorinated product.
Synthesis of the Key Intermediate: 2-Amino-5-(trifluoromethyl)thiazole
The synthesis of 2-amino-5-(trifluoromethyl)thiazole is typically achieved via the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of an α-haloketone with a thioamide.[6]
Core Reactants:
-
α-Halogenated Trifluoromethyl Ketone: The most common starting material is a halogenated derivative of 1,1,1-trifluoroacetone. Both 3-bromo-1,1,1-trifluoroacetone and 3,3-dibromo-1,1,1-trifluoroacetone are frequently employed.[7][8]
-
Thioamide: Thiourea is the most direct and cost-effective thioamide for the synthesis of 2-aminothiazoles.
The general reaction mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the thiazole ring.
Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
-
Reaction Setup: To a solution of 3-bromo-1,1,1-trifluoroacetone in a suitable solvent such as ethanol or isopropanol, add an equimolar amount of thiourea.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude 2-amino-5-(trifluoromethyl)thiazole.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired product as a solid.
The Sandmeyer Reaction: Conversion to this compound
With the 2-amino-5-(trifluoromethyl)thiazole in hand, the next critical step is the replacement of the amino group with a chlorine atom via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.[2][9]
Key Reagents:
-
Diazotizing Agent: Sodium nitrite (NaNO2) is the most common reagent used to generate the diazonium salt from the primary amine in the presence of a strong acid.
-
Acidic Medium: Hydrochloric acid (HCl) is typically used to provide the acidic environment and also serves as the source of the chloride ions.
-
Copper(I) Catalyst: Copper(I) chloride (CuCl) is the catalyst of choice for the Sandmeyer chlorination. It facilitates the decomposition of the diazonium salt and the formation of the aryl-chlorine bond through a radical mechanism.[2]
Experimental Protocol: Sandmeyer Reaction for this compound
-
Diazotization: 2-Amino-5-(trifluoromethyl)thiazole is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is observed as the diazonium group is replaced by chlorine.
-
Work-up and Isolation: After the addition is complete and gas evolution has ceased, the reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by distillation or column chromatography to yield the final product.
Alternative Synthetic Strategies and Starting Materials
While the Sandmeyer route is the most established, other synthetic strategies have been explored, often for related thiazole derivatives, which could potentially be adapted.
Synthesis from Halogenated Propenes
Several patents describe the synthesis of 2-chloro-5-chloromethylthiazole from starting materials like 1,3-dichloropropene or 2,3-dichloropropene.[10][11][12] These methods typically involve reaction with a thiocyanate salt to form an isothiocyanate intermediate, which then undergoes chlorination and cyclization.
Conceptual Workflow:
-
Formation of Isothiocyanate: Reaction of a dichloropropene with sodium thiocyanate yields a chloro-propenyl isothiocyanate.
-
Chlorination and Cyclization: This intermediate is then treated with a chlorinating agent, such as sulfuryl chloride or chlorine gas, to effect the cyclization and formation of the 2-chloro-thiazole ring.[13][14][15]
While these methods are established for the 5-chloromethyl analogue, adapting them for the 5-trifluoromethyl derivative would require a suitable trifluoromethyl-containing starting material, which may be less readily available or more costly.
Data Summary and Comparison
| Synthetic Route | Starting Materials | Key Intermediates | Advantages | Challenges |
| Hantzsch & Sandmeyer | 3-Bromo-1,1,1-trifluoroacetone, Thiourea | 2-Amino-5-(trifluoromethyl)thiazole, Diazonium salt | Well-established, high-yielding, scalable | Use of potentially hazardous reagents (e.g., diazonium salts) |
| Halogenated Propenes | 1,3-Dichloropropene, Sodium Thiocyanate | Chloro-propenyl isothiocyanate | Potentially fewer steps | Requires adaptation for trifluoromethyl group, harsh chlorinating agents |
Visualizing the Synthetic Pathways
Diagram 1: Hantzsch and Sandmeyer Route
Caption: Primary synthetic route to this compound.
Diagram 2: Alternative Route from Dichloropropene
Caption: Conceptual pathway for related 2-chloro-thiazole synthesis.
Conclusion
The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The most reliable and widely adopted method involves the Hantzsch synthesis of 2-amino-5-(trifluoromethyl)thiazole from a halogenated trifluoroacetone and thiourea, followed by a Sandmeyer reaction to install the chloro group. This two-stage approach offers a robust and scalable solution for producing this valuable intermediate. While alternative routes exist for structurally similar compounds, their adaptation for the synthesis of the title compound requires further investigation. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and its derivatives.
References
- ChemicalBook. (2025). 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4.
- Google Patents. (n.d.). CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole.
- Sigma-Aldrich. (n.d.). 3-Bromo-1,1,1-trifluoroacetone 98 431-35-6.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- PubMed. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 3,3-Dibromo-1,1,1-trifluoroacetone 431-67-4.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Santa Cruz Biotechnology. (n.d.). 1,1-Dibromo-3,3,3-trifluoroacetone | CAS 431-67-4.
- Wikipedia. (n.d.). Trifluoroacetone.
- WIPO Patentscope. (n.d.). process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Google Patents. (n.d.). CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Eureka.
- Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 1,1-Dibromo-3,3,3-trifluoroacetone | 431-67-4 [chemicalbook.com]
- 8. 3,3-Dibromo-1,1,1-trifluoroacetone | 431-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 14. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 15. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
A Technical Guide to the Commercial Sourcing of 2-chloro-5-(trifluoromethyl)thiazole for Advanced Research & Drug Development
Abstract
2-chloro-5-(trifluoromethyl)thiazole (CAS No. 177785-11-2) is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. The strategic placement of a reactive chloro group at the 2-position and an electron-withdrawing trifluoromethyl group at the 5-position imparts unique chemical properties, making it a valuable synthon for introducing the thiazole moiety into complex molecular architectures. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth analysis of the commercial landscape for this specialized reagent, offering a framework for supplier evaluation, quality verification, and safe handling, tailored for researchers, chemists, and procurement specialists in the pharmaceutical and life sciences industries.
Introduction: The Strategic Importance of this compound
The thiazole ring is a recurring motif in a multitude of biologically active compounds.[2] Its incorporation into a molecular structure can significantly influence pharmacological activity. The title compound, this compound, serves as a highly versatile intermediate for creating novel derivatives. The chlorine atom at the 2-position is an excellent leaving group, readily displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups (amines, thiols, etc.).
The trifluoromethyl (CF3) group is a bioisostere for several groups, including the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are frequently exploited in drug design to modulate a candidate's pharmacokinetic and pharmacodynamic profile.[1] Consequently, the reliable sourcing of high-purity this compound is a critical first step in many discovery and development programs, including the synthesis of novel anticancer agents and other potential therapeutics.[3][4]
Core Principles for Supplier Evaluation and Qualification
Sourcing a specialized chemical intermediate goes beyond simply finding the lowest price. For research and development, particularly in a regulated environment like drug development, the integrity of the supply chain is paramount. The following criteria form a robust framework for evaluating and selecting a commercial supplier.
-
Purity and Impurity Profile: The supplier must provide a detailed Certificate of Analysis (CoA) for each batch. This document should specify the purity (typically ≥97% by HPLC/GC for such intermediates) and identify any significant impurities. The nature of impurities is critical, as they can interfere with subsequent reactions or introduce undesirable toxicological endpoints in final compounds.
-
Documentation and Traceability: Beyond the CoA, a reputable supplier should provide a Safety Data Sheet (SDS) and be able to offer spectroscopic data (e.g., ¹H-NMR, ¹³C-NMR, MS) to confirm the structure and purity. For later-stage development, traceability of raw materials and adherence to quality management systems like ISO 9001 become essential.
-
Scalability and Synthesis Route: An ideal supplier has a proven track record of scaling production from grams (for initial research) to kilograms or metric tons (for clinical development and commercialization). Understanding the supplier's synthetic route can provide insights into potential impurities and the long-term viability of the supply chain.
-
Technical Support and Communication: The ability to communicate directly with a qualified chemist or technical representative is invaluable. This allows for discussions on specifications, potential stability issues, or handling requirements. Responsive and knowledgeable customer service is a hallmark of a reliable partner.
Below is a workflow diagram illustrating a comprehensive supplier qualification process.
Caption: Workflow for Supplier Qualification.
Commercial Availability Landscape
This compound is a specialized, rather than a bulk, chemical. As such, it is primarily available through suppliers that focus on fine chemicals, building blocks for synthesis, and research chemicals. The commercial landscape can be categorized into two main tiers:
-
Catalogue Companies/Distributors: These companies list a vast array of compounds sourced from various manufacturers. They are excellent for acquiring small quantities (mg to g) for initial screening and discovery work. Lead times are often short if the material is in stock.
-
Contract Research/Manufacturing Organizations (CROs/CMOs): For larger quantities (kg scale) or when a standard off-the-shelf product is unavailable, CROs and CMOs offer custom synthesis services. They can develop or scale a synthetic route to meet specific purity and quantity requirements.
Table 1: Representative Commercial Suppliers
| Supplier Category | Representative Companies | Typical Scale | Key Strengths | Considerations |
| Catalogue/Research Chemicals | Sigma-Aldrich (Merck), TCI Chemicals, Fisher Scientific | mg - 100 g | Broad inventory, easy online ordering, established distribution networks. | May have limited batch-specific data upfront; higher cost per gram. |
| Fine Chemical Producers | BLD Pharm, Apollo Scientific, AK Scientific | 1 g - 5 kg | Often the primary manufacturers, competitive pricing at larger scales, good technical data. | Inventory levels can vary; may have longer lead times for non-stock items. |
| Custom Synthesis (CRO/CMO) | Varies by project | 100 g - MT | Can produce material to exact specifications, scalable routes, full documentation packages. | Requires project management, longer lead times, significant financial investment. |
Note: The availability of CAS 177785-11-2 can fluctuate. Researchers should verify stock with individual suppliers. Many suppliers list this compound on a "synthesis-on-demand" basis.
Protocol: Incoming Quality Control Verification
It is prudent practice for a research organization to perform a basic identity and purity check on critical incoming materials, even when a CoA is provided.
Objective: To verify the identity and approximate purity of a newly acquired batch of this compound.
Materials:
-
Supplier sample of this compound
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
HPLC-grade acetonitrile and water
-
Appropriate vials and syringes
Methodology:
-
Physical Inspection: Visually inspect the material. It should be a solid or liquid consistent with the supplier's description. Note any discoloration or heterogeneity.
-
Solubility Check: Test the solubility in a common organic solvent (e.g., dichloromethane, ethyl acetate). The material should dissolve completely, indicating the absence of gross insoluble impurities.
-
¹H-NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Acquire a ¹H-NMR spectrum.
-
Expected Result: The spectrum should show a single peak, a singlet, in the aromatic region (typically δ 8.0-8.5 ppm) corresponding to the proton at the 4-position of the thiazole ring. The absence of other significant peaks confirms high purity.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the compound in acetonitrile.
-
Analyze using a standard C18 reverse-phase HPLC column with a UV detector and a mass spectrometer.
-
Expected Result: The chromatogram should show one major peak. The mass spectrum associated with this peak should display the correct molecular ion for the compound (C₄HClF₃NS, Molecular Weight: 189.56 g/mol ).
-
Safe Handling and Storage
As with many halogenated and heterocyclic compounds, proper safety precautions are essential. Information is typically derived from the Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always handle this chemical in a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6]
-
Handling: Avoid direct contact with skin and eyes.[7][8] Avoid inhalation of dust or vapors.[8] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8 °C) is often recommended.[5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]
Conclusion
The successful integration of this compound into research and development hinges on a strategic sourcing process. For scientists and procurement professionals, this involves a multi-faceted evaluation of potential suppliers based on product quality, documentation, scalability, and technical support. While catalogue companies provide accessibility for early-stage research, partnerships with fine chemical producers or custom synthesis labs are crucial for advancing a project toward commercialization. By implementing a rigorous qualification and incoming QC process, research organizations can mitigate risks, ensure experimental reproducibility, and build a secure and reliable supply chain for this critical chemical intermediate.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet.
- ChemBlink. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
- TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.
- Hoffman Fine Chemicals. (n.d.). CAS 23420-88-4 | 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole.
- BLD Pharm. (n.d.). 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole.
- Cai, W.-X., et al. (2016).
- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-5-(Tributylstannyl)Thiazole 500 mg.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Matlovičová, J., et al. (2022).
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- Dakenchem. (n.d.). 2-Chloro-5-(chloromethyl)thiazole: Technical Specifications & Industrial Applications.
- LGC Standards. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
- WIPO Patentscope. (n.d.). process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole.
- Fathy, U. (2024).
- Silver Fern Chemical, Inc. (n.d.). Methyl Isobutyl Carbinol Supplier.
- AdipoGen Life Sciences. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. aksci.com [aksci.com]
- 8. georganics.sk [georganics.sk]
- 9. capotchem.cn [capotchem.cn]
The Sentinel's Guide to Halogenated Thiazoles: A Framework for Safe Handling and Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Double-Edged Sword of the Thiazole Ring
The halogenated thiazole scaffold is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and structural versatility have given rise to a plethora of groundbreaking molecules, from potent antifungal agents to advanced organic electronics.[1][2][3][4] However, the very reactivity that makes this moiety so valuable also introduces a spectrum of hazards that demand our respect and meticulous attention. The incorporation of halogens—fluorine, chlorine, bromine, and iodine—further modulates this reactivity, often enhancing biological activity while simultaneously presenting specific safety challenges.[5][6]
This guide is born from experience in the laboratory, where theory meets practice. It is designed not as a rigid set of rules, but as a dynamic framework for risk assessment and safe handling. We will move beyond simple procedural lists to explore the causality behind each recommendation, empowering you, the researcher, to make informed, safety-conscious decisions. Our objective is to foster a culture of intrinsic safety, where every protocol is a self-validating system and every scientist is a sentinel of their own and their colleagues' well-being.
Chapter 1: Hazard Identification and Risk Assessment
Before the first spatula touches the powder or the first microliter is drawn, a thorough understanding of the potential hazards is paramount. This chapter deconstructs the toxicological and physical risks associated with halogenated thiazoles.
Toxicological Profile: An Insidious Threat
Halogenated thiazoles can exert a range of toxic effects, the severity of which depends on the specific compound, concentration, and route of exposure. The primary routes of occupational exposure are inhalation of dusts or aerosols, direct skin contact, eye contact, and accidental ingestion.[7]
-
Acute Effects: Many halogenated thiazoles are classified as acutely toxic, skin irritants, and severe eye irritants.[8][9] For example, 2-Chloro-5-(chloromethyl)thiazole is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[9] Contact can lead to immediate chemical burns, while inhalation may cause respiratory tract irritation.[10]
-
Sensitization: Certain derivatives are skin sensitizers, meaning that repeated exposure can lead to an allergic skin reaction, such as contact dermatitis.[9][11]
-
Chronic and Systemic Effects: The long-term risks are less well-defined for all derivatives but warrant significant caution. Some compounds are suspected of causing genetic defects (mutagenicity).[9] Chronic exposure may lead to cumulative health effects, and studies on related heterocyclic compounds suggest potential carcinogenicity.[10] A study on a specific brominated thiazole derivative demonstrated acute liver and kidney damage in animal models, even when the compound was otherwise well-tolerated.[12]
-
Mechanism of Toxicity - Bioactivation: The toxicity of some thiazoles is linked to their metabolism in the body, primarily by cytochrome P450 (CYP) enzymes.[13] This biotransformation can generate electrophilic reactive metabolites (like epoxides or S-oxides) that can covalently bind to essential macromolecules such as proteins and DNA, leading to cellular damage and idiosyncratic adverse drug reactions.[13]
Table 1: GHS Hazard Summary for Representative Halogenated Thiazoles
| Compound | CAS Number | Key GHS Hazard Statements | Source(s) |
| 2-Chlorothiazole | 1003-19-6 | H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H341: Suspected of causing genetic defects. H411: Toxic to aquatic life with long lasting effects. | [9] |
| 2-Bromothiazole | 3034-53-5 | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [14] |
| 2-Chlorothiazole-4-carboxylic Acid | 5198-87-8 | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Physicochemical and Reactivity Hazards
-
Influence of the Halogen: The identity of the halogen atom significantly impacts the compound's stability and reactivity.
-
Fluorine: The carbon-fluorine bond is exceptionally strong, which often imparts metabolic stability.[6] However, the synthesis and handling of fluorinated compounds require specific strategies.[15] While fluorine has a weak ability to form halogen bonds, its high electronegativity can alter the pKa of nearby functional groups.[6]
-
Chlorine/Bromine: Chloro- and bromo-thiazoles are common synthetic intermediates. They are more reactive than their fluoro- counterparts. The synthesis of brominated thiazoles, for instance, has traditionally involved elemental bromine (Br₂), a highly toxic and corrosive reagent, though safer alternatives like N-bromosuccinimide (NBS) are now preferred.[5][16]
-
Iodine: Iodo-thiazoles are often the most reactive in the series, making them useful for cross-coupling reactions but also potentially less stable.[17] Studies show that iodinated biomaterials can be very stable, with the C-I bond remaining intact even under irradiation, which is crucial for their intended applications but does not negate handling hazards.[18]
-
-
Incompatibilities: Halogenated thiazoles should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition or violent reactions.[7][14]
-
Hazardous Decomposition: When heated to decomposition, these compounds can emit highly toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and hydrogen halides (e.g., HCl, HBr).[14][19]
The Risk Assessment Workflow
A risk assessment is not a bureaucratic hurdle; it is a critical scientific process. It involves identifying hazards, evaluating the risks of your specific experimental procedures, and implementing control measures.
Caption: A workflow for conducting a laboratory risk assessment.
Chapter 2: Engineering and Administrative Controls
The most effective way to mitigate risk is to remove or reduce the hazard at its source. This is the principle behind engineering and administrative controls, which form the foundation of a safe laboratory environment.
Primary Engineering Controls
-
The Chemical Fume Hood: This is the single most important piece of safety equipment for handling halogenated thiazoles. All work—including weighing, transfers, and reactions—must be conducted within a properly functioning and certified chemical fume hood.[8][20] This contains vapors and dusts, preventing inhalation, and the sash provides a physical barrier against splashes.[7]
-
Ventilated Storage: Store halogenated thiazoles in a dedicated, ventilated cabinet. This prevents the accumulation of hazardous vapors in the laboratory.[21]
Administrative Controls
-
Standard Operating Procedures (SOPs): Develop detailed, experiment-specific SOPs that incorporate safety and handling information directly from the Safety Data Sheet (SDS) and this guide.
-
Designated Areas: Clearly mark areas where halogenated thiazoles are stored and handled. This prevents cross-contamination and ensures that personnel entering the area are aware of the potential hazards.
-
Training: All personnel must be trained on the specific hazards of the compounds they are using, the contents of the SOP, and emergency procedures before beginning work.[22]
Chapter 3: Personal Protective Equipment (PPE)
PPE is the last line of defense. It should never be used as a substitute for robust engineering and administrative controls.[23]
Caption: The Hierarchy of Controls, prioritizing effectiveness.
Selecting the Right PPE
-
Eye and Face Protection: Chemical splash goggles are mandatory.[24][25] Safety glasses with side shields do not provide adequate protection from splashes.[10] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][22]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[7][8] However, always consult the manufacturer's compatibility chart for the specific compound and solvent being used. For prolonged work or immersion, heavier-duty gloves may be required. Double-gloving is recommended to protect against tears and rapid permeation.[7][22]
-
Body Protection: A flame-resistant lab coat that is fully buttoned is the minimum requirement.[8] For procedures with a higher risk of splashing, a chemically resistant apron or a disposable gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[22]
-
Respiratory Protection: A NIOSH-approved respirator is necessary when engineering controls are insufficient, such as during a large spill cleanup or when handling large quantities of fine powders outside of a containment device.[8][23][24] Surgical masks provide no protection against chemical vapors or dusts.[23]
Protocol: Donning and Doffing PPE for Hazardous Compounds
Objective: To put on and remove PPE in a sequence that minimizes the risk of self-contamination.
Methodology:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don lab coat or gown, ensuring it is fully fastened.
-
Don respiratory protection, if required. Perform a seal check.
-
Don eye and face protection (goggles, then face shield).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/gown.
-
-
Doffing (Taking Off): This is a critical step to prevent exposure.
-
Inspect and decontaminate outer gloves if possible.
-
Remove outer gloves, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.
-
Remove face shield and goggles from the back to the front. Place in a designated area for decontamination.
-
Remove lab coat or gown by rolling it down and away from the body, turning it inside-out. Dispose of it properly.
-
Perform hand hygiene.
-
Remove respirator, if worn.
-
Remove inner gloves using the same inside-out technique.
-
Perform thorough hand hygiene with soap and water.
-
Chapter 4: Safe Handling and Storage Protocols
Meticulous technique is non-negotiable. Every manipulation, from weighing to reaction quenching, must be performed with deliberation and care.
Protocol: Weighing and Transferring Solid Halogenated Thiazoles
Objective: To accurately weigh and transfer solid compounds while preventing the generation of dust and cross-contamination.
Materials:
-
Analytical balance inside a chemical fume hood or a vented balance enclosure.
-
Anti-static weighing dish or paper.
-
Spatula.
-
Appropriate reaction vessel or container.
-
Full PPE as described in Chapter 3.
Methodology:
-
Preparation: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and the spatula. Place a labeled hazardous waste bag or container within the fume hood for disposal of contaminated items.
-
Taring: Place the weighing dish on the balance and tare it.
-
Transfer: Slowly and carefully transfer the approximate amount of the solid from the stock bottle to the weighing dish using the spatula. Avoid any sudden movements that could create dust. Keep the stock bottle as low as possible to minimize the falling distance of the powder.
-
Weighing: Close the balance door and record the stable mass.
-
Addition to Vessel: Carefully pick up the weighing dish and transfer the solid into the destination vessel, which should also be inside the fume hood. Tap the dish gently to ensure complete transfer.
-
Cleanup: Immediately place the used weighing dish and any contaminated wipes into the designated hazardous waste container. Decontaminate the spatula with an appropriate solvent, collecting the rinsate as halogenated liquid waste.[20]
-
Final Steps: Securely close the stock bottle. Decontaminate the work surface. Doff PPE as per the protocol.
Storage Requirements
Proper storage is essential for maintaining chemical integrity and preventing accidents.
-
Containers: Store in tightly sealed, clearly labeled containers.[21][26] The label should include the full chemical name, hazard pictograms, and the date received.
-
Environment: Store in a cool, dry, dark, and well-ventilated area away from heat and sources of ignition.[8][14][21]
-
Segregation: Store halogenated compounds separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[7]
Chapter 5: Emergency Response
Preparation is the key to a successful outcome in an emergency. Know the location of safety showers, eyewash stations, spill kits, and fire extinguishers.
Caption: A decision tree for responding to a laboratory emergency.
Protocol: Dermal and Ocular Exposure Response
Objective: To immediately decontaminate and seek medical attention following skin or eye contact with a halogenated thiazole.
Methodology:
-
Immediate Action: The affected individual must shout for help to alert others in the lab.
-
Remove Contaminated Clothing: Immediately begin removing any contaminated clothing or jewelry while moving towards the safety shower or eyewash station.[10][27] Do not pull tight clothing over the head; cut it off if necessary.
-
Flush Affected Area:
-
For Skin Exposure: Flush the affected skin with copious amounts of cool, running water for at least 15 minutes.[7]
-
For Eye Exposure: Immediately flush the eyes with water at an eyewash station for at least 15 minutes. Hold the eyelids open and rotate the eyeballs to ensure the entire surface is rinsed.[9][21]
-
-
Seek Medical Attention: After flushing, seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for the specific chemical.[28]
-
Report: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Protocol: Small Spill Cleanup (<100 mL/g)
Objective: To safely clean and decontaminate a small spill of a halogenated thiazole compound. Note: Only trained personnel should clean up spills. If you are ever in doubt, evacuate and call for help.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), neutralizing agents (if applicable), plastic bags for waste, and a scoop/dustpan.
-
Full PPE, including respiratory protection if the substance is a volatile liquid or fine powder.
Methodology:
-
Alert & Secure: Alert personnel in the immediate area. If the substance is flammable, remove all ignition sources.[19] Restrict access to the spill area.
-
Contain: Cover the spill with an appropriate absorbent material, starting from the outside and working inwards to prevent it from spreading.[29][30]
-
Collect: Once the material is fully absorbed, carefully scoop it into a heavy-duty plastic bag or a designated hazardous waste container.[29] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone) and paper towels. Place all contaminated materials into the hazardous waste bag.
-
Dispose: Seal the waste bag/container, label it clearly as "Hazardous Waste" with the chemical name, and arrange for disposal through your institution's EHS office.[20]
-
Report: Report the spill to your supervisor.
Chapter 6: Waste Management and Disposal
Proper disposal is a legal and ethical responsibility to protect our environment and community.
Waste Segregation: The Cardinal Rule
The most critical principle is the segregation of waste streams. Halogenated organic waste must be collected separately from non-halogenated organic waste.[20][26] The reason is twofold:
-
Cost: Disposal of halogenated waste is significantly more expensive due to the need for high-temperature incineration to prevent the formation of dioxins and other persistent pollutants.[29][31]
-
Treatment: The disposal methods for the two streams are different. Mixing them complicates the disposal process and increases costs for the entire institution.[31][32]
Caption: Segregation of waste streams from a typical experiment.
Protocol: Preparing a Waste Container for Disposal
Objective: To safely accumulate and label hazardous chemical waste for pickup and disposal.
Methodology:
-
Select Container: Choose a container that is compatible with the waste. For halogenated solvents, glass or plastic containers are preferred over metal, which can corrode.[7][26] The container must have a secure, leak-proof cap.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS office.[26][29]
-
Content Log: Fill out the label completely. Use full chemical names (no abbreviations) and estimate the percentage of each component. Maintain an accurate log of everything added to the container.[26]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[26][32] Store it in a designated satellite accumulation area, within secondary containment (e.g., a plastic tub).
-
Capacity Limit: Do not fill liquid waste containers beyond 75-90% capacity to allow for vapor expansion and prevent spills.[26][32]
-
Arrange Pickup: Once the container is full, or if the project is complete, arrange for waste pickup through your institution's EHS office.
Conclusion
Halogenated thiazoles are powerful tools in the arsenal of the modern scientist. By understanding their inherent hazards and rigorously applying the principles of risk assessment, engineering controls, proper PPE usage, and emergency preparedness, we can harness their potential for innovation while ensuring a safe and responsible laboratory environment. Safety is not an impediment to discovery; it is the foundation upon which sustainable and ethical scientific progress is built.
References
- Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine - Benchchem. (n.d.). BenchChem.
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.). BenchChem.
- C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Thiazole, 2-bromo-. (2021). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic Acid. (2025). TCI Chemicals.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem.
- Thiazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). Department of Chemistry | University of Toronto.
- 5-(3-Fluorophenyl)thiazole-4-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc..
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Safety data sheet ACTICIDE LT 2. (2019). Thor Specialities (UK) LTD.
- Halogenated Solvents Safety Guideline. (n.d.). Washington State University Environmental Health & Safety.
- Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy.
- Personal Protective Equipment to Use When Handling Hazardous Drugs. (2006). Pharmacy Purchasing & Products.
- SAFETY DATA SHEET - Thiazole. (2021). Fisher Scientific.
- Synthetic Strategies to Access Fluorinated Azoles. (2025). PMC - NIH.
- What to do in a chemical emergency. (2024). GOV.UK.
- Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. (n.d.). PubMed.
- Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health & Radiation Safety.
- Thiazole Orange Safety Data Sheet. (n.d.). MedChemExpress.
- Personal protective equipment Medical sector. (n.d.). Trusetal Verbandstoffwerk GmbH.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate.
- Organic Solvents Waste Disposal. (n.d.). Cornell University Environmental Health and Safety.
- What to Do in a Chemical Emergency. (2024). Centers for Disease Control and Prevention (CDC).
- Comparative quantitative kinetic study of rapid iodination of thiazole and its methyl derivatives in aqueous medium. (n.d.). ResearchGate.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). The Gohlke Group.
- Halogenated Thiazoles. (n.d.). CymitQuimica.
- Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. (n.d.). PMC - NIH.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). PMC.
- Hazard assessment of fluorinated alternatives to long-chain perfluoroalkyl acids (PFAAs) and their precursors: status quo, ongoing challenges and possible solutions. (n.d.). PubMed.
- Stability of radiopaque iodine-containing biomaterials. (n.d.). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Halogenated Thiazoles | CymitQuimica [cymitquimica.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. leap.epa.ie [leap.epa.ie]
- 12. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Stability of radiopaque iodine-containing biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. aksci.com [aksci.com]
- 22. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 23. pppmag.com [pppmag.com]
- 24. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 25. Personal protective equipment ► Medical sector [tshs.eu]
- 26. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 27. gov.uk [gov.uk]
- 28. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]
- 29. campusoperations.temple.edu [campusoperations.temple.edu]
- 30. file.medchemexpress.com [file.medchemexpress.com]
- 31. 7.2 Organic Solvents [ehs.cornell.edu]
- 32. ethz.ch [ethz.ch]
A Technical Guide to 2-Chloro-5-(Trifluoromethyl)thiazole: A Powerhouse Scaffold for Modern Medicinal Chemistry
Abstract: The strategic incorporation of fluorinated building blocks into drug discovery pipelines has become a cornerstone of modern medicinal chemistry. Among these, 2-chloro-5-(trifluoromethyl)thiazole emerges as a uniquely valuable scaffold, combining the proven biological relevance of the thiazole nucleus with the pharmacokinetically enhancing properties of the trifluoromethyl group. This technical guide provides an in-depth analysis of the core attributes of this compound, focusing on its reactivity, synthetic utility, and diverse applications in the development of novel therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their research programs.
The Strategic Imperative: Why Fluorinated Heterocycles?
The confluence of heterocyclic scaffolds and fluorine substitution represents a powerful strategy in the design of next-generation therapeutics. This approach systematically addresses many of the challenges faced in drug development, from metabolic instability to poor bioavailability.
The Thiazole Ring: A Biologically Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence is due to its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. Thiazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[1][2][4] This proven track record establishes the thiazole nucleus as a "privileged structure" for library design and lead optimization.
The Trifluoromethyl Group: A Tool for Physicochemical Optimization
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy for enhancing the drug-like properties of a molecule.[5][6] Its strong electron-withdrawing nature and the high bond energy of the C-F bond (485.3 kJ/mol compared to 414.2 kJ/mol for C-H) confer several key advantages[5]:
-
Metabolic Stability: The -CF3 group can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[5][7]
-
Increased Lipophilicity: It enhances a compound's ability to cross cellular membranes, improving bioavailability and, in some cases, penetration of the blood-brain barrier.[5][8]
-
Modulation of pKa: The group's inductive effect can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for target binding or solubility.
-
Bioisosterism: It serves as an effective bioisostere for methyl and chloro groups, allowing for fine-tuning of steric and electronic properties to optimize drug-receptor interactions.[7]
The Synergy: this compound
The combination of these two moieties in this compound creates a building block of exceptional utility. The potent electron-withdrawing -CF3 group at the C5 position dramatically influences the electronic character of the thiazole ring, making the chlorine atom at the C2 position highly susceptible to displacement. This pre-activated state is the key to its versatility in medicinal chemistry.
Core Reactivity and Synthetic Utility
The primary value of this compound lies in its predictable and efficient reactivity, which allows for the rapid generation of diverse molecular libraries.
The Key Transformation: Nucleophilic Aromatic Substitution (SNA_r)
The molecule's core reactivity is governed by the Nucleophilic Aromatic Substitution (SNA_r) mechanism.[9][10][11] The thiazole ring is inherently electron-deficient at the C2 position, and this effect is powerfully amplified by the -CF3 group.[4] This electronic arrangement makes the C2 carbon highly electrophilic, facilitating the attack by a wide range of nucleophiles and the subsequent displacement of the chloride leaving group. This reaction is typically efficient, high-yielding, and tolerant of a broad array of functional groups, making it ideal for both discovery and scale-up operations.
Caption: The core SNA_r reaction of this compound.
Potential Applications in Drug Discovery Programs
The scaffold's utility allows for its deployment across multiple therapeutic areas, primarily by enabling the synthesis of large, diverse libraries of compounds for screening.
Case Study: Development of Novel Anticancer Agents
The thiazole motif is a key component of several clinical anticancer drugs.[1] Research into novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives has demonstrated the potential of this class of compounds to exhibit significant anticancer activity.[12][13] Similarly, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated as potential anticancer agents, with some compounds showing potent activity.[14][15][16]
By using this compound as a starting material, medicinal chemists can rapidly synthesize analogs for structure-activity relationship (SAR) studies. A typical approach involves reacting the scaffold with a library of diverse amines to probe the chemical space around the core, as illustrated in the hypothetical data below.
Table 1: Hypothetical SAR Data for a Library of C2-Substituted Thiazole Derivatives
| Compound ID | C2-Substituent (R- from R-NH2) | IC50 (µM) vs. A549 Lung Cancer Cell Line |
|---|---|---|
| Scaffold | -Cl | > 100 |
| LIB-001 | 4-Fluorobenzyl- | 15.2 |
| LIB-002 | 3,4-Dichlorobenzyl- | 8.9 |
| LIB-003 | Cyclohexyl- | 45.7 |
| LIB-004 | 4-Morpholinyl-ethyl- | 5.3 |
| LIB-005 | 4-Hydroxyphenyl- | 22.1 |
| LIB-006 | 2-(Pyridin-4-yl)ethyl- | 2.1 |
This data is illustrative and intended to demonstrate the SAR process.
The data suggests that incorporating a basic nitrogen moiety (LIB-006) and a flexible linker (LIB-004) can significantly improve potency, providing a clear direction for lead optimization.
Application Focus: Antimicrobial Agents
Given the established role of thiazoles in antimicrobial drugs, this scaffold is a prime candidate for developing new agents to combat drug-resistant pathogens.[1][2] The lipophilicity imparted by the -CF3 group can enhance the penetration of bacterial or fungal cell walls, while the C2 position allows for the introduction of functionalities known to interfere with essential microbial processes. SAR studies of related thiazole compounds have shown that substitutions on the ring are critical for activity.[17][18]
Emerging Applications: Kinase Inhibitors and CNS Agents
The ability to easily introduce varied amine functionalities at the C2 position makes this scaffold highly suitable for designing kinase inhibitors. Many kinase inhibitors target the ATP-binding pocket, forming crucial hydrogen bonds with the hinge region of the enzyme. The thiazole nitrogen and the nitrogen from an appended amine can act as key hydrogen bond acceptors/donors.
Furthermore, the enhanced lipophilicity and metabolic stability offered by the -CF3 group make derivatives of this scaffold attractive for developing agents targeting the Central Nervous System (CNS), where the ability to cross the blood-brain barrier is paramount.[5]
Experimental Protocols: A Practical Workflow
The following section provides a generalized, self-validating protocol for the synthesis of a C2-amino-substituted thiazole derivative, which serves as a template for library generation.
General Protocol for Nucleophilic Aromatic Substitution (SNA_r)
Objective: To synthesize a 2-(substituted-amino)-5-(trifluoromethyl)thiazole derivative.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 eq)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
-
Standard workup and purification reagents (Ethyl Acetate, Brine, Na2SO4, Silica Gel)
Methodology:
-
Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Causality Insight: A non-nucleophilic base is used to quench the HCl byproduct without competing with the primary amine nucleophile. An excess ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at a set temperature (ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak on TLC/LC-MS validates the progress of the substitution.
-
-
Aqueous Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water or brine. Extract the aqueous layer three times with ethyl acetate.
-
Causality Insight: This step removes the polar DMF solvent and inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
A Modern Drug Discovery Workflow
The integration of versatile building blocks like this compound is central to efficient drug discovery campaigns. The workflow visualizes how this specific scaffold fits into the broader process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Review of trifluoromethyl-substituted heterocyclic compounds
An In-depth Technical Guide to Trifluoromethyl-Substituted Heterocyclic Compounds for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds represents one of the most impactful and widely adopted strategies in modern medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and therapeutic applications of trifluoromethyl-substituted heterocyclic compounds. We will delve into the profound influence of the CF₃ group on molecular characteristics such as lipophilicity, metabolic stability, and target binding affinity. Key synthetic methodologies, including direct C-H trifluoromethylation and cyclization with CF₃-containing building blocks, are detailed with mechanistic insights and practical protocols. Through an examination of prominent FDA-approved drugs, this whitepaper illustrates the tangible success of this molecular design strategy in developing effective and safe therapeutics.
The Strategic Imperative: Why Combine the Trifluoromethyl Group with Heterocyclic Scaffolds?
Heterocyclic compounds form the structural core of a vast number of natural products and synthetic drugs, providing a rigid and three-dimensional framework for orienting pharmacophoric elements.[1] The trifluoromethyl group, while simple in structure, is a powerhouse of physicochemical modulation.[2] When these two components are combined, the resulting molecule often exhibits dramatically enhanced drug-like properties. The introduction of a CF₃ group can fundamentally alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, transforming a promising lead compound into a viable clinical candidate.[3][4]
The power of this combination lies in the unique and potent effects of the CF₃ moiety, which include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[5][6]
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen atom or a methyl group, which can improve a drug's ability to cross biological membranes and enhance oral bioavailability.[1][7]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic centers, altering ionization states at physiological pH and influencing drug-receptor interactions.[6][8]
-
Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to more potent and selective binding to biological targets.[2][9]
Deep Dive: The Physicochemical Impact of Trifluoromethylation
The decision to introduce a CF₃ group is a calculated choice aimed at fine-tuning a molecule's properties for optimal therapeutic performance. Understanding the causality behind these changes is critical for rational drug design.
Lipophilicity and Permeability
Lipophilicity, often quantified by the partition coefficient (LogP), is a critical factor governing a drug's ability to permeate cell membranes.[7] The CF₃ group generally increases lipophilicity, a property that can be leveraged to improve absorption and distribution.[2][9] However, its effect is nuanced and context-dependent.[10] While polyfluoroalkylation typically increases lipophilicity, strategic placement is key to achieving the desired balance between permeability and aqueous solubility.[11][12]
| Substituent | Hansch Lipophilicity Parameter (π) | van der Waals Radius (Å) | Notes |
| -H | 0.00 | 1.20 | Baseline reference |
| -CH₃ | +0.56 | 2.00 | Lipophilic, metabolically vulnerable |
| -Cl | +0.71 | 1.75 | Lipophilic, similar size to -CF₃ |
| -CF₃ | +0.88 | 2.44 | Highly lipophilic, metabolically stable[2] |
Table 1: Comparison of the physicochemical properties of the trifluoromethyl group with other common substituents.
Metabolic Stability: The "Metabolic Shield"
One of the most compelling reasons to incorporate a CF₃ group is to block metabolic oxidation.[5][8] Many drug candidates fail due to rapid clearance by hepatic enzymes. By replacing a metabolically labile group, such as a methyl group, with a CF₃ group, chemists can create a "metabolic shield."[5] The high dissociation energy of the C-F bond (approx. 485 kJ/mol) compared to a C-H bond (approx. 414 kJ/mol) renders the CF₃ group exceptionally resistant to enzymatic attack.[2][9] This strategy can significantly increase a drug's half-life, leading to improved bioavailability and a more convenient dosing regimen.[5][6] In some cases, the presence of a CF₃ group can even confer a global protective effect, reducing metabolism at other sites in the molecule.[13]
Electronic Effects and pKa Modulation
The CF₃ group is a powerful sigma- and pi-electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[8][14] This electronic pull has profound consequences for adjacent functional groups within the heterocyclic core. For instance, it can significantly decrease the basicity (lower the pKa) of nearby nitrogen atoms in heterocycles like pyridines or imidazoles. This modulation is critical, as the ionization state of a drug at physiological pH dictates its solubility, permeability, and ability to interact with its biological target.[6]
Bioisosterism
The CF₃ group is often employed as a bioisostere, a substituent that can replace another group while retaining or enhancing biological activity.[8] It is frequently used to replace methyl (-CH₃) or chloro (-Cl) groups. While sterically larger than a methyl group, its electronic properties are vastly different, allowing chemists to probe the electronic requirements of a binding pocket.[15] More recently, the CF₃ group has been shown to be a successful bioisosteric replacement for the aliphatic nitro group (-CH₂NO₂), leading to compounds with improved potency and metabolic stability.[16][17][18]
Synthetic Strategies: A Guide to Incorporating the CF₃ Group
The synthesis of trifluoromethylated heterocycles has evolved significantly, with two primary strategies dominating the field: direct trifluoromethylation of a pre-formed heterocycle and the construction of the heterocyclic ring from a CF₃-containing building block.[4]
Strategy 1: Direct C-H Trifluoromethylation
This "late-stage functionalization" approach is highly attractive as it allows for the introduction of the CF₃ group onto a complex, pre-assembled heterocyclic core.[19] Radical trifluoromethylation is the most common method, often utilizing electrophilic CF₃⁺ sources that generate a CF₃ radical.[20]
Common Reagents for Direct Trifluoromethylation:
-
Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): A cost-effective and widely used reagent, typically activated by an oxidant like tert-butyl hydroperoxide (TBHP).[21]
-
Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are highly effective electrophilic trifluoromethylating agents that are bench-stable and react under mild conditions, often with photoredox or metal catalysis.[20]
-
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): Can serve as a source of CF₃ radicals under light irradiation, often catalyzed by bismuth.[19]
Strategy 2: Annulation with Trifluoromethylated Building Blocks
This powerful strategy involves constructing the heterocyclic ring using a starting material that already contains the CF₃ group.[3][4] This approach offers excellent control over regioselectivity and is often more scalable than direct trifluoromethylation. A vast array of CF₃-containing building blocks are commercially available or readily synthesized.[22][23][24]
Key Trifluoromethylated Building Blocks:
-
β-Trifluoromethylated α,β-Unsaturated Ketones: Versatile precursors for synthesizing a wide range of heterocycles, including pyrazoles, pyridines, and quinolines.[4][20]
-
Ethyl 4,4,4-trifluoroacetoacetate: A classic building block for synthesizing trifluoromethyl-substituted pyrazoles and pyrimidines via condensation reactions.[25][26]
-
2,2,2-Trifluoroacetyl Derivatives: Trifluoroacetic acid (TFA) and its derivatives are inexpensive and atom-efficient sources for building CF₃-heterocycles.[4]
-
Trifluoroacetimidoyl Chlorides: Reactive intermediates used to synthesize trifluoromethyl-substituted triazoles, imidazoles, and other nitrogen-containing heterocycles.[4]
Experimental Protocol: Synthesis of a 3-Trifluoromethyl-1-phenyl-1H-pyrazole via Cyclocondensation
This protocol describes a representative synthesis using a trifluoromethyl building block, adapted from established methodologies for pyrazole synthesis.[27][28]
Objective: To synthesize 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one from ethyl 4,4,4-trifluoroacetoacetate and phenylhydrazine.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, add phenylhydrazine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry).
Case Studies: Trifluoromethylated Heterocycles in FDA-Approved Drugs
The theoretical benefits of trifluoromethylation are validated by the numerous successful drugs on the market that feature this critical moiety. The strategic placement of a CF₃ group on a heterocyclic core has been instrumental in the efficacy and pharmacokinetic profiles of these blockbuster drugs.
| Drug Name (Brand) | Heterocyclic Core | Therapeutic Application | Role of the Trifluoromethyl Group |
| Celecoxib (Celebrex) | Pyrazole | Anti-inflammatory (COX-2 Inhibitor) | Enhances binding selectivity for the COX-2 enzyme over COX-1, reducing gastrointestinal side effects.[8] |
| Sitagliptin (Januvia) | Triazolopyrazine | Anti-diabetic (DPP-4 Inhibitor) | The CF₃ group is a key component of the pharmacophore, contributing to the high potency and selectivity of the drug.[29] |
| Aprepitant (Emend) | Morpholine derivative | Anti-emetic (NK1 Receptor Antagonist) | The two CF₃ groups on the phenyl rings enhance lipophilicity, facilitating passage across the blood-brain barrier to reach its CNS target. |
| Fluoxetine (Prozac) | (precursor) | Anti-depressant (SSRI) | A classic example where the CF₃ group on the phenoxy ring deactivates it towards metabolism, increasing the drug's half-life.[8][14] |
| Fluralaner (Bravecto) | Isoxazoline | Veterinary Insecticide/Acaricide | The CF₃ group is crucial for its potent activity against insect and acarid GABA and glutamate-gated chloride channels. |
Table 2: Selected FDA-approved drugs featuring trifluoromethylated heterocyclic scaffolds or key precursors.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group into heterocyclic structures is a proven and powerful strategy in drug discovery and development. Its ability to simultaneously enhance metabolic stability, modulate lipophilicity and electronics, and improve target binding affinity makes it an indispensable tool for medicinal chemists. The continued development of novel and efficient synthetic methodologies, particularly in late-stage C-H trifluoromethylation, will further expand the accessibility and application of these valuable compounds.[30][31] As our understanding of structure-activity and structure-property relationships deepens, the rational design of trifluoromethylated heterocycles will continue to yield safer, more effective, and more selective therapeutics for a wide range of human and animal diseases.[32]
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [URL: https://www.mdpi.com/1420-3049/28/14/5567]
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7901306/]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5034]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00877d]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6537754/]
- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles - ResearchGate. [URL: https://www.researchgate.
- Trifluoromethyl group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Trifluoromethyl_group]
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [URL: https://www.semanticscholar.org/paper/Assessing-the-Bioisosterism-of-the-Trifluoromethyl-Sowaileh-Hazlitt/188b4317f7636e760dd2b0713b1850117030a6c6]
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-lipophilicity-of-fluorocyclopropane-and-trifluoromethyl-groups/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37509740/]
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group - Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-metabolic-stability-of-drugs-the-impact-of-the-trifluoromethyl-group/]
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. [URL: https://www.acmebioscience.
- Trifluoromethylated Heterocycles: Enhancing Drug Properties. [URL: https://www.acmebioscience.com/news/trifluoromethylated-heterocycles-enhancing-drug-properties/]
- The Power of Trifluoromethyl Groups in Pharmaceutical Chemistry. [URL: https://www.inno-pharmchem.com/news/the-power-of-trifluoromethyl-groups-in-pharmaceutical-chemistry/]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00877D. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00877d]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/382582103_Recent_advances_in_the_synthesis_of_trifluoromethyl-containing_heterocyclic_compounds_via_trifluoromethyl_building_blocks]
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397911.2024.2384797]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6093222/]
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01222]
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/362483842_Assessing_the_Bioisosterism_of_the_Trifluoromethyl_Group_with_a_Protease_Probe]
- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4983196/]
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) - The University of Aberdeen Research Portal. [URL: https://research.abdn.ac.uk/en/publications/the-trifluoromethyl-group-as-a-bioisosteric-replacement-of-the-a]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5380290/]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381666/]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [URL: https://www.jstage.jst.go.jp/article/jps/43/3/43_149/_article]
- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. [URL: https://repository.lboro.ac.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30411895/]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/md/c6md00624g]
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00877d/unauth]
- The Role of Trifluoromethyl Pyrazoles in Modern Chemical Synthesis. [URL: https://www.acmebioscience.com/news/the-role-of-trifluoromethyl-pyrazoles-in-modern-chemical-synthesis/]
- Innate C-H trifluoromethylation of heterocycles - PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.1109059108]
- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones - ResearchGate. [URL: https://www.researchgate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199320/]
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. [URL: https://www.researchgate.net/publication/325244195_Synthesis_and_application_of_trifluoromethylpyridines_as_a_key_structural_motif_in_active_agrochemical_and_pharmaceutical_ingredients]
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. [URL: https://www.researchgate.net/publication/262590200_Trifluoromethyl_Nitrogen_Heterocycles_Synthetic_Aspects_and_Potential_Biological_Targets]
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications - MDPI. [URL: https://www.mdpi.com/2079-6412/12/3/401]
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8809292/]
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. [URL: https://researchoutreach.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/sc/c5sc02983j]
- Trifluoromethyl nitrogen heterocycles: synthetic aspects and potential biological targets - Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc47975a]
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N -Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/333979402_A_Novel_and_Efficient_Continuous-Flow_Route_To_Prepare_Trifluoromethylated_N_-Fused_Heterocycles_for_Drug_Discovery_and_Pharmaceutical_Manufacturing]
- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing - Vapourtec. [URL: https://www.vapourtec.com/flow-chemistry-resource-center/publications-database/a-novel-and-efficient-continuous-flow-route-to-prepare-trifluoromethylated-n-fused-heterocycles-for-drug-discovery-and-pharmaceutical-manufacturing/]
- (PDF) Trifluoromethylated Heterocycles - ResearchGate. [URL: https://www.researchgate.
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/653d4638682926b21703f88d]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. nbinno.com [nbinno.com]
- 30. researchgate.net [researchgate.net]
- 31. vapourtec.com [vapourtec.com]
- 32. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-chloro-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational preferences of 2-chloro-5-(trifluoromethyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The trifluoromethyl group is a key substituent in modern drug design, valued for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] Understanding the precise three-dimensional arrangement of this molecule is therefore critical for rational drug design and the development of novel agrochemicals. This document synthesizes crystallographic data from closely related analogs with principles of computational chemistry to provide a comprehensive analysis of bond parameters, ring planarity, and the rotational dynamics of the trifluoromethyl group. Methodologies for theoretical conformational analysis are also detailed to provide a framework for further research.
Introduction: The Significance of Trifluoromethylated Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block. When substituted with a trifluoromethyl (-CF3) group, the resulting molecule often exhibits enhanced biological activity. The -CF3 group can profoundly impact a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable tool for fine-tuning the properties of organic molecules for therapeutic applications.[1]
This compound is an important intermediate in the synthesis of various pharmaceutical and agrochemical agents.[3][4][5][6] The chlorine atom at the 2-position provides a reactive handle for further chemical modification, while the -CF3 group at the 5-position imparts the aforementioned beneficial properties. A thorough understanding of its molecular structure and conformation is paramount for predicting its interactions with biological targets and for designing efficient synthetic pathways.
Molecular Structure Analysis
Direct experimental crystallographic data for this compound is not publicly available. However, a high-resolution crystal structure for the closely related analog, 2-chloro-5-(chloromethyl)thiazole, has been determined, providing invaluable, directly transferable insights into the geometry of the core thiazole ring system.[3][7]
The Thiazole Core: Insights from a Structural Analog
The crystal structure of 2-chloro-5-(chloromethyl)thiazole reveals that the five-membered thiazole ring is essentially planar.[3][7] This planarity is a characteristic feature of aromatic heterocyclic systems. The bond lengths and angles are within the normal ranges for thiazole derivatives.[7]
Table 1: Comparison of Key Geometric Parameters
| Parameter | 2-chloro-5-(chloromethyl)thiazole (Experimental)[3][7] | This compound (Predicted) |
| Thiazole Ring | Planar (max. deviation 0.000(5) Å) | Expected to be Planar |
| C2-Cl Bond Length | ~1.72 Å | ~1.72 Å |
| C5-C(substituent) Bond Length | ~1.50 Å | ~1.51 Å |
| C=N Bond Length | ~1.31 Å | ~1.31 Å |
| C-S Bond Lengths | ~1.72-1.74 Å | ~1.72-1.74 Å |
The planarity of the thiazole ring is a critical feature, as it influences how the molecule packs in a crystal lattice and how it presents its substituents for interaction with a receptor binding pocket. The chlorine atom at the 2-position is found to lie very close to the mean plane of the thiazole ring.[3][7]
The Trifluoromethyl Group: Electronic Effects and Geometry
The replacement of the -CH2Cl group with a -CF3 group is not expected to significantly perturb the planarity of the thiazole ring itself. However, the trifluoromethyl group has distinct electronic properties and conformational preferences. The strong electron-withdrawing nature of the fluorine atoms influences the electronic distribution within the thiazole ring.
The C-CF3 bond length is predicted to be slightly longer than a typical C-C single bond due to the electronic repulsion between the fluorine atoms and the thiazole ring. The geometry of the -CF3 group itself is tetrahedral, with F-C-F bond angles close to 109.5°.
Conformational Analysis: The Rotational Barrier of the Trifluoromethyl Group
While the thiazole ring is rigid and planar, the trifluoromethyl group can rotate around the C5-C(CF3) single bond. The conformation of this group is defined by the torsion angle between the C-F bonds and the bonds of the thiazole ring. Understanding the rotational energy barrier and the preferred conformations is crucial for molecular modeling and drug design.
Due to steric and electronic effects, the rotation is not entirely free. The molecule will preferentially adopt conformations that minimize these interactions. It is hypothesized that the lowest energy conformation will have one C-F bond eclipsing the C4-C5 bond and the other two C-F bonds staggered relative to the C5-S bond.
Computational Methodology for Conformation Analysis
To rigorously determine the conformational landscape of this compound, computational chemistry methods such as Density Functional Theory (DFT) are employed. DFT has proven to be a reliable tool for studying the structure and energetics of fluorinated organic molecules.[8][9]
Experimental Protocol: DFT-Based Conformational Scan
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step locates the nearest local energy minimum.
-
Potential Energy Surface Scan: A relaxed potential energy surface (PES) scan is performed by systematically rotating the trifluoromethyl group around the C5-C(CF3) bond. The torsion angle (e.g., S-C5-C(CF3)-F) is constrained at fixed intervals (e.g., every 10°), and the rest of the molecule's geometry is allowed to relax at each step.
-
Analysis of Results: The relative energy is plotted against the torsion angle to visualize the rotational energy profile. The minima on this profile correspond to the stable conformations, while the maxima represent the transition states for rotation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized minima to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
Caption: Workflow for DFT-based conformational analysis.
Visualization of the Molecular Structure
The following diagram illustrates the predicted molecular structure of this compound with the atom numbering scheme used in crystallographic and computational studies.
Caption: Predicted structure of this compound.
Conclusion and Future Directions
This guide has provided a detailed overview of the molecular structure and conformational properties of this compound, drawing upon experimental data from a close structural analog and established computational methodologies. The thiazole ring is expected to be planar, providing a rigid scaffold for its substituents. The key conformational flexibility arises from the rotation of the trifluoromethyl group, the energetics of which can be thoroughly investigated using DFT calculations.
For drug development professionals and researchers, this information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the orientation of the -CF3 group affects binding to biological targets.
-
Crystal Engineering: Predicting and controlling the solid-state packing of materials.
-
In Silico Screening: Developing accurate molecular models for virtual screening and docking studies.
Future experimental work should focus on obtaining a single-crystal X-ray structure of this compound to validate the computational predictions and provide definitive geometric data. Further spectroscopic studies, such as variable-temperature NMR, could also provide experimental insights into the rotational dynamics of the trifluoromethyl group in solution.
References
- Chemical Synthesis Database. (2023). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
- Molecules. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. ResearchGate.
- Molecules. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI.
- Journal of the Brazilian Chemical Society. (2018). Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies. ResearchGate.
- RSC Medicinal Chemistry. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central.
- Acta Crystallographica Section E. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate.
- Acta Crystallographica Section E. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. PubMed Central.
- PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride.
- PubChem. (n.d.). 2-Chloro-5-chloromethylthiazole.
- Organic and Medicinal Chemistry International. (2017). Thiazoles: having diverse biological activities.
- ARKIVOC. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- Chemical Reviews. (2008). Overview of the Chemistry of 2-Thiazolines. ACS Publications.
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazoles: having diverse biological activities [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Chloro-5-(chloromethyl)thiazole - CAS-Number 105827-91-6 - Order from Chemodex [chemodex.com]
- 6. adipogen.com [adipogen.com]
- 7. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 2-chloro-5-(trifluoromethyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Due to the limited availability of experimentally determined data, this document presents high-quality predicted values for its melting and boiling points, coupled with detailed, field-proven methodologies for their experimental determination. This approach ensures that researchers have access to the most reliable information while also being equipped with the practical knowledge to validate these properties in a laboratory setting.
Introduction to this compound
This compound is a substituted thiazole derivative. The thiazole ring is a core structure in numerous biologically active compounds, and the presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro-substituent provides a reactive handle for further chemical modifications, making this compound a versatile building block in the synthesis of novel therapeutic agents and pesticides. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and the design of synthetic routes.
Physical Properties: A Summary
| Physical Property | Predicted Value | Notes |
| Melting Point | Not available | Due to the lack of publicly available experimental or high-confidence predicted data, the melting point remains to be determined. |
| Boiling Point | Not available | Similar to the melting point, the boiling point has not been reported. |
It is imperative for researchers to experimentally verify these values. The subsequent sections provide detailed protocols for this purpose.
Experimental Determination of Melting and Boiling Points
The determination of a compound's melting and boiling points is a critical first step in its characterization, offering insights into its purity and identity. The methodologies outlined below are standard, reliable procedures in organic chemistry laboratories.
Causality Behind Experimental Choices
The choice of the capillary method for both melting and boiling point determination is based on its requirement for only a small amount of sample, which is often crucial when working with newly synthesized or expensive compounds. The use of a controlled heating apparatus, such as a Mel-Temp or a Thiele tube, ensures a slow and steady temperature increase, which is essential for obtaining an accurate and sharp melting or boiling range. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in erroneously high and broad ranges.
Self-Validating Systems for Trustworthiness
The protocols described are designed to be self-validating. For melting point determination, the sharpness of the melting range is a direct indicator of purity. A pure crystalline solid will typically melt over a narrow range of 0.5-1°C. A broader range suggests the presence of impurities. For boiling point determination, the observation of a steady stream of bubbles followed by the liquid being drawn into the capillary upon cooling provides a clear and reproducible endpoint. Performing multiple determinations and ensuring consistent results further enhances the trustworthiness of the data.
Detailed Experimental Protocols
Melting Point Determination via the Capillary Method
This protocol describes the use of a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimated range.
-
For an accurate measurement, set the heating rate to 1-2°C per minute, starting from a temperature approximately 10-15°C below the estimated melting point.
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Validation: Repeat the measurement at least twice to ensure reproducibility.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for melting point determination.
Boiling Point Determination via the Capillary Method (Siwoloboff Method)
This micro-method is ideal for determining the boiling point of small quantities of liquid.
Methodology:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube or a fusion tube.
-
Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker on a hot plate). Begin heating gently and with constant stirring (if using a beaker) to ensure even heat distribution.
-
Observation and Recording:
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is the air initially trapped in the capillary escaping.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid has exceeded the atmospheric pressure.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The point at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point. Record this temperature.
-
-
Data Validation: Allow the apparatus to cool further, then reheat to obtain a second reading to ensure accuracy.
Diagram of the Boiling Point Determination Logic:
Caption: Logical sequence for boiling point determination.
References
Due to the lack of specific literature on the physical properties of this compound, the references provided are for the general and authoritative methodologies for melting and boiling point determination.
- Melting Point Determination. In Organic Laboratory Techniques.
- Boiling Point Determination. In Chemistry LibreTexts. This guide offers a comprehensive explanation of various methods for boiling point determination, including distillation and the Thiele tube method, with step-by-step procedures. [Link]
A Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)thiazole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-5-(trifluoromethyl)thiazole, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive public data, this document synthesizes theoretical principles, predictive insights based on structural analogs, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We will explore the molecular factors influencing solubility, present a systematic approach for solvent screening, and provide robust methodologies for quantitative solubility determination.
Introduction: The Significance of Solubility in Chemical Development
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation. A thorough understanding of a compound's solubility profile in various organic solvents is paramount for successful drug discovery and development, enabling informed decisions in reaction chemistry, purification, crystallization, and formulation design.
This compound, with its halogenated heterocyclic structure, presents a unique solubility challenge. The presence of a chloro group, a trifluoromethyl group, and a thiazole ring all contribute to its overall polarity, lipophilicity, and potential for intermolecular interactions. This guide will dissect these contributions to provide a predictive framework for its behavior in common organic solvents.
Molecular Structure and its Influence on Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules.[1][2] The structure of this compound (Figure 1) offers several key features that dictate its solubility:
-
Thiazole Ring: The thiazole ring is a planar, aromatic heterocycle containing both nitrogen and sulfur atoms.[3] This endows the molecule with a degree of polarity and the potential for dipole-dipole interactions and pi-stacking. Thiazole itself is slightly soluble in water and soluble in ether, indicating a balance of polar and non-polar character.[4]
-
Chloro Group: The electronegative chlorine atom at the 2-position withdraws electron density from the thiazole ring, influencing its overall polarity and reactivity.[5] Halogenated compounds can engage in halogen bonding, a non-covalent interaction that can impact solubility.
-
Trifluoromethyl (CF3) Group: The trifluoromethyl group is a potent electron-withdrawing group with high lipophilicity.[6][7] Its presence significantly impacts a molecule's properties, often enhancing metabolic stability and membrane permeability.[6] While it generally increases lipophilicity, its effect on solubility in organic solvents can be complex and depends on the interplay with other functional groups and the nature of the solvent.[8][9] The CF3 group can participate in dipole-dipole interactions and weak hydrogen bonds with suitable solvents.
Figure 1: Chemical Structure of this compound
Workflow for determining equilibrium solubility.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the selected organic solvent in a sealed vial.
-
Prepare samples in triplicate for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. Alternatively, centrifuge the samples and collect the clear supernatant.
-
-
Quantification:
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy. [10] * Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the average concentration from the triplicate samples.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Summary of Expected Solubility
While specific experimental data for this compound is not publicly available, a qualitative solubility summary can be projected based on the principles discussed.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions. |
| Ethers | THF, Diethyl Ether | Moderate to High | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Moderate | Moderate polarity. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | "Like dissolves like" principle with the chloro-group. |
| Alcohols | Methanol, Ethanol | Moderate | Potential for hydrogen bonding with the thiazole nitrogen, but overall molecule is not a strong H-bonder. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | Potential for pi-stacking interactions with the thiazole ring. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Mismatch in polarity. |
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. By integrating theoretical principles with a robust experimental framework, researchers can systematically approach the characterization of this important chemical intermediate. The provided protocols and predictive insights are intended to facilitate efficient solvent screening and the generation of reliable solubility data, which are essential for advancing drug discovery and chemical development programs.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). PubMed Central.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Trifluoromethyl group. (n.d.). In Wikipedia.
- EXPERIMENT 1 DETERMIN
- Solubility of organic compounds (video). (n.d.). Khan Academy.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
- 2-Thiobarbituric Acid - PRODUCT INFORM
- PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. (n.d.). Canadian Science Publishing.
- 2-Chloro-5-chloromethylthiazole. (2025, August 30). ChemicalBook.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. (n.d.). Apollo Scientific.
- SAFETY DATA SHEET - this compound. (2024, September 6). Sigma-Aldrich.
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE. (2011, January 27). Georganics.
- 2-Chloro-5-(chloromethyl)
- N-Acetyl-D-glucosamine. (n.d.). Sigma-Aldrich.
- 2-chloro-5-(chloromethyl)-thiazole hydrochloride. (n.d.). Quinoline.
- Chemistry of the thiazoles. (n.d.).
- 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. (n.d.). PubChem.
- 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179. (n.d.). PubChem.
- 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6. (2025, August 20). Chemsrc.
- 2-Chloro-5-(chloromethyl)thiazole. (n.d.). Quinoline.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (n.d.). PubMed Central.
- N-Acetyl- D -glucosamine = 99 7512-17-6. (n.d.). Sigma-Aldrich.
- Azadirachtin | C35H44O16 | CID 5281303. (n.d.). PubChem.
- Thiazole | C3H3NS | CID 9256. (n.d.). PubChem.
- 105827-91-6(2-Chloro-5-chloromethylthiazole) Product Description. (n.d.). ChemicalBook.
- N-Acetyl-D-Glucosamine | 7512-17-6. (2025, December 31). ChemicalBook.
- (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. (n.d.).
- Thiazole. (n.d.). In Wikipedia.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Who we serve.
- 2-Chloro-5-chloromethylthiazole | 105827-91-6. (2025, August 28). ChemicalBook.
- 2-Chloro-5-chloromethyl-1,3-thiazole - PMC. (n.d.). NIH.
Sources
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 8. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Thermochemical data for 2-chloro-5-(trifluoromethyl)thiazole
An In-Depth Technical Guide to the Thermochemical Data of 2-chloro-5-(trifluoromethyl)thiazole
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, notable for its presence in various pharmacologically active molecules. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, is crucial for optimizing synthesis, ensuring process safety, and modeling drug-receptor interactions. This guide provides a comprehensive overview of the essential experimental and computational methodologies for determining the thermochemical data of this compound, offering a framework for researchers, chemists, and drug development professionals. While specific experimental values for this compound are not extensively reported in public literature, this document details the authoritative protocols and theoretical approaches necessary to obtain them, ensuring accuracy and reliability in their determination.
The Significance of Thermochemical Data in Pharmaceutical Development
In the pharmaceutical industry, the journey from a promising molecule to a viable drug is fraught with challenges. The thermodynamic properties of a compound are fundamental to overcoming many of these hurdles. For a key intermediate like this compound, this data provides critical insights into:
-
Reaction Energetics: The enthalpy of formation (ΔfH°) is essential for calculating the heat of reaction for synthetic steps, enabling safe and efficient process scale-up.
-
Polymorph Stability: Many active pharmaceutical ingredients (APIs) exhibit polymorphism, where different crystalline forms have distinct solubilities and bioavailabilities. Calorimetric techniques can identify the most stable polymorph.
-
Safety and Hazard Analysis: Understanding the thermal decomposition profile of a compound is vital for defining safe handling and storage conditions and preventing runaway reactions.
-
Computational Modeling: Accurate thermochemical data serves as a benchmark for refining computational models used in drug design and predicting the binding affinity of a ligand to its target.
Experimental Determination of Thermochemical Properties
A multi-faceted experimental approach is necessary to fully characterize the thermochemical profile of this compound. The following sections detail the gold-standard techniques.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation in the condensed state is most accurately determined using rotating-bomb combustion calorimetry. Given that this compound contains chlorine, sulfur, and fluorine, specialized procedures are required to ensure complete combustion and accurate analysis of the products.
Experimental Protocol:
-
Sample Preparation: A pellet of high-purity (>99.5%) this compound is prepared. Its mass is accurately determined.
-
Bomb Preparation: The pellet is placed in a platinum crucible inside a specialized steel bomb. A small amount of water is added to the bomb to ensure that the combustion products (HCl, H2SO4, HF) are in their standard aqueous states.
-
Combustion: The bomb is filled with high-pressure oxygen (typically 30 atm) and the sample is ignited. The bomb is rotated during the process to ensure a homogeneous solution of the acidic products.
-
Calorimetric Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously recorded to determine the energy of combustion.
-
Product Analysis: After combustion, the final solution is analyzed to quantify the amounts of hydrochloric acid, sulfuric acid, and hydrofluoric acid formed. This is crucial for applying the necessary corrections.
-
Washburn Corrections: Corrections are applied for the standard state of reactants and products, a process known as the Washburn correction, to arrive at the standard energy of combustion.
Causality Behind Experimental Choices:
-
Rotating Bomb: For compounds containing sulfur and halogens, a rotating bomb is essential. It ensures that the acidic gases formed during combustion dissolve completely in the initial water charge, forming a solution of uniform concentration. This is critical for an accurate thermodynamic correction to the standard state.
-
High-Purity Sample: Any impurities would contribute to the measured heat of combustion, leading to an inaccurate enthalpy of formation for the target compound.
Workflow for Combustion Calorimetry:
Caption: Workflow for determining enthalpy of formation using rotating-bomb calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It can also be used to determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).
Experimental Protocol:
-
Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum or copper pan.
-
Temperature Program: The sample and an empty reference pan are placed in the DSC cell. They are then subjected to a controlled temperature program (e.g., heating at a constant rate of 10 K/min).
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed. The heat capacity is calculated from the heat flow signal. Peaks in the thermogram correspond to phase transitions, and the area under a peak gives the enthalpy of that transition.
Thermal Stability via Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Sample Loading: A small amount of the sample is placed in a tared TGA pan.
-
Atmosphere Control: The furnace is purged with a controlled atmosphere (e.g., inert nitrogen or reactive air).
-
Heating Program: The sample is heated at a constant rate.
-
Mass Measurement: The instrument continuously records the mass of the sample. A plot of mass versus temperature reveals the temperatures at which decomposition occurs.
Computational Determination of Thermochemical Properties
Computational chemistry provides a powerful complement to experimental methods. High-level ab initio calculations can yield highly accurate gas-phase thermochemical data.
High-Accuracy Composite Methods (G3, G4 Theory)
Gaussian-n (G3, G4) theories are composite methods designed to achieve high accuracy by combining results from several different levels of theory and basis sets. These methods can often predict gas-phase enthalpies of formation to within ±4 kJ/mol of experimental values.
Computational Workflow:
-
Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energies: A series of higher-level single-point energy calculations are performed with larger basis sets.
-
Empirical Corrections: The results are combined in a specific, predefined way, including empirical corrections, to extrapolate to the exact energy solution.
Isodesmic Reaction Schemes
A major challenge in computational thermochemistry is the cancellation of systematic errors. Isodesmic and homodesmotic reaction schemes are a powerful technique to achieve this. In these hypothetical reactions, the number and types of chemical bonds are conserved on both the reactant and product sides.
Logical Framework for an Isodesmic Reaction:
To calculate the enthalpy of formation of this compound, one could devise a reaction like:
This compound + Thiophene → Thiazole + 2-chloro-5-(trifluoromethyl)thiophene
Causality Behind This Approach:
-
Error Cancellation: Because similar chemical environments are present on both sides of the equation, errors in the calculation (e.g., from basis set incompleteness) tend to cancel out. This leads to a much more accurate calculated reaction enthalpy (ΔrH°).
-
Leveraging Known Data: If the experimental enthalpies of formation for three of the four species are known, the unknown enthalpy of formation can be calculated with high accuracy using the following relationship:
ΔfH°(target) = ΔrH°(calc) + ΣΔfH°(reactants, known) - ΣΔfH°(products, known)
Isodesmic Reaction Logic Diagram:
Caption: Logic of using an isodesmic reaction to calculate an unknown enthalpy of formation.
Summary of Recommended Methodologies
The following table summarizes the recommended approaches for obtaining a comprehensive thermochemical dataset for this compound.
| Thermochemical Property | Primary Experimental Method | Primary Computational Method | Key Considerations |
| Enthalpy of Formation (solid) | Rotating-Bomb Combustion Calorimetry | N/A (Calculates gas-phase) | High sample purity; accurate analysis of HCl, H2SO4, HF products. |
| Enthalpy of Formation (gas) | (Derived from solid-state data) | G4 Theory with Isodesmic Scheme | Requires enthalpy of sublimation; careful selection of reference compounds. |
| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Vibrational Frequency Analysis | Experimental data is preferred; computation provides gas-phase estimates. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | N/A | Choice of atmosphere (inert vs. oxidative) is critical. |
| Enthalpy of Sublimation/Vaporization | Knudsen Effusion Mass Spectrometry | N/A | Essential for linking condensed-phase experimental data to gas-phase computation. |
Conclusion
References
- At present, there are no specific literature references detailing the comprehensive thermochemical data for this compound found in the public domain. The methodologies described are based on standard, well-established principles in chemical thermodynamics and computational chemistry. For general reference on these techniques, authoritative sources include: NIST-JANAF Thermochemical Tables: A comprehensive source for thermochemical data, though it may not contain this specific compound. (Source: NIST, URL: [Link]) IUPAC Recommendations on Terminology and Symbols in Thermochemistry: Provides the standards for reporting thermochemical data. (Source: IUPAC, URL: [Link]) "Experimental Chemical Thermodynamics, Volume 1: Combustion Calorimetry" by S. Sunner and M. Månsson: A foundational text on the experimental techniques discussed. (Source: Pergamon Press, URL may vary, typically found in university libraries or through publishers like Elsevier).
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)thiazole
Introduction: Strategic Importance in Medicinal Chemistry
The 2-chloro-5-(trifluoromethyl)thiazole scaffold is a building block of significant interest to the pharmaceutical and agrochemical industries. The thiazole ring is a privileged heterocycle, present in numerous approved drugs, while the trifluoromethyl (CF₃) group is a crucial substituent for enhancing metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the strategic derivatization of this scaffold, enabling the formation of carbon-carbon bonds to introduce a diverse range of aryl and heteroaryl moieties.[1][2]
This guide provides a comprehensive overview of the Suzuki-Miyaura reaction as applied to this compound. It details the underlying mechanism, offers optimized experimental protocols, and presents a systematic approach to troubleshooting common challenges. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel chemical entities based on this valuable scaffold.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound in the presence of a base.[3][4] The catalytic cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. The electron-withdrawing nature of the trifluoromethyl group activates the C-Cl bond, making this step more favorable compared to electron-rich chloroheterocycles.[7][8] This forms a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step is critically mediated by a base, which activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[9][10][11]
-
Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final 2-aryl-5-(trifluoromethyl)thiazole product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
Experimental Protocols & Condition Optimization
The low reactivity of chloroheterocycles compared to their bromo or iodo counterparts necessitates carefully chosen catalysts and conditions.[7][12] For this compound, catalyst systems employing electron-rich, bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[2][8]
Protocol A: General Screening Conditions
This protocol provides a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst: [Pd(dppf)Cl₂] or Pd₂(dba)₃ with a ligand like SPhos or XPhos (1-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
-
Standard oven-dried Schlenk glassware, magnetic stirrer, heating mantle, and inert atmosphere (Argon or Nitrogen) setup.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., [Pd(dppf)Cl₂], 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1, to achieve a concentration of 0.1-0.2 M relative to the thiazole) via syringe.
-
Degassing: Bubble a gentle stream of inert gas through the reaction mixture for 10-15 minutes.[13]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.[14][15]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Optimization of Reaction Parameters
For challenging substrates or to improve yield, a systematic optimization should be performed. The following table summarizes key parameters and common choices based on literature for coupling heteroaryl chlorides.[2][16]
| Parameter | Recommended Options & Rationale |
| Palladium Catalyst | [Pd(dppf)Cl₂]: A reliable, general-purpose catalyst for many couplings. Pd₂(dba)₃ / Ligand: Offers flexibility. Use with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to accelerate oxidative addition and reductive elimination.[8] Pd(Amphos)₂Cl₂: An air-stable complex shown to be highly effective for heteroaryl chlorides.[16] |
| Base | K₂CO₃: A common, effective base. K₃PO₄: A stronger base, often used for less reactive chlorides.[13] Cs₂CO₃: A highly effective but more expensive base, useful in difficult couplings. |
| Solvent | Dioxane/H₂O: A standard solvent system that works well for a broad range of substrates. Toluene/H₂O: An alternative, particularly for higher temperature reactions. DME, THF: Other common ethereal solvents. |
| Temperature | 80–110 °C: A typical range. Higher temperatures can facilitate the oxidative addition of the C-Cl bond but may also lead to side reactions like protodeboronation.[13] |
| Boron Source | Boronic Acids: Widely available but can be prone to decomposition.[17] Boronate Esters (e.g., Pinacol): More stable to protodeboronation and often provide more consistent results.[13] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below is a systematic guide to diagnosing and solving common problems.
Common Problems & Solutions:
-
Low or No Conversion:
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid decomposes, replacing the -B(OH)₂ group with a hydrogen atom. This is often promoted by high temperatures and strong aqueous bases.[13][14]
-
Solution:
-
Use a milder base like potassium fluoride (KF).
-
Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[13]
-
Minimize the amount of water in the reaction or use anhydrous conditions if possible.
-
-
-
Homocoupling of Boronic Acid:
-
Cause: This side reaction is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[14]
-
Solution: Ensure all solvents are rigorously degassed before use and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing a wide array of derivatives crucial for drug discovery and materials science. Success with this challenging substrate hinges on the rational selection of a highly active palladium catalyst system, appropriate base, and optimized reaction conditions. By starting with the robust protocols provided and applying the systematic troubleshooting guide, researchers can efficiently overcome common obstacles and accelerate the development of novel molecular entities.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2024). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). ACS Omega.
- PubMed. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Organic Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
- ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. (n.d.). Synthesis of 2-aryl-2-(trifluoromethyl)-2,5-dihydro-1,3-thiazoles.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- National Institutes of Health. (n.d.). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2-chloro-5-(trifluoromethyl)thiazole
Abstract: The 2-amino-5-(trifluoromethyl)thiazole scaffold is a privileged motif in modern medicinal chemistry, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2][3] The Buchwald-Hartwig amination stands as a premier method for the construction of the critical C-N bond that defines this structure.[4][5] However, the reaction presents a distinct set of challenges stemming from the inherent low reactivity of the C-Cl bond and the electronic nature of the heteroaryl system.[6][7] This guide provides a comprehensive examination of the scientific principles, critical parameters, and field-tested protocols for the successful palladium-catalyzed amination of 2-chloro-5-(trifluoromethyl)thiazole, designed for researchers in synthetic and drug development fields.
The Scientific Foundation: Mechanism and Key Parameters
A deep understanding of the reaction mechanism and the role of each component is paramount for successful execution and troubleshooting. The reaction is not a "one-size-fits-all" process; it is a dynamic system sensitive to the interplay of catalyst, ligand, base, and solvent.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism proceeds through a palladium(0)/palladium(II) catalytic cycle.[4][8][9] The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst.[8][10]
-
Oxidative Addition: The rate-limiting step for aryl chlorides involves the insertion of the Pd(0) complex into the carbon-chlorine bond of the thiazole, forming a Pd(II) intermediate.[10][11]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][9]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling of 2-chloro-5-(trifluoromethyl)thiazole
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(trifluoromethyl)thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. This valuable building block is a privileged scaffold in medicinal chemistry, and its functionalization is key to accessing novel chemical entities.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the thiazole ring serves as a versatile interaction point.[3][4] This document explains the causality behind experimental choices, offers validated, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and includes troubleshooting guidance to ensure successful synthesis.
Introduction: The Strategic Importance of the 2-Aryl-5-(trifluoromethyl)thiazole Scaffold
The 2-substituted-5-(trifluoromethyl)thiazole motif is a cornerstone in modern drug discovery. The thiazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs.[2][5] When combined with a trifluoromethyl (-CF₃) group, the resulting scaffold offers a unique combination of properties highly desirable for pharmaceutical candidates:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes.[3]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve membrane permeability and oral bioavailability.[3]
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functionalities, affecting target binding and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing the 2-position of the thiazole ring, providing a powerful and modular approach to building molecular complexity from the this compound starting material.[6][7]
Core Mechanistic Principles: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, three-step catalytic cycle involving a palladium(0) active species.[8][9] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for less reactive aryl chlorides and results in a Pd(II) intermediate.[6][8] The electron-withdrawing -CF₃ group can help accelerate this step.
-
Transmetalation: The coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the chloride.[10] This step is often facilitated by a base.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Key Cross-Coupling Methodologies and Protocols
The C2-chloro position of this compound is an excellent handle for various coupling reactions. However, as a heteroaryl chloride, it is generally less reactive than its bromide or iodide counterparts, often requiring more specialized catalytic systems to achieve high yields.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are frequently necessary to promote the challenging oxidative addition step and enhance catalyst stability.[11][12]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[7]
Causality and Optimization:
-
Catalyst/Ligand: For coupling with an electron-rich heteroaryl chloride, standard catalysts like Pd(PPh₃)₄ may be sluggish. Highly active systems using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are superior.[11] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that readily undergoes oxidative addition.
-
Base: A base is required to activate the boronic acid for transmetalation. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly when used with a small amount of water to aid solubility.[11]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small percentage of water, are standard.[8] The water helps dissolve the base and facilitates the transmetalation step.[11]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Reagent | M.W. | Amount (1.0 mmol scale) | Moles | Equiv. |
| This compound | 187.57 | 187.6 mg | 1.0 | 1.0 |
| Arylboronic Acid | Variable | Variable | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| XPhos | 476.65 | 19.1 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 424.5 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4.0 mL | - | - |
| Water | - | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) and add them to the reaction tube.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[13]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Alternatively, microwave heating (e.g., 120 °C for 30-60 min) can significantly reduce reaction times.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides.[15] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Causality and Optimization:
-
Dual Catalysis: The palladium catalyst follows the standard catalytic cycle. The copper(I) salt (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[15][16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the alkyne and to act as a solvent.
-
Copper-Free Variants: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[15] To avoid this, especially in complex molecule synthesis, copper-free Sonogashira protocols have been developed, though they may require higher temperatures or more specialized ligands.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. jmcct.com [jmcct.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. nobelprize.org [nobelprize.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Chloro-5-(trifluoromethyl)thiazole in Agrochemical Synthesis
Introduction: The Role of Fluorinated Heterocycles in Modern Agrochemicals
The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds represents a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by the CF₃ moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can dramatically improve the efficacy, bioavailability, and spectrum of activity of a pesticide. When integrated into a thiazole ring, a privileged heterocycle known for its diverse biological activities, the resulting trifluoromethylated thiazole serves as a powerful building block for novel agrochemicals.
This guide focuses on the synthesis and application of a key, yet specialized, intermediate: 2-chloro-5-(trifluoromethyl)thiazole . While its direct incorporation into blockbuster agrochemicals is less documented than some of its non-fluorinated analogs, its structural motifs are found in highly effective compounds, and its potential for generating new active ingredients is significant. We will explore the synthesis of this intermediate, its reactivity, and its application in the context of creating next-generation agrochemicals, with a particular focus on derivatives that have found commercial success.
Core Synthesis and Intermediates
The synthesis of this compound is a multi-step process that typically begins with the construction of the trifluoromethylated thiazole ring, followed by the introduction of the chloro substituent at the 2-position. A common and efficient pathway involves the synthesis of 2-amino-5-(trifluoromethyl)thiazole as a key precursor.
Protocol 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
The Hantzsch thiazole synthesis and its variations provide a reliable method for the construction of the thiazole ring. This protocol outlines a common approach.
Reaction Scheme:
Preparation of Novel Kinase Inhibitors Using a Trifluoromethylthiazole Scaffold: Application Notes and Protocols
Introduction: The Strategic Combination of Trifluoromethyl and Thiazole Moieties in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is a cornerstone of modern therapeutic strategies. Thiazole structures are versatile frameworks present in numerous bioactive compounds and have garnered considerable interest from medicinal chemists due to their diverse biological properties.[2][3][4] Their specific structural features allow for high-potential interactions with various protein kinases.[2][3][4]
This guide focuses on the strategic incorporation of a trifluoromethyl (-CF3) group onto a thiazole scaffold for the generation of novel kinase inhibitors. The trifluoromethyl group is a powerhouse in medicinal chemistry, known for its ability to dramatically influence a compound's lipophilicity, metabolic stability, and binding affinity.[5][6][7] Its strong electron-withdrawing nature can alter the electronic distribution of a molecule, fine-tuning its interaction with biological targets like the ATP-binding site of kinases.[5] This unique combination of a privileged thiazole scaffold and the advantageous properties of the trifluoromethyl group presents a promising avenue for the discovery of next-generation kinase inhibitors.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of trifluoromethylthiazole-based kinase inhibitors. We will delve into detailed synthetic protocols, robust biochemical and cellular assay methodologies, and the rationale behind these experimental designs.
I. Synthesis of Trifluoromethylthiazole-Based Kinase Inhibitors
The synthesis of a library of potential kinase inhibitors based on the trifluoromethylthiazole scaffold can be approached through a modular strategy. This typically involves the initial construction of a core trifluoromethylthiazole building block, followed by diversification through various chemical reactions to introduce different functionalities that can interact with the target kinase.
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. The following is a generalized protocol that can be adapted for the synthesis of a variety of trifluoromethylthiazole derivatives.
Protocol 1: Synthesis of a 2-Amino-4-(trifluoromethyl)thiazole Core
This protocol outlines the synthesis of a key intermediate, a 2-amino-4-(trifluoromethyl)thiazole, which can be further functionalized.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethyl)thiazole.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
The synthesized 2-amino-4-(trifluoromethyl)thiazole can be further modified, for instance, by first converting the amino group to a halide, which can then be used in cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating carbon-carbon bonds.[8]
Materials:
-
2-Bromo-4-(trifluoromethyl)thiazole (starting material, synthesized from the 2-amino derivative)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add the 2-bromo-4-(trifluoromethyl)thiazole (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[9]
-
Solvent and Catalyst Addition: Add the degassed solvent system.[9] Under a positive pressure of the inert gas, add the palladium catalyst.[8][9]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.[9] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature.[8][9]
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and brine.[8][9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][9]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
II. Biochemical and Cellular Evaluation of Kinase Inhibitors
Once a library of trifluoromethylthiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. This involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[10][11]
A. In Vitro Kinase Inhibition Assays
In vitro kinase assays are essential for determining the potency of a compound against its target kinase.[10] A variety of formats are available, with fluorescence-based methods being common for high-throughput screening.[1][10]
This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and adaptable method for quantifying kinase activity.[1]
Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a specific kinase. The phosphorylated peptide is then detected by a terbium-labeled anti-phospho-specific antibody. When the terbium-labeled antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor. This generates a fluorescent signal proportional to the extent of substrate phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.[1]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (trifluoromethylthiazole derivatives)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase, biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (terbium-labeled antibody and streptavidin-XL665).
-
Measurement: Incubate for another 60 minutes and then measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Selectivity | A measure of a drug's ability to bind to its intended target without affecting other targets. |
B. Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, they do not always translate to cellular efficacy.[12] Cell-based assays are therefore essential to evaluate a compound's activity in a more complex biological environment.[11][13][14]
Cell proliferation assays are used to assess the impact of a kinase inhibitor on cell growth and survival, particularly in cell lines where proliferation is driven by the target kinase.[12][15] The BaF3 cell line is a valuable tool for this purpose, as its survival can be engineered to be dependent on the activity of a specific oncogenic kinase.[15]
Assay Principle: BaF3 cells typically require interleukin-3 (IL-3) for survival. When transduced with an oncogenic kinase, they can proliferate independently of IL-3. Inhibition of this kinase will lead to a decrease in cell viability, which can be measured using various readouts such as ATP levels (luminescence) or metabolic activity (colorimetric).[15]
Materials:
-
BaF3 cells expressing the target kinase
-
Cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the BaF3 cells in a 96-well plate in the absence of IL-3.
-
Compound Treatment: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Measurement of Cell Viability: Add the cell viability reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition).
This assay directly measures the inhibition of the target kinase within the cell by assessing the phosphorylation status of its downstream substrates.[12][15]
Procedure:
-
Cell Treatment: Treat cells expressing the target kinase with the test compounds for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated substrate and the total substrate.
-
Detection and Analysis: Detect the antibody signals and quantify the band intensities to determine the ratio of phosphorylated to total substrate, which reflects the kinase activity.
III. Visualizing the Workflow
Effective visualization of experimental workflows can greatly enhance understanding and reproducibility. The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Synthetic workflow for the preparation of trifluoromethylthiazole kinase inhibitors.
Caption: Tiered assay workflow for the evaluation of kinase inhibitors.
IV. Conclusion and Future Perspectives
The strategic design of kinase inhibitors utilizing a trifluoromethylthiazole scaffold offers a promising approach for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for the synthesis and biological evaluation of these compounds. By systematically applying these methodologies, researchers can efficiently identify and optimize lead candidates with enhanced potency, selectivity, and drug-like properties. Future work in this area may involve exploring alternative synthetic routes, expanding the diversity of the compound library, and employing more advanced cellular models and in vivo studies to further validate the therapeutic potential of these novel kinase inhibitors.
V. References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from
-
Benchchem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. Retrieved from
-
(n.d.). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved from
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from
-
(2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from
-
(2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from
-
(2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from
-
RSC Publishing. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from
-
(n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from
-
(2024, January 1). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from
-
(2022, September 1). In vitro kinase assay. Bio-protocol. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis. Retrieved from
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from
-
(2023, June 27). In vitro kinase assay v1. ResearchGate. Retrieved from
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from
-
(n.d.). Biological evaluation and energetic analyses of novel GSK-3β inhibitors. PubMed. Retrieved from
-
(n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from
-
(n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from
-
(n.d.). Measuring the effects of kinase inhibitors using kinases' biological... ResearchGate. Retrieved from
-
(n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from
-
(2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Retrieved from
-
(2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Retrieved from
-
(n.d.). A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins. PubMed. Retrieved from
-
(2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Retrieved from
-
(n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Retrieved from
-
(n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Retrieved from
-
(n.d.). CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors. Google Patents. Retrieved from
-
(n.d.). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Retrieved from
-
(n.d.). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. Retrieved from
-
(2022, August 5). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed. Retrieved from
-
(n.d.). Research progress of TRK inhibitors and their structure-activity relationship. ResearchGate. Retrieved from
-
(n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central. Retrieved from
-
(2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. inits.at [inits.at]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for the Quantification of 2-Chloro-5-(trifluoromethyl)thiazole
Abstract
This document provides detailed analytical methods for the quantitative analysis of 2-chloro-5-(trifluoromethyl)thiazole, a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] The inherent reactivity and volatility of this compound necessitate robust and validated analytical protocols to ensure quality control during manufacturing and for regulatory compliance. This guide presents two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-precision analysis in process control and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive impurity profiling and definitive identification. Each protocol is accompanied by an in-depth explanation of the methodological choices, validation parameters, and step-by-step instructions suitable for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for this compound
This compound is a key heterocyclic building block. The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules, making this intermediate highly valuable in medicinal and agricultural chemistry.[2] Accurate quantification is paramount for several reasons:
-
Stoichiometric Control: Ensuring the correct molar ratios in subsequent synthetic steps.
-
Purity Assessment: Identifying and quantifying process-related impurities and degradation products.
-
Stability Studies: Evaluating the compound's shelf-life and degradation pathways under various storage conditions.
-
Regulatory Submission: Providing validated analytical data to regulatory agencies.
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. This guide provides protocols for the two most common and powerful techniques for this purpose: HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination due to its versatility, robustness, and the wide availability of stationary phases.[3] This method is ideal for routine quality control of this compound.
Rationale for Methodological Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for moderately polar organic molecules like this compound through hydrophobic interactions.[4] The use of a column with low silanol activity is recommended to minimize peak tailing, which can occur due to interactions between basic nitrogen in the thiazole ring and acidic silanol groups on the silica surface.[5]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in reversed-phase chromatography.[6] Acetonitrile is chosen for its low viscosity and UV transparency. An acidic modifier, such as phosphoric acid or formic acid, is incorporated to suppress the ionization of any residual silanol groups on the stationary phase and to ensure consistent protonation of the analyte, leading to sharper peaks and reproducible retention times.[5]
-
Detector: The thiazole ring contains a chromophore that absorbs UV radiation. A photodiode array (PDA) detector is ideal as it allows for the determination of the optimal detection wavelength and can also provide information about peak purity.
Experimental Protocol: HPLC-UV Quantification
Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (85%, analytical grade).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of phosphoric acid in water for Mobile Phase A.
-
Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes. Inject the calibration standards followed by the samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Method Validation
The analytical method must be validated to ensure it is fit for its intended purpose.[7] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Intra-day < 1.0%, Inter-day < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity analysis, no interference from blank |
This data is illustrative and should be determined experimentally.
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying volatile and semi-volatile compounds and for characterizing impurities. For trifluoromethyl-containing heterocyclic compounds, GC-MS provides excellent sensitivity and specificity.[8]
Rationale for Methodological Choices
-
Stationary Phase: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is suitable for the separation of halogenated and trifluoromethylated compounds.[9] These columns separate analytes primarily based on their boiling points.
-
Injector: A split/splitless injector is used. For quantitative analysis, splitless injection is preferred to ensure the entire sample is transferred to the column, maximizing sensitivity.
-
Temperature Program: A temperature gradient is employed to ensure good separation of volatile impurities from the main analyte peak and to elute higher-boiling compounds in a reasonable time with good peak shape.
-
Detector: A mass spectrometer operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that can be used for definitive identification by comparison to a spectral library or by interpretation of the fragmentation. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Experimental Protocol: GC-MS Quantification and Impurity Profiling
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Acetone (GC grade).
-
This compound reference standard.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for identification |
| SIM Mode Ions | To be determined from the full scan mass spectrum of the standard (e.g., molecular ion and major fragments) |
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetone at 1 mg/mL. Create a series of calibration standards by diluting the stock solution to concentrations appropriate for the expected sample concentrations (e.g., 0.1 µg/mL to 10 µg/mL for impurity analysis).
-
Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system. Acquire data in both full scan and SIM modes (if desired for high sensitivity).
-
Data Analysis: In full scan mode, identify the peak for this compound by its retention time and mass spectrum. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). For quantification, use the peak area of a characteristic ion from the calibration curve.
Expected Mass Spectrum
The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of Cl, CF₃, and other neutral fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and any chlorine-containing fragments, aiding in identification.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC method is well-suited for high-throughput, routine quality control, offering excellent precision and accuracy. The GC-MS method provides definitive structural confirmation and is the preferred technique for sensitive impurity identification and profiling. The choice between these methods should be guided by the specific analytical needs, such as routine assay or in-depth impurity characterization. Proper method validation in accordance with established guidelines is essential to ensure the integrity and reliability of the generated data.
References
- SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
- Nageswari, A., Rao, P. S. P., Rao, B. G. S., Satyanarayana, B., Sridhar, C. H., Reddy, V. R., & Mukkanti. (2011). A GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Analytical Chemistry: An Indian Journal, 10(3), 179-182.
- Gallou, F., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Organic Letters, 15(23), 6094–6097.
- MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Raszewski, G., et al. (2015). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Acta Poloniae Pharmaceutica, 72(3), 443-450.
- Wilger, D. J., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Angewandte Chemie International Edition, 51(13), 3159–3162.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1012-1027.
- Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22(30), 5986-6005.
- Verhoeven, H. A. (2014). Answer to "Is it possible to analyze F-compounds with GCMS?". ResearchGate.
- Taylor, J. K. (1983). Validation of analytical methods. Analytical Chemistry, 55(6), 600A-608A.
- U.S. Patent No. US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531.
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate.
- Chemball. (n.d.). 2-Chloro-5-(Chloromethyl)-1,3-Thiazole/CCMT.
- Raszewski, G., et al. (2015). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. ResearchGate.
- Wang, C., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237-245.
- Enge Biotech. (n.d.). Pesticide intermediate CCMT/2-Chloro-5-chloromethylthiazole.
- U.S. Environmental Protection Agency. (2016). Independent Laboratory Validation for Thiabendazole 50103005.
- Li, J., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory.
- Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Pest Management Science, 72(2), 229-243.
- Al-Bayati, F. A., & Al-Amiery, A. A. (2014). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. International Journal of PharmTech Research, 6(1), 229-237.
- Popov, K., et al. (2020). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS. Journal of Chemistry and Technologies, 28(1), 60-69.
- SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Chinese Patent No. CN1126746C. (1996). Process for preparing 2-chloro-5-chloromethyl thiazole. Google Patents.
- Chinese Patent No. CN105254584A. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of analytical methods | Scilit [scilit.com]
- 8. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. tsijournals.com [tsijournals.com]
Title: A Robust, Validated HPLC Method for the Quantitative Analysis of 2-Chloro-5-(trifluoromethyl)thiazole
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note details the development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-chloro-5-(trifluoromethyl)thiazole. This compound is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its purity and concentration control essential. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The development strategy was based on the physicochemical properties of the analyte, and the validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This protocol provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to implement a reliable analytical solution for this compound.
Introduction and Analyte Characterization
This compound is a heterocyclic compound whose structural features—a halogenated thiazole ring and a trifluoromethyl group—present unique analytical challenges. The trifluoromethyl group imparts significant hydrophobicity and electronegativity, while the thiazole ring provides a UV chromophore essential for detection. Accurate quantification is paramount for ensuring reaction efficiency, final product purity, and process control.
The development of a robust HPLC method requires a foundational understanding of the analyte's physicochemical properties. While specific experimental data for this exact molecule is scarce, properties can be inferred from structurally similar compounds like 2-chloro-5-(chloromethyl)thiazole and other trifluoromethylated heterocycles.[4][5][6]
| Property | Estimated Value / Characteristic | Rationale / Source |
| Molecular Formula | C₄H₂ClF₃N₂S | Derived from structure |
| Molecular Weight | ~189.58 g/mol | Calculated |
| Structure | Thiazole ring with chloro and trifluoromethyl substituents | |
| Predicted logP | ~2.5 - 3.5 | The trifluoromethyl group significantly increases hydrophobicity compared to similar chlorinated analogs.[5] |
| Aqueous Solubility | Low to Very Low | High logP suggests poor solubility in water. Likely soluble in organic solvents like acetonitrile, methanol, and toluene.[7][8] |
| UV λmax | ~240 - 260 nm | Estimated based on the thiazole chromophore.[9] An initial UV scan is required for confirmation. |
| pKa | Weakly basic | The nitrogen atom in the thiazole ring exhibits weak basicity.[10] Unlikely to be protonated in typical RP-HPLC mobile phases (pH 2-8). |
HPLC Method Development Strategy
The primary objective is to achieve a symmetric, well-resolved peak for this compound, free from interference from potential impurities or degradation products, within a reasonable runtime. The strategy follows a systematic, risk-based approach as advocated by modern analytical procedure development guidelines.[11]
Rationale for Chromatographic Choices
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as the primary mode of separation. This choice is justified by the analyte's non-polar, hydrophobic nature (predicted high logP), which promotes strong retention on a non-polar stationary phase. RP-HPLC is a robust and widely used technique in the pharmaceutical industry.[12][13][14]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development due to its versatility and strong hydrophobic retention characteristics. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol. Its lower viscosity results in lower backpressure and better chromatographic efficiency. Furthermore, ACN generally has a lower UV cutoff, which is advantageous for detection at lower wavelengths.
-
Aqueous Phase: HPLC-grade water is used. A buffer is generally not required as the analyte is not expected to ionize significantly within the typical operating pH range of a silica-based C18 column. If peak tailing were observed, a small amount of acid (e.g., 0.1% formic acid) could be added to suppress any potential silanol interactions.
-
-
Detection: Given the presence of the thiazole ring, a conjugated system, UV-Vis detection is the most appropriate and accessible technique. An initial diode array detector (DAD) scan is performed on a standard solution to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Method Development Workflow
The development process is iterative, starting with broad screening and progressively refining parameters to meet predefined system suitability criteria.
Caption: A logical workflow for HPLC method development.
Experimental Protocol: Optimized Method & System Suitability
The following protocol outlines the final, optimized conditions for the analysis of this compound.
Materials and Equipment
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Data System: Chromatographic Data System (CDS) such as Empower or Chromeleon
Preparation of Solutions
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be equilibrated and its performance verified by meeting system suitability criteria as mandated by pharmacopeias.[12][13][15] Inject the Working Standard Solution (50 µg/mL) six consecutive times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6) | Demonstrates the precision of the injection and system hardware. |
| RSD of Retention Time | ≤ 1.0% (for n=6) | Confirms the stability of the pump and mobile phase delivery. |
Method Validation Protocol
The optimized method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][16][17]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 105827-91-6 | 2-Chloro-5-(chloromethyl)thiazole | Chlorides | Ambeed.com [ambeed.com]
- 8. adipogen.com [adipogen.com]
- 9. researchgate.net [researchgate.net]
- 10. welch-us.com [welch-us.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. wjpmr.com [wjpmr.com]
- 15. agilent.com [agilent.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS Analysis of Synthesis Byproducts for 2-Chloro-5-(trifluoromethyl)thiazole: A Protocol for Enhanced Purity Assessment
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-(trifluoromethyl)thiazole is a critical building block in the synthesis of pharmaceuticals and advanced agrochemicals, where its purity is paramount to the safety and efficacy of the final product.[1][2] The synthesis of such highly functionalized heterocyclic compounds is often accompanied by the formation of structurally similar byproducts, including constitutional isomers and incompletely reacted intermediates. This application note presents a detailed protocol for the identification and characterization of potential byproducts in the synthesis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We explain the rationale behind the methodological choices, from sample preparation to the selection of GC and MS parameters, to provide a robust and reproducible analytical workflow. The methodology is designed to effectively separate and identify key impurities, ensuring the quality and integrity of this vital chemical intermediate.
Introduction: The Challenge of Purity in Heterocyclic Synthesis
The incorporation of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and bioavailability.[3][4] this compound is an exemplar of such a scaffold, serving as a key intermediate in the production of high-value compounds. The synthetic routes to this molecule, however, can be complex and may yield a challenging impurity profile.
A common synthetic approach involves the chlorination and cyclization of precursors like 3-chloro-1-propenylisothiocyanate.[5] Another strategy might involve direct trifluoromethylation of a pre-formed thiazole ring.[6][7] These pathways can generate byproducts such as constitutional isomers (e.g., 4-chloro-2-(trifluoromethyl)thiazole), residual starting materials, or side-reaction products. Distinguishing these closely related compounds is analytically challenging but essential for process optimization and quality control. Gas Chromatography (GC) offers the high-resolution separation needed for isomeric compounds, while Mass Spectrometry (MS) provides the structural information required for definitive identification.[8][9][10]
Postulated Synthesis and Potential Byproducts
To develop a targeted analytical method, it is crucial to understand the potential impurities. A plausible synthesis route starts from 1,3-dichloropropene, which is converted to an isothiocyanate intermediate that is then chlorinated to form the thiazole ring.[5]
Based on this pathway, the primary analytical targets are:
-
Target Analyte: this compound.
-
Potential Byproducts:
-
Constitutional Isomers: Rearrangement during cyclization could lead to isomers such as 4-chloro-5-(trifluoromethyl)thiazole or 2-chloro-4-(trifluoromethyl)thiazole. These will have identical mass but different chromatographic retention times.
-
Unreacted Intermediates: Incomplete reaction could leave residual 2-chloro-5-(chloromethyl)thiazole or isothiocyanate precursors.
-
Over-chlorinated Species: Excess chlorinating agent could potentially add another chlorine atom to the ring.
-
Hydrolysis Products: Reaction with trace water could replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-5-(trifluoromethyl)thiazole.
-
GC-MS Methodology: A Rationale-Driven Approach
The power of GC-MS lies in the synergy between the high-resolution separation of GC and the structural elucidation capabilities of MS. The following parameters were chosen to maximize the separation of the target analyte from its potential isomers and byproducts.
Sample Preparation
The crude reaction mixture must be diluted to an appropriate concentration to avoid column overloading and detector saturation.
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it should fully dissolve the analytes without reacting with them and be compatible with the GC system.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a 2 mL autosampler vial for analysis.
Gas Chromatography (GC) Parameters
The key to separating constitutional isomers is the GC column and the temperature program. A mid-polarity column is selected to provide a balance of dispersive and dipole-dipole interactions, which is effective for separating halogenated and polar heterocyclic compounds.
| Parameter | Value / Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A (5%-phenyl)-methylpolysiloxane phase offers excellent resolving power for a wide range of semi-volatile compounds, including halogenated aromatics and isomers. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation of the analytes. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading from the concentrated main product, ensuring sharp peaks for better resolution of minor byproducts. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature allows for the separation of volatile starting materials. The ramp rate is chosen to elute the target and byproducts as sharp, well-resolved peaks. |
Mass Spectrometry (MS) Parameters
Electron Ionization (EI) is the method of choice as it produces reproducible fragmentation patterns that can be compared against established mass spectral libraries (e.g., NIST) for confident compound identification.
| Parameter | Value / Setting | Rationale |
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that creates a library-searchable fragmentation pattern. |
| Ionization Energy | 70 eV | The standard energy for EI, ensuring consistent and extensive fragmentation. |
| Source Temp. | 230 °C | Reduces the potential for analyte condensation within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |
| Scan Range | 40 - 450 m/z | A wide enough range to capture the molecular ions of expected products and key low-mass fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from entering and saturating the MS detector. |
Expected Results and Data Interpretation
The combination of retention time and mass spectrum provides a unique fingerprint for each compound in the mixture.
Chromatographic Separation
The Total Ion Chromatogram (TIC) will show a large peak for the main product, this compound. Byproduct peaks are expected to appear at different retention times.
-
Isomers: Constitutional isomers will elute at different times but show identical mass spectra. Their elution order will depend on their polarity and boiling point.
-
Intermediates: Precursors like 2-chloro-5-(chloromethyl)thiazole (MW ≈ 168 g/mol ) are less volatile than the trifluoromethylated product (MW ≈ 201.5 g/mol ) and would likely elute later under these conditions.
Mass Spectral Fragmentation
The mass spectrum of each peak is used for identification. The fragmentation of thiazole derivatives often involves cleavage of the ring and loss of substituents.[11][12]
Table 1: Expected Compounds and Key Mass Fragments
| Compound Name | Expected RT (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Identification Notes |
| This compound | ~8.5 | 201/203 (M+, M+2) | 166 ([M-Cl]+), 132 ([M-CF3]+), 97 | The 3:1 isotopic pattern for chlorine (M+ and M+2) is a key identifier. |
| 4-Chloro-5-(trifluoromethyl)thiazole | ~8.2 | 201/203 (M+, M+2) | 166 ([M-Cl]+), 132 ([M-CF3]+), 97 | Identical mass spectrum to the main product, but a distinct, likely earlier, retention time. |
| 2-Chloro-5-(chloromethyl)thiazole | ~9.1 | 168/170/172 | 133 ([M-Cl]+), 119 ([M-CH2Cl]+) | Characteristic isotopic pattern for two chlorine atoms. |
| 2-Hydroxy-5-(trifluoromethyl)thiazole | ~7.9 | 183 | 155 ([M-CO]+), 114 ([M-CF3]+) | Loss of the chlorine atom and replacement with OH; will not have a chlorine isotopic pattern. |
Note: Retention times are estimates and will vary based on the specific instrument and conditions.
The fragmentation of the target analyte, This compound , is expected to proceed via two primary pathways:
-
Loss of a Chlorine Radical: The molecular ion (m/z 201) can lose a chlorine atom to form a stable cation at m/z 166.
-
Loss of a Trifluoromethyl Radical: Cleavage of the C-CF3 bond results in a fragment at m/z 132. This is often a significant peak due to the stability of the CF3 radical.
Step-by-Step Laboratory Protocol
Objective: To separate and identify byproducts from the synthesis of this compound.
Materials:
-
Crude reaction sample
-
Dichloromethane (DCM), HPLC grade
-
10 mL volumetric flask
-
2 mL GC autosampler vials with caps
-
Micropipettes
Instrumentation:
-
GC-MS system configured as described in sections 3.2 and 3.3.
Procedure:
-
System Preparation:
-
Ensure the GC-MS system is tuned and has passed all diagnostic checks.
-
Load the described GC-MS method.
-
Run a solvent blank (DCM) to ensure the system is clean and free of contaminants.
-
-
Sample Preparation:
-
Weigh 10.0 ± 0.5 mg of the crude synthesis product into a 10 mL volumetric flask.
-
Add DCM to the flask, cap, and vortex for 30 seconds until the sample is fully dissolved.
-
Carefully add DCM to the 10 mL mark and invert the flask 10 times to mix.
-
Transfer ~1.5 mL of the final solution into a labeled 2 mL autosampler vial.
-
-
Analysis:
-
Place the vial in the autosampler tray.
-
Set up the sequence in the instrument software, including the sample name and vial position.
-
Start the analysis sequence.
-
-
Data Processing:
-
Once the run is complete, open the data file.
-
Integrate the Total Ion Chromatogram (TIC) to detect all peaks.
-
For each integrated peak, view the corresponding mass spectrum.
-
Compare the mass spectrum of the main peak with the expected pattern for this compound.
-
For each impurity peak, perform a library search (e.g., NIST MS Search) to suggest potential structures.
-
Critically evaluate the library match based on the expected byproducts and the fragmentation pattern (e.g., presence of chlorine isotopes).
-
Report the relative area percent of the main peak and all identified impurities.
-
Conclusion
This application note provides a comprehensive and validated GC-MS protocol for the quality control of this compound synthesis. By employing a rationale-driven approach to method development, this protocol enables the effective separation of the target compound from critical process-related impurities, including constitutional isomers. The detailed explanation of the methodology, expected fragmentation patterns, and step-by-step procedure serves as a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries, facilitating robust process development and ensuring the delivery of high-purity material.
References
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Mohamed, Y. A., et al. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B.
- Guchhait, S. K., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Scientific Reports.
- Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.
- Popov, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Acta Crystallographica Section E. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Reddy, G. S., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC.
- Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Barata-Vallejo, S., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules.
- CORE. (n.d.). The separation of optical isomers by gas chromatography.
- ACS Medicinal Chemistry Letters. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- Scientific Research Publishing. (2012). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate.
- ResearchGate. (2014). The Study of Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- National Institutes of Health. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature.
- PubMed. (2001). Separation of enantiomers by gas chromatography.
- National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
- PubMed. (2014). Trifluoromethylated heterocycles.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- National Institutes of Health. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
- National Institutes of Health. (2012). Innate C-H trifluoromethylation of heterocycles.
- PubMed. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns.
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications.
- Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of positional isomers by the use of coupled shape-selective stationary phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 2-Chloro-5-(trifluoromethyl)thiazole for Biological Screening
Introduction: The Privileged Scaffold of 2-Chloro-5-(trifluoromethyl)thiazole
The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 5-position of the thiazole ring significantly enhances its therapeutic potential. The high electronegativity and lipophilicity of the -CF3 group can improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3]
This compound is a particularly valuable starting material for generating diverse molecular libraries for biological screening. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions, allowing for the systematic introduction of a wide range of substituents. This application note provides a detailed guide to the primary derivatization strategies for this scaffold, focusing on Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), complete with detailed protocols and the underlying chemical principles.
Strategic Derivatization Pathways
The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring itself renders the 2-chloro position susceptible to several types of transformations. The choice of reaction pathway depends on the desired final compound class (e.g., biaryls, amino-derivatives, or thioethers).
Caption: Key derivatization pathways for this compound.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] For an electron-deficient heteroaryl chloride like this compound, this reaction is particularly effective for introducing aryl and heteroaryl substituents.
Scientific Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The low reactivity of aryl chlorides compared to bromides or iodides necessitates the use of specialized catalyst systems.[5] Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[6] The choice of base is also critical for activating the boronic acid in the transmetalation step.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF with water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial under an inert atmosphere, add the palladium catalyst and the ligand, followed by the degassed solvent. Briefly stir this mixture.
-
Transfer the catalyst/ligand solution to the reaction vessel containing the substrates and base.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos or SPhos | Bulky, electron-rich ligands facilitate the challenging oxidative addition of the C-Cl bond.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are effective in promoting transmetalation without causing side reactions.[7] |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene | Aprotic polar solvents are generally effective. A small amount of water can aid in dissolving the base.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the activation energy for C-Cl bond cleavage. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[8] This reaction is indispensable for creating libraries of 2-amino-5-(trifluoromethyl)thiazole derivatives, which are common motifs in biologically active compounds.
Scientific Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of aryl chlorides requires a robust palladium catalyst system. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[9] The choice of a sterically hindered, electron-rich phosphine ligand is crucial to promote both the oxidative addition and the final reductive elimination steps.[10][11] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine or the intermediate palladium-amine complex.[9]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., RuPhos or XPhos, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 - 2.0 equivalents)
-
Anhydrous, degassed aprotic solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the base, palladium precursor, and ligand.
-
Add the degassed solvent, followed by the amine and then this compound.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / RuPhos or XPhos | These ligands are highly effective for the amination of challenging aryl chlorides due to their bulk and electron-donating properties. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is essential for the deprotonation step in the catalytic cycle.[9] |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalyst. |
| Temperature | 90 - 120 °C | Elevated temperatures are necessary to drive the reaction, particularly the initial oxidative addition step. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing heteroatom nucleophiles onto an aromatic or heteroaromatic ring. The electron-deficient nature of the this compound scaffold makes it an excellent substrate for SNAr reactions with nucleophiles such as thiols, alcohols, and amines.
Scientific Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group (the chloride), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12] The aromaticity of the thiazole ring is temporarily broken in this step. The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups, such as the trifluoromethyl group and the ring nitrogen, which can delocalize the negative charge. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.[13] The reaction is typically promoted by a base, which can deprotonate the nucleophile (e.g., a thiol to a thiolate), increasing its nucleophilicity.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol: General Procedure for SNAr with Thiols
Materials:
-
This compound
-
Thiol (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 1.5 - 2.0 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a reaction vessel, add this compound, the thiol, and the base.
-
Add the polar aprotic solvent.
-
Heat the reaction mixture to 60-100 °C with stirring. The optimal temperature will depend on the nucleophilicity of the thiol and should be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product or to prepare for extraction.
-
If a solid precipitates, collect it by filtration, wash with water, and dry. The solid can be further purified by recrystallization.
-
If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Thiols, Alcohols, Amines | Stronger nucleophiles react more readily. Thiols are particularly effective.[14] |
| Base | K₂CO₃, Et₃N, DBU | A base is used to deprotonate the nucleophile, increasing its reactivity. An inorganic base like K₂CO₃ is often sufficient. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not protonate the nucleophile. |
| Temperature | 60 - 100 °C | Moderate heating is usually sufficient to drive the reaction to completion without significant decomposition. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of compound libraries for biological screening. Through the strategic application of modern synthetic methodologies, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, a diverse range of derivatives can be readily accessed. The protocols and principles outlined in this application note provide a robust framework for researchers to efficiently generate novel chemical entities based on this privileged scaffold, accelerating the discovery of new therapeutic agents.
References
- Bhaskaran, S., et al. (2019). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Li, G., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry.
- Youssif, B. G., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules.
- Abdel-Aziz, M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules.
- Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters.
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- DeAngelis, A. J., & Kozlowski, M. C. (2007). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
- Smith, A. M., et al. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Biernasiuk, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 4-Methylthiazole and 2-Trimethylsilylthiazoles with Biaryl Triflates.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives.
- National Center for Biotechnology Information. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules.
- ResearchGate. (n.d.). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
- Google Patents. (n.d.). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Gribanov, P. S., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules.
- Topchiy, M. A., et al. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules.
- RSC Publishing. (n.d.). Programmed synthesis of arylthiazoles through sequential C–H couplings.
- ResearchGate. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction.
- Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Semantic Scholar. (n.d.). Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model | Semantic Scholar [semanticscholar.org]
- 14. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-(trifluoromethyl)thiazole
Introduction: The Strategic Importance of 2,5-Disubstituted Thiazoles in Modern Chemistry
The thiazole ring is a cornerstone of medicinal chemistry and materials science, featuring prominently in a multitude of approved pharmaceuticals and advanced materials. The unique electronic properties of this five-membered heterocycle, coupled with its capacity for diverse functionalization, make it a privileged scaffold in drug discovery. Among the various substituted thiazoles, those bearing a trifluoromethyl (-CF₃) group at the 5-position are of particular interest. The trifluoromethyl group is a powerful electron-withdrawing moiety that significantly modulates the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) on 2-chloro-5-(trifluoromethyl)thiazole. This substrate is highly activated towards nucleophilic attack at the C2 position due to the synergistic electron-withdrawing effects of the thiazole ring nitrogen and the potent trifluoromethyl group at the C5 position. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for the synthesis of a diverse array of 2-substituted-5-(trifluoromethyl)thiazole derivatives.
Mechanistic Insights: The Engine of the SNAr Reaction on this compound
The nucleophilic aromatic substitution on this compound proceeds via a classical addition-elimination mechanism. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the thiazole ring, which bears the chlorine leaving group. The potent electron-withdrawing nature of the trifluoromethyl group at the C5 position, in concert with the electronegative nitrogen atom in the ring, renders the C2 position highly electrophilic. This initial attack temporarily breaks the aromaticity of the thiazole ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the thiazole ring and, most importantly, is stabilized by the strongly electron-withdrawing trifluoromethyl group. This stabilization of the intermediate is a key driving force for the reaction.
-
Elimination of the Leaving Group: In the final, typically rapid step, the aromaticity of the thiazole ring is restored by the expulsion of the chloride leaving group.
The overall rate of the reaction is generally governed by the rate of formation of the Meisenheimer complex (the addition step), which is influenced by the nucleophilicity of the attacking species, the solvent, and the reaction temperature.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles: amines, thiols, and alcohols.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when employing strong bases like sodium hydride.
-
Inert Atmosphere: For reactions sensitive to air or moisture (e.g., those using strong bases or susceptible to oxidation), it is recommended to perform the reaction under an inert atmosphere of nitrogen or argon.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 2-amino-5-(trifluoromethyl)thiazole derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Ethanol)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the chosen solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq.).
-
Add the base (2.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the amination of this compound.
Protocol 2: Thiolation with Thiols
This protocol outlines the synthesis of 2-thioether-5-(trifluoromethyl)thiazole derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., THF).
-
Add the base (1.2 eq.). If using NaH, add it as a dispersion in mineral oil and wash the mineral oil with hexanes.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol (1.1 eq.) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 3: Alkoxylation/Aryloxylation with Alcohols/Phenols
This protocol describes the synthesis of 2-alkoxy/aryloxy-5-(trifluoromethyl)thiazole derivatives.
Materials:
-
This compound
-
Alcohol or phenol (e.g., methanol, phenol)
-
Strong base (e.g., Sodium Hydride (NaH), Sodium Methoxide (NaOMe) for methanol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Methanol for methoxylation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., THF).
-
Add the alcohol or phenol (1.5 eq.).
-
Add the strong base (1.2 eq.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor by TLC. For methoxylation using NaOMe in methanol, the reaction can often be run at room temperature or with gentle heating.
-
Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
The following table provides representative, albeit generalized, reaction conditions and expected outcomes for the SNAr of this compound. Note that yields are highly dependent on the specific nucleophile and optimization of reaction conditions.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Amines | Piperidine | K₂CO₃ | DMF | 80 | 2-6 | Good to Excellent |
| Aniline | Et₃N | MeCN | Reflux | 12-24 | Moderate to Good | |
| Thiols | Thiophenol | NaH | THF | rt - 50 | 1-4 | Excellent |
| Benzyl thiol | K₂CO₃ | DMF | 60 | 3-8 | Good to Excellent | |
| Alcohols | Methanol | NaOMe | Methanol | rt - Reflux | 4-12 | Moderate to Good |
| Phenol | NaH | THF | 60 | 8-16 | Moderate |
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity:
-
Insufficient Activation: While the trifluoromethyl group is a strong activator, some weak nucleophiles may still require more forcing conditions. Consider increasing the reaction temperature or using a more polar aprotic solvent like DMSO.
-
Base Strength: For amine nucleophiles, a non-nucleophilic base is crucial to avoid competitive reactions. For thiols and alcohols, a sufficiently strong base is required to generate the corresponding nucleophilic anion.
-
Steric Hindrance: Highly hindered nucleophiles may react slower or require higher temperatures.
-
-
Side Reactions:
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF) can be a source of impurities at high temperatures.
-
Multiple Substitutions: If the nucleophile has multiple reactive sites, protection of one site may be necessary.
-
Decomposition: Prolonged heating at high temperatures can lead to decomposition of the starting material or product. Monitor the reaction closely and avoid excessive heating.
-
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile transformation for the synthesis of a wide range of functionalized thiazole derivatives. The strong electron-withdrawing nature of the trifluoromethyl group provides excellent activation for this reaction, allowing it to proceed under relatively mild conditions with a variety of nucleophiles. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this important reaction in their synthetic endeavors.
References
- Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. International Journal of Scientific & Engineering Research, Volume 7, Issue 5, May-2016. [Link]
Application Notes & Protocols for the Large-Scale Synthesis of 2-Chloro-5-(trifluoromethyl)thiazole
Introduction
2-Chloro-5-(trifluoromethyl)thiazole is a critical heterocyclic intermediate, pivotal in the synthesis of high-value products within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group often enhances the metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[1] Consequently, a robust, scalable, and safe manufacturing process for this intermediate is of paramount importance.
This document provides a comprehensive technical guide for the large-scale synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, process controls, and critical safety considerations necessary for industrial production. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Strategic Synthesis Pathway
The most industrially viable route to this compound involves a multi-step sequence starting from readily available materials. The chosen strategy hinges on the initial construction of a trifluoromethylated thiazole ring, followed by a robust chlorination step. This approach avoids the direct handling of potentially unstable or highly reactive trifluoromethylating agents on a large scale.[2][3]
The selected pathway proceeds via a key intermediate, 2-Amino-5-(trifluoromethyl)thiazole , which is then converted to the final product through a Sandmeyer-type reaction. This method is well-documented for the conversion of aminoheterocycles to their corresponding halides and is amenable to large-scale production with appropriate engineering controls.[4][5][6][7]
Overall Synthesis Workflow
Diagram 1: Overall Synthesis Workflow A two-part synthesis strategy involving Hantzsch thiazole synthesis followed by a Sandmeyer reaction.
Part 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
Principle and Mechanism
This step employs the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[8] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea. The trifluoromethyl group is introduced via a suitable α-bromo-trifluoromethyl ketone precursor. The reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to yield the aminothiazole ring.
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Hazards |
| 3-Bromo-1,1,1-trifluoroacetone | 431-35-6 | 190.96 | Corrosive, Lachrymator |
| Thiourea | 62-56-6 | 76.12 | Harmful if swallowed |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | Highly Flammable |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Mild Irritant |
| Ethyl Acetate | 141-78-6 | 88.11 | Highly Flammable, Eye Irritant |
Equipment:
-
1000 L Glass-Lined Reactor with overhead stirrer, temperature probe, condenser, and addition funnel.
-
Heating/cooling mantle or external heat exchanger.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum pump and receiver flasks.
Detailed Experimental Protocol (Based on a 20 kg Scale)
-
Reactor Charging: Charge the 1000 L reactor with anhydrous ethanol (300 L). Begin stirring at 100-150 RPM.
-
Reagent Addition: Add thiourea (16.0 kg, 210.2 mol, 1.1 eq) to the ethanol. Stir until fully dissolved.
-
Reaction Initiation: Cool the solution to 10-15°C. Slowly add 3-bromo-1,1,1-trifluoroacetone (36.5 kg, 191.1 mol, 1.0 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 25°C.
-
Reaction and Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (~75-80°C) for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the starting ketone is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40°C. Remove the bulk of the ethanol by vacuum distillation.
-
Work-up: To the concentrated residue, add water (200 L) and ethyl acetate (250 L). Stir vigorously.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is 7-8. This neutralizes the HBr byproduct.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer with a further portion of ethyl acetate (100 L). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 50 L). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-Amino-5-(trifluoromethyl)thiazole as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required for the next step.
Expected Yield: 75-85% Quality: Purity ≥98% (HPLC)
Part 2: Synthesis of this compound
Principle and Mechanism
This transformation is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary amino groups into halides.[7][9] The reaction proceeds in two main stages, performed sequentially in the same reactor ("one-pot"):
-
Diazotization: The 2-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a reactive diazonium salt intermediate.[10]
-
Chlorination: The diazonium salt is then catalytically decomposed by a copper(I) chloride (CuCl) salt. This proceeds via a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a chlorine atom, liberating nitrogen gas.[5][7]
Materials and Equipment
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Key Hazards |
| 2-Amino-5-(trifluoromethyl)thiazole | 343-80-6 | 168.14 | Irritant |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, Toxic |
| Hydrochloric Acid (conc. 37%) | 7647-01-0 | 36.46 | Corrosive, Respiratory Irritant |
| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | Harmful, Environmental Hazard |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Flammable, Toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Suspected Carcinogen |
Equipment:
-
1000 L Jacketed Glass-Lined Reactor with robust cooling capacity, overhead stirrer, temperature probe, and gas outlet vented to a scrubber.
-
Dosing pump for controlled addition of nitrite solution.
-
Starch-iodide paper for process control.
-
Quench tank containing a sulfamic acid solution.
-
Vacuum distillation setup.
Detailed Experimental Protocol (Based on a 25 kg Scale)
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge concentrated hydrochloric acid (75 L) and water (150 L). Cool the reactor jacket to -5°C to bring the internal temperature to 0-5°C.
-
Amine Addition: Slowly add 2-Amino-5-(trifluoromethyl)thiazole (25.0 kg, 148.7 mol, 1.0 eq) to the cold acid solution with good agitation, ensuring the temperature does not exceed 5°C. Stir for 30 minutes to form the hydrochloride salt slurry.
-
Diazotization: Prepare a solution of sodium nitrite (11.3 kg, 163.8 mol, 1.1 eq) in water (40 L). Using a dosing pump, add this solution dropwise to the amine slurry over 2-3 hours. Crucially, maintain the internal temperature at 0-5°C throughout the addition.
-
In-Process Control (IPC): Monitor the reaction for the slight excess of nitrous acid using starch-iodide paper (a positive test, turning blue-black, indicates completion).[11] Stir for an additional 30 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate vessel, dissolve copper(I) chloride (17.7 kg, 178.4 mol, 1.2 eq) in concentrated hydrochloric acid (40 L). Cool this solution to 0-5°C.
-
Addition of Diazonium Salt: Slowly transfer the cold diazonium salt slurry into the cold CuCl solution. Vigorous evolution of nitrogen gas will occur. The rate of addition must be controlled to manage the off-gassing and maintain the temperature below 10°C. The gas must be safely vented to a scrubber system.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Work-up and Extraction: Add dichloromethane (DCM, 200 L) to the reactor and stir for 30 minutes. Separate the lower organic layer. Extract the aqueous layer with DCM (2 x 100 L).
-
Washing and Neutralization: Combine the organic layers and wash sequentially with water (100 L), 5% sodium bicarbonate solution (100 L, to neutralize residual acid), and finally brine (100 L).
-
Drying and Isolation: Dry the DCM solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to yield pure this compound.
Expected Yield: 65-75% Quality: Purity ≥99% (GC), colorless to pale yellow liquid.
Large-Scale Safety and Handling
Hazard Analysis and Mitigation
-
Diazonium Salt Instability: Diazonium salts are the primary hazard. They are thermally unstable and can be explosive when isolated and dry.[11][12]
-
Mitigation: NEVER isolate the diazonium salt. Always generate and use it in situ in a cold solution (<5°C).[12][13] Implement robust reactor cooling and temperature monitoring with alarms and emergency shutdown protocols. Ensure a quench solution (e.g., sulfamic acid) is readily available to destroy excess nitrous acid and diazonium compounds in an emergency.[14]
-
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas.
-
Corrosive and Toxic Reagents: Concentrated HCl, sodium nitrite, and copper salts pose significant health risks.
-
Mitigation: All transfers should be conducted in closed systems. Personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, chemical splash goggles, face shields, and lab coats.[11] The entire process must be conducted in a well-ventilated area with local exhaust ventilation.[10]
-
Process Safety Workflow
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Continuous Flow Synthesis of Thiazole Derivatives
Introduction: Overcoming the Limitations of Batch Synthesis for a Privileged Scaffold
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimicrobials (sulfathiazole), antiretrovirals (ritonavir), and anti-inflammatory drugs (meloxicam).[1][2][3][4] Its prevalence in biologically active compounds drives a continuous need for efficient, scalable, and safe synthetic methodologies.[5][6]
The most prominent method for synthesizing thiazoles is the Hantzsch synthesis, a robust condensation reaction between an α-haloketone and a thioamide.[1][3][7][8] While effective, traditional batch processing of this reaction presents challenges, including potential thermal runaways due to exothermicity, difficulties in precise reaction control, and cumbersome scale-up procedures.[9][10]
Continuous flow chemistry emerges as a transformative solution, offering a paradigm shift from conventional batch methods.[11][12] By performing reactions in a continuously moving stream within a micro- or millireactor, this technology provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[13] This precise control translates into significant advantages for thiazole synthesis, including enhanced safety, accelerated reaction rates, improved yields and purity, and seamless scalability from laboratory discovery to process development.[9][13][14]
This application note provides a comprehensive guide to establishing a flow chemistry setup for the synthesis of thiazole derivatives, using the well-established Hantzsch reaction as a model system. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and explore process optimization and advanced multi-step applications.
Foundational Principles: The Synergy of Hantzsch Synthesis and Flow Chemistry
The Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis proceeds through a well-understood, two-stage mechanism.[7] First, the sulfur atom of the thioamide (or thiourea) acts as a nucleophile, executing an Sₙ2 attack on the electrophilic carbon of the α-haloketone.[15][16] This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the final, stable aromatic thiazole ring.[15][16]
Caption: The Hantzsch thiazole synthesis mechanism.
Core Concepts of Continuous Flow Chemistry
Flow chemistry fundamentally differs from batch processing by executing reactions within a confined, continuous stream. This approach offers several key advantages rooted in its physical principles:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation, mitigating the risks associated with exothermic reactions and preventing the formation of thermal "hotspots."[10][13]
-
Enhanced Mass Transfer: Rapid, diffusion-based mixing in microreactors ensures a homogeneous reaction environment, leading to more consistent product formation and reducing side reactions.[9]
-
Precise Reaction Control: The residence time (the duration reactants spend in the reactor) is precisely controlled by adjusting the flow rate and reactor volume, allowing for fine-tuning of the reaction outcome.[13]
-
Inherent Safety: The small volume of the reactor at any given moment minimizes the amount of hazardous material being processed, significantly improving operational safety.[9][10]
Caption: Diagram of a basic continuous flow chemistry setup.
Protocol: Flow Synthesis of 2-Amino-4-phenylthiazole
This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic Hantzsch reaction that serves as an excellent model for demonstrating the capabilities of flow chemistry.[7][16]
Experimental Workflow
The setup involves two syringe pumps delivering reagent solutions to a T-mixer. The combined stream then enters a heated coil reactor where the reaction occurs. A back-pressure regulator (BPR) is used to pressurize the system, enabling the use of solvents above their atmospheric boiling points for rate acceleration.[10]
Caption: Detailed experimental workflow for the flow synthesis of 2-amino-4-phenylthiazole.
Reagents and Equipment
| Equipment | Reagents & Solvents |
| Two Syringe Pumps (or HPLC pumps) | 2-Bromoacetophenone |
| PFA or Stainless Steel T-Mixer | Thiourea |
| 10 mL PFA Reactor Coil | Methanol (HPLC Grade) |
| Heating Unit (Oil bath or block) | Sodium Carbonate (Na₂CO₃) |
| Back-Pressure Regulator (100 psi) | Deionized Water |
| Collection Vessel | Standard Glassware for work-up and filtration |
| Magnetic Stirrer |
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Dissolve 2-bromoacetophenone in methanol to a final concentration of 0.2 M.
-
Solution B: Dissolve thiourea in methanol to a final concentration of 0.3 M. (A slight excess of thiourea is used to ensure complete consumption of the α-haloketone).[7]
-
Quench Solution: Prepare a 5% (w/v) aqueous solution of sodium carbonate.
-
-
System Setup and Priming:
-
Assemble the flow reactor system as shown in the workflow diagram.
-
Prime both pumps and lines with methanol to remove air and ensure a stable flow.
-
Set the heating unit to 80 °C and allow the reactor to equilibrate.
-
Ensure the back-pressure regulator is set to 100 psi.
-
-
Initiating the Reaction:
-
Set the flow rate for both Pump A and Pump B to 0.5 mL/min. This results in a total flow rate of 1.0 mL/min.
-
For a 10 mL reactor, this corresponds to a residence time of 10 minutes.
-
Begin pumping both reagent solutions simultaneously into the T-mixer.
-
-
Steady State and Collection:
-
Allow the system to run for at least two residence times (20 minutes) to reach a steady state, discarding the initial output.
-
Once at steady state, begin collecting the reactor output directly into the stirred 5% Na₂CO₃ quench solution. The basic solution neutralizes the HBr byproduct and precipitates the 2-amino-4-phenylthiazole product, which is poorly soluble in water.[7]
-
-
Work-up and Purification:
-
Continue collection for the desired duration.
-
Once collection is complete, continue to stir the quench solution for 30 minutes to ensure full precipitation.
-
Isolate the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the collected solid to obtain the final product. The product is often of high purity directly from this process.[7]
-
Process Optimization
The power of flow chemistry lies in its capacity for rapid optimization.[9][10] By systematically varying parameters, the ideal conditions for yield and purity can be quickly identified.
| Parameter | Range Explored | Effect on Outcome | Rationale |
| Temperature | 60 - 100 °C | Higher temperatures increase reaction rate but may lead to impurity formation above an optimal point. | The Hantzsch synthesis is thermally promoted, but excessive heat can cause degradation.[16] |
| Residence Time | 5 - 20 min | Longer residence times generally increase conversion up to a plateau. | Ensures reactants have sufficient time to interact and form the product within the heated zone. |
| Stoichiometry | 1:1 to 1:1.5 (Ketone:Thiourea) | A slight excess of thiourea (e.g., 1:1.5) often improves the yield by driving the reaction to completion. | Follows Le Châtelier's principle and accounts for any potential instability of the thioamide.[7] |
Advanced Applications: Multi-Step Continuous Synthesis
A significant advantage of flow chemistry is the ability to telescope multiple reaction steps into a single, uninterrupted sequence, eliminating the need for intermediate isolation and purification.[11][17] This concept can be applied to thiazole synthesis to create more complex molecules efficiently.
For instance, a three-step flow process can be designed to synthesize a more complex, biologically active molecule. This could involve an initial in-line α-bromination of a ketone, followed immediately by the Hantzsch thiazole synthesis, and concluding with a final condensation step.[14][17]
Caption: Conceptual workflow for a multi-step synthesis involving in-line thiazole formation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| System Clogging | Product precipitation within the reactor or BPR due to low solubility. | Increase solvent polarity, reduce reagent concentrations, or increase the operating temperature. Ensure the BPR is placed after the heated zone. |
| Low Yield | Insufficient residence time or temperature. Incorrect stoichiometry. | Increase reactor temperature or decrease flow rate to increase residence time. Optimize reagent stoichiometry. |
| Impurity Formation | Reaction temperature is too high. Residence time is too long. | Reduce the reactor temperature. Increase the flow rate to shorten residence time. |
| Inconsistent Flow | Air bubbles in the pump or lines. Leak in the system. | Thoroughly degas solvents and prime the system before starting. Check all fittings for leaks. |
Conclusion
The integration of continuous flow chemistry with the classic Hantzsch synthesis provides a powerful platform for the efficient, safe, and scalable production of thiazole derivatives. The precise control over reaction parameters afforded by flow technology not only enhances reaction performance but also opens the door to automated, multi-step syntheses that are crucial for modern drug discovery and development.[11][14] By adopting this methodology, researchers can accelerate the synthesis of novel chemical entities, leading to faster identification of promising therapeutic agents.
References
- synthesis of thiazoles - YouTube. (2019). YouTube.
- Hantzsch Thiazole Synthesis - Chem Help Asap. Chem Help Asap.
- Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis - ResearchGate.
- Thiazole - Wikipedia. Wikipedia.
- α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. (2025).
- Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. PPTX - Slideshare.
- An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. NIH.
- Flow Chemistry - NJ Bio, Inc. NJ Bio, Inc..
- 9 Reasons to Perform Flow Chemistry - Lab Unlimited. Lab Unlimited.
- Advantages of continuous flow production - Vapourtec. Vapourtec.
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025).
- A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. (2017). PubMed.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2( 1H )-ones. (2011).
- Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020). YouTube.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labunlimited.com [labunlimited.com]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 13. njbio.com [njbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-5-(trifluoromethyl)thiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chloro-5-(trifluoromethyl)thiazole. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your synthetic route and overcoming common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established literature and practical laboratory experience to ensure you have the necessary information for a successful synthesis.
I. Synthesis Overview: The Sandmeyer Approach
The most common and effective method for synthesizing this compound is via a Sandmeyer reaction.[1][2][3][4] This well-established transformation involves the diazotization of an aromatic amine followed by a copper(I)-catalyzed substitution with a chloride source.[3][5] In this specific case, the precursor is 2-amino-5-(trifluoromethyl)thiazole. The overall reaction scheme is a two-step process:
-
Diazotization: 2-amino-5-(trifluoromethyl)thiazole is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding diazonium salt.
-
Chlorination (Sandmeyer Reaction): The diazonium salt is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom, yielding the desired this compound.
Reaction Workflow
Caption: General workflow for the synthesis.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | The conversion of the starting amine to the diazonium salt is incomplete. This can be due to incorrect stoichiometry of reagents, temperature fluctuations, or insufficient reaction time. | Optimize Diazotization Conditions: • Temperature Control: Maintain the reaction temperature strictly between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt. • Reagent Stoichiometry: Ensure a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) is used to drive the reaction to completion. The acid should be in significant excess. • Slow Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to maintain temperature and prevent localized high concentrations of nitrous acid. |
| Decomposition of Diazonium Salt | Diazonium salts are often unstable and can decompose, especially at elevated temperatures or in the presence of certain impurities. This leads to the formation of byproducts and a lower yield of the desired product. | Maintain Low Temperature: Keep the reaction mixture cold (0-5 °C) throughout the diazotization and before the addition of the copper(I) chloride catalyst.Use Immediately: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Avoid storing it for extended periods. |
| Inefficient Sandmeyer Reaction | The copper(I)-catalyzed substitution may not be proceeding efficiently. This could be due to an inactive catalyst, incorrect reaction temperature, or the presence of inhibitors. | Ensure Active Catalyst: Use freshly prepared or high-quality commercial copper(I) chloride. The catalyst can be washed with a dilute acid solution to remove any oxidized species.Temperature of Sandmeyer Reaction: While the diazotization is performed at low temperatures, the Sandmeyer reaction often requires gentle warming to proceed at a reasonable rate. Monitor the reaction progress (e.g., by TLC or GC) and adjust the temperature as needed, typically in the range of room temperature to 50 °C. Vigorous nitrogen evolution is a sign of reaction progress. |
| Side Reactions | Several side reactions can occur, such as the formation of phenols (from reaction with water) or biaryl compounds.[1] | Control Reaction Conditions: • Minimize Water: While the reaction is typically run in an aqueous medium, using concentrated acids can sometimes minimize the formation of phenol byproducts. • Optimize Catalyst Loading: Use the appropriate amount of copper(I) chloride. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. |
Problem 2: Presence of Impurities in the Final Product
| Potential Impurity | Source | Identification & Removal |
| Unreacted 2-amino-5-(trifluoromethyl)thiazole | Incomplete diazotization or Sandmeyer reaction. | Identification: Can be detected by TLC, GC-MS, or NMR spectroscopy.Removal: • Acid Wash: The starting amine is basic and can be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl). • Chromatography: Column chromatography can effectively separate the more polar starting material from the less polar product. |
| Phenolic Byproducts (2-hydroxy-5-(trifluoromethyl)thiazole) | Decomposition of the diazonium salt in the presence of water. | Identification: Can be detected by GC-MS or NMR. The hydroxyl group will give a characteristic signal.Removal: • Base Wash: Phenols are acidic and can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 1M NaOH). • Chromatography: Column chromatography is also an effective method for separation. |
| Azo Coupling Products | Reaction of the diazonium salt with an activated aromatic ring. | Identification: These are often colored compounds and can be detected by UV-Vis spectroscopy, as well as GC-MS and NMR.Removal: These impurities are often highly colored and can be removed by column chromatography. |
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare the starting material, 2-amino-5-(trifluoromethyl)thiazole?
A1: 2-amino-5-(trifluoromethyl)thiazole can be synthesized from 2-aminothiazole or its salt in a single step with yields ranging from 30-85%.[6] This method utilizes readily available reagents and involves mild reaction conditions.[6]
Q2: Are there any safety precautions I should be aware of during the Sandmeyer reaction?
A2: Yes, there are several important safety considerations:
-
Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution and not attempt to isolate the solid diazonium salt.
-
Nitrogen Gas Evolution: The Sandmeyer reaction produces nitrogen gas, which can lead to a pressure buildup if the reaction is not properly vented. Ensure your reaction vessel has an adequate outlet for gas to escape.
-
Reagents: Handle the acids and other reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by a few methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, product, and any byproducts.
-
Visual Observation: The evolution of nitrogen gas is a clear indicator that the Sandmeyer reaction is proceeding.
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the product is typically extracted into an organic solvent. The organic layer is then washed with water, a dilute base (to remove acidic impurities), and brine. The crude product can be further purified by:
-
Column Chromatography: This is a very effective method for separating the desired product from any remaining starting material and byproducts.
-
Distillation: If the product is a liquid and has a sufficiently different boiling point from the impurities, vacuum distillation can be a suitable purification method.[7][8]
Q5: Can other metals be used as catalysts in the Sandmeyer reaction?
A5: While copper(I) salts are the most common and traditional catalysts for the Sandmeyer reaction, other transition metals have been explored.[1] However, for the chlorination of diazonium salts, copper(I) chloride remains the most reliable and widely used catalyst.
IV. Experimental Protocol: Synthesis of this compound
This is a general procedure and may require optimization for your specific laboratory conditions.
Materials:
-
2-amino-5-(trifluoromethyl)thiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-(trifluoromethyl)thiazole (1.0 eq) in a mixture of concentrated HCl and water, cooled in an ice-salt bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C. You should observe vigorous evolution of nitrogen gas.
-
Stir the reaction mixture until the gas evolution ceases (typically 1-2 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
V. References
-
CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents.
-
Sandmeyer reaction - Wikipedia.
-
Sandmeyer Reaction - ResearchGate.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed.
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica.
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.
-
Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents.
-
Synthesis of some new 5- substituted of - JOCPR.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar.
-
WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH.
-
Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI.
-
Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole - Eureka | Patsnap.
-
WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents.
-
Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap.
-
US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
-
2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH.
-
Deaminative chlorination of aminoheterocycles - PMC - NIH.
-
Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An - Baghdad Science Journal.
-
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI.
-
2-Chloro-5-(chloromethyl)thiazole - Quinoline.
-
Overview of the Chemistry of 2-Thiazolines | Chemical Reviews - ACS Publications.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-chloro-5-(trifluoromethyl)thiazole
Welcome to the technical support center for the purification of 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the challenges associated with the distillation of this thermally sensitive and reactive intermediate. Our approach is grounded in established chemical principles and field-proven insights, leveraging data from analogous halogenated heterocyclic systems to ensure a robust and reliable purification process.
Section 1: Foundational Knowledge & Critical Safety Protocols
Before commencing any purification, a thorough understanding of the molecule's properties and the associated safety measures is paramount. While specific experimental data for this compound is not extensively published, we can draw reliable inferences from its close analogue, 2-chloro-5-(chloromethyl)thiazole, and general principles of halogenated heterocycles.
Key Challenges in Purification
The primary obstacle in distilling this compound is its susceptibility to thermal decomposition. At elevated temperatures, the compound can degrade, leading to significant yield loss, product discoloration (from colorless/pale yellow to dark brown or black), and the formation of tarry, intractable residues.[1] This necessitates the use of high-vacuum distillation to lower the boiling point to a safe operating temperature.
Mandatory Safety Precautions
Halogenated organic compounds require strict adherence to safety protocols. Handling of crude or purified this compound must be conducted in a well-ventilated chemical fume hood at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impermeable gloves, chemical safety goggles with side shields, and a lab coat.[2][3]
-
Engineering Controls: Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition: Thermal decomposition may release highly toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[4][5]
-
Waste Disposal: Dispose of all chemical waste, including distillation residues and contaminated materials, in accordance with local, state, and federal regulations.[4]
Section 2: Troubleshooting Guide - Common Distillation Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My distillation yield is significantly lower than expected. What are the likely causes and solutions?
-
Possible Cause 1: Thermal Decomposition. This is the most common culprit. High still pot temperatures, even for short periods, can cause significant product loss.
-
Solution: The most effective solution is to reduce the distillation temperature by improving the vacuum. Aim for the lowest possible pressure your system can achieve (ideally <1 mbar). A lower boiling point drastically reduces the rate of decomposition.[6]
-
-
Possible Cause 2: Leaks in the Vacuum System. A poor vacuum will result in a higher-than-necessary distillation temperature.
-
Solution: Meticulously check all joints and seals. Ensure ground glass joints are properly greased with a high-vacuum grease and that all tubing is rated for high vacuum and is free of cracks.
-
-
Possible Cause 3: Premature Fraction Collection. Starting collection too early can lead to the desired product being discarded with lower-boiling impurities.
-
Solution: Monitor the head temperature closely. Collect a small forerun (initial fraction) until the head temperature stabilizes at the expected boiling point of your product at that pressure. Only then should you switch to collecting the main product fraction.
-
Q2: The final product is discolored (yellow, brown, or black). How can I obtain a colorless product?
-
Possible Cause: Product Degradation. Discoloration is a clear indicator of decomposition.[1] The impurities formed are often highly colored polymeric or tarry materials.
-
Solution 1: Use a Thermal Stabilizer. Patents for the analogous compound 2-chloro-5-(chloromethyl)thiazole have shown that adding a high-boiling stabilizer to the crude material before distillation can prevent decomposition.[7] Options include:
-
Solution 2: Lower the Temperature. As with low yield, achieving a higher vacuum to reduce the distillation temperature is critical.
-
Solution 3: Minimize Heating Time. Ensure the distillation is performed as efficiently as possible. Do not leave the material heating in the pot for an extended period.
-
Q3: I'm seeing poor separation between my product and a close-boiling impurity. What can I do?
-
Possible Cause 1: Inefficient Distillation Column. A simple distillation setup may not have enough theoretical plates to separate components with similar boiling points.
-
Solution: Employ a fractional distillation column. A Vigreux column offers a good balance of efficiency and throughput. For very difficult separations, a packed column (e.g., with Raschig rings or metal sponge) provides higher efficiency (more theoretical plates).
-
-
Possible Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column, effectively reducing its separation efficiency.
-
Solution: Slow down the distillation rate by reducing the heat input to the still pot. This allows for a proper reflux to be established, improving separation. Insulating the distillation column with glass wool or aluminum foil can also help maintain this equilibrium.
-
Q4: The boiling in the distillation flask is unstable and violent ("bumping"). How do I fix this?
-
Possible Cause: Uneven Heating or Lack of Nucleation Sites. This is a common issue in vacuum distillation.
-
Solution 1: Use a Magnetic Stirrer. Place a PTFE-coated magnetic stir bar in the distillation flask and stir vigorously. This ensures even heat distribution and provides nucleation sites for smooth boiling.
-
Solution 2: Use an Ebulliator or Boiling Chips. While less common in high vacuum, a long capillary ebulliator that introduces a fine stream of inert gas (like nitrogen or argon) can promote smooth boiling. Standard boiling chips are generally not effective under high vacuum.
-
Section 3: Experimental Protocols & Data
Pre-Distillation Treatment of Crude Material
Causality: Treating the crude material can deactivate catalytic impurities and stabilize the product against thermal stress during distillation.[8]
-
Transfer the crude this compound into a round-bottom flask.
-
Add a thermal stabilizer. Based on analogous procedures, good starting points are polyethylene glycol (PEG-400) at 1-5% w/w or epoxidized soybean oil at 5-10% w/w.[1][6]
-
Add a PTFE-coated magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes before proceeding with distillation.
Model Fractional Vacuum Distillation Protocol
This protocol is a starting point and should be optimized based on your specific equipment and crude material purity.
-
Assembly: Assemble a fractional vacuum distillation apparatus. Use a short Vigreux column and a short-path distillation head to minimize product holdup. Ensure all glass joints are impeccably clean and properly sealed with high-vacuum grease.
-
Vacuum Application: Begin stirring and slowly apply vacuum. A two-stage rotary vane pump is recommended. A cold trap between the distillation setup and the pump is essential to protect the pump from corrosive vapors.
-
Heating: Once the ultimate vacuum is reached and stable (e.g., < 1.0 mmHg), begin to gently heat the distillation flask using a heating mantle with a temperature controller.
-
Forerun Collection: Observe the distillation head. As the first condensate appears, monitor the temperature. Collect the initial, lower-boiling fraction (forerun) in the first receiving flask.
-
Product Collection: When the head temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction. The product should be a colorless to pale yellow liquid.
-
Termination: Stop the distillation when the temperature at the distillation head begins to drop or when a significant rise in the still pot temperature is required to maintain distillation. Do not distill to dryness to avoid the potential concentration and decomposition of unstable residues.
-
Shutdown: Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure with an inert gas like nitrogen.
Physical & Operational Data Summary
| Parameter | Value / Recommendation | Source / Rationale |
| Compound | This compound | - |
| Molecular Formula | C₄HClF₃N₂S | Inferred |
| Molecular Weight | ~202.5 g/mol | Inferred |
| Boiling Point (Analog) | 97 °C @ 6 mmHg (for 2-chloro-5-chloromethylthiazole) | [9] |
| Predicted BP (Analog) | 268.6 ± 32.0 °C @ 760 mmHg (for 2-chloro-5-chloromethylthiazole) | [10][11] |
| Target Vacuum Level | < 1.0 mmHg (1.3 mbar) | To minimize boiling temperature and prevent decomposition.[6] |
| Still Pot Temperature | Keep below 120-130 °C | General heuristic for thermally sensitive materials; minimize by using high vacuum. |
| Recommended Column | Short-path Vigreux | Good compromise between efficiency and minimizing product loss on the column surface. |
| Stabilizer Additives | PEG-400, Epoxidized Soybean Oil | Proven to reduce decomposition in analogous systems.[1][6] |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is vacuum distillation absolutely necessary?
-
Q: What are the key signs of thermal decomposition during my distillation?
-
A: The primary signs are a sudden darkening of the material in the distillation flask (turning brown or black), a rise in the pressure of the system (due to the formation of non-condensable gases), and a product that is discolored instead of colorless.
-
-
Q: How should I dispose of the black, tarry residue in the distillation flask?
-
A: The residue should be considered hazardous waste. Allow the flask to cool completely. Carefully dissolve or suspend the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and transfer it to a designated halogenated waste container for proper disposal by your institution's environmental health and safety department.[4]
-
-
Q: Can I use a standard rotary evaporator to purify this compound?
-
A: A rotary evaporator is designed for solvent removal, not for the purification of high-boiling liquids. It lacks the fractional distillation capabilities needed to separate the product from impurities with similar boiling points. A proper fractional vacuum distillation apparatus is required.
-
Section 5: Visualization of Workflows
General Purification Workflow
This diagram outlines the logical flow from receiving the crude material to obtaining the final, purified product.
Caption: Workflow for the Purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common distillation problems.
Caption: Decision Tree for Troubleshooting Distillation Issues.
References
- AK Scientific, Inc. Safety Data Sheet: 2-Chloro-5-chloromethylthiazole. Link: www.aksci.com
- Georganics. Safety Data Sheet: 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Link: www.georganics.in
- Apollo Scientific. Safety Data Sheet: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Link: www.apolloscientific.co.uk
- Fisher Scientific. Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiophene. Link: www.fishersci.com
- Fluorochem. Safety Data Sheet: 2-Chloro-4-(chloromethyl)thiazole. Link: www.fluorochem.co.uk
- Chemsrc. 2-Chloro-5-(chloromethyl)thiazole Product Page. Link: www.chemsrc.com
- Google Patents. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- Justia Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.
- ChemicalBook. 2-CHLORO-5-TRIFLUOROMETHYL-1,3,4-THIADIAZOLE Product Page. Link: www.chemicalbook.com
- Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- ChemicalBook. 2-Chloro-5-chloromethylthiazole Product Page. Link: www.chemicalbook.com
- Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. Link: www.
- ECHEMI. 2-Chloro-5-(chloromethyl)thiazole Product Page. Link: www.echemi.com
- BLD Pharm. 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole Product Page. Link: www.bldpharm.com
- Google Patents. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
- TCI Chemical. Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole. Link: www.tcichemicals.com
Sources
- 1. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. patents.justia.com [patents.justia.com]
- 7. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 8. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 9. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 10. 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6 | Chemsrc [chemsrc.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Navigating Cross-Coupling Reactions with 2-Chloro-5-(trifluoromethyl)thiazole
Welcome to the technical support center dedicated to overcoming the challenges associated with cross-coupling reactions involving 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, chemists, and professionals in drug development who are working with this versatile but often challenging building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst deactivation and achieve successful coupling outcomes.
Introduction: The Challenge of a Privileged Scaffold
This compound is a valuable synthetic intermediate due to the prevalence of the trifluoromethylthiazole moiety in pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. However, the electronic properties of this substrate present significant hurdles in traditional cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the thiazole ring, making the C-Cl bond more resistant to oxidative addition by the catalyst. Furthermore, the Lewis basic nitrogen and sulfur atoms of the thiazole ring can coordinate to the metal center, leading to catalyst poisoning and deactivation.
This guide will equip you with the knowledge and practical strategies to mitigate these challenges and successfully employ this compound in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the primary reasons for this?
A1: Low or no conversion with this substrate is a common issue and typically points to problems with the catalytic cycle, primarily the oxidative addition step and catalyst stability. The key factors are:
-
Difficult Oxidative Addition: The C-Cl bond in this compound is strengthened by the electron-withdrawing trifluoromethyl group, making it less reactive towards oxidative addition by a Pd(0) catalyst. This is often the rate-limiting step.
-
Catalyst Poisoning: The nitrogen and sulfur atoms of the thiazole ring can act as Lewis bases and coordinate to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst.[1]
-
Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation and aggregation, especially at elevated temperatures, leading to the formation of inactive palladium black.[1] This is often exacerbated by the presence of oxygen in the reaction mixture.
Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1] Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) center, preventing aggregation and subsequent precipitation.[1]
-
Maintain a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst.[1] Ensure all solvents and reagents are thoroughly degassed, and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
Control the Temperature: While higher temperatures can sometimes overcome a sluggish oxidative addition, they also accelerate catalyst decomposition.[1] It's a delicate balance; aim for the lowest temperature that provides a reasonable reaction rate.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful Suzuki-Miyaura coupling, a highly active and stable catalyst system is paramount. A good starting point would be:
-
Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).
-
Ligand: A bulky, electron-rich biaryl phosphine ligand such as SPhos or XPhos (ligand-to-palladium ratio of 2:1 to 4:1).
-
Base: A strong inorganic base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water (e.g., a 10:1 mixture of dioxane:water).[2]
-
Temperature: 80-110 °C.
Q4: Can I use nickel catalysts for coupling reactions with this compound?
A4: Yes, nickel catalysts can be an effective alternative to palladium, especially for the coupling of aryl chlorides. Nickel catalysts are generally more cost-effective and can exhibit different reactivity and selectivity profiles. For challenging substrates, nickel catalyst systems often employ bidentate phosphine ligands or NHC ligands and are typically run under anhydrous conditions.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
This is the most common problem and requires a systematic evaluation of the reaction components and conditions.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
| Potential Cause | Suggested Solution & Explanation |
| Inactive Catalyst System | Use a fresh, high-quality palladium precatalyst and ligand. Precatalysts like those from the Buchwald group are often more reliable than generating the active catalyst in situ from Pd(II) salts.[2] For this electron-deficient substrate, consider ligands like SPhos, XPhos, or RuPhos which are designed to promote the difficult oxidative addition step and stabilize the catalyst.[2] |
| Catalyst Poisoning by Thiazole | Increase ligand-to-metal ratio. A higher concentration of the phosphine ligand can sometimes outcompete the thiazole for coordination to the palladium center. Consider a different class of ligand. N-heterocyclic carbene (NHC) ligands can sometimes be more resistant to deactivation by heteroaromatic substrates. |
| Poor Quality of Coupling Partner | Verify the purity of your coupling partner. For Suzuki reactions, boronic acids can degrade over time through protodeboronation.[2] Use freshly purchased or recrystallized boronic acid, or consider converting it to a more stable derivative like a pinacol boronate ester. |
| Insufficient Base Strength or Inappropriate Base | Screen different bases. For Suzuki couplings, stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically required. The choice of base can be critical and is often solvent and substrate-dependent. |
| Presence of Oxygen | Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration. Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids.[3] |
| Suboptimal Temperature or Reaction Time | Gradually increase the reaction temperature. The activation of the C-Cl bond may require higher temperatures (e.g., 100-120 °C). Monitor the reaction for product formation versus decomposition. Extend the reaction time. Some couplings with challenging substrates are simply slow and may require prolonged heating. Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal time. |
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired material.
| Side Reaction | Typical Cause | Recommended Solution |
| Protodeboronation (Suzuki Coupling) | Excess water or base can lead to the replacement of the boronic acid group with a hydrogen atom.[2] | Optimize the amount of base and water in the reaction. Consider using anhydrous conditions if this is a persistent issue. Using more stable boronate esters can also help. |
| Homocoupling of Boronic Acid (Suzuki Coupling) | Often caused by the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[3] | Improve the inert atmosphere of your reaction setup through rigorous degassing of solvents and maintaining a positive pressure of inert gas. |
| Hydrodehalogenation (Reductive Dechlorination) | The palladium catalyst can react with hydride sources in the reaction mixture (e.g., solvent, base, or impurities) to replace the chlorine atom with hydrogen. | Ensure all reagents and solvents are pure and dry. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. |
| Glaser Coupling (Sonogashira Coupling) | Homocoupling of the terminal alkyne, often promoted by copper(I) co-catalysts in the presence of oxygen. | If using a copper co-catalyst, ensure the reaction is strictly anaerobic. Alternatively, consider using copper-free Sonogashira conditions. |
Recommended Experimental Protocols
The following are general, adaptable protocols for common cross-coupling reactions with this compound. Optimization will likely be necessary for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids or esters.
Reaction Setup:
Sources
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)thiazole
Welcome to the technical support center for the purification of 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
This document is structured to address common challenges encountered during purification, offering explanations for the underlying chemical principles and providing validated methods to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address the most common issues researchers face when purifying this compound.
Q1: My distilled this compound is discolored (yellow to brown). What causes this, and how can I obtain a colorless product?
A1: Discoloration is a frequent indicator of thermal degradation or the presence of colored impurities from the synthesis. The thiazole ring, particularly with its electron-withdrawing substituents, can be susceptible to decomposition at elevated temperatures.
-
Causality: High temperatures during distillation, even under vacuum, can lead to the formation of polymeric or conjugated byproducts that are colored.[1][2] The presence of residual acidic or basic impurities can also catalyze these degradation reactions.
-
Troubleshooting Steps:
-
Optimize Distillation Parameters: Ensure your vacuum is stable and as low as practically possible (ideally <5 mbar) to reduce the boiling point.[1] Monitor the pot temperature closely and keep it below the decomposition threshold. For analogous compounds like 2-chloro-5-chloromethylthiazole (CCMT), pot temperatures are often kept between 70°C and 120°C.[1]
-
Use a Stabilizer: Consider adding a high-boiling, inert stabilizer to the distillation pot. For the structurally similar CCMT, oligomeric polyethers (like polyethylene glycol) or epoxy soybean oil have been shown to prevent the formation of solid residues and reduce decomposition, leading to a purer, less colored distillate.[1][2][3] These additives help to maintain a liquid phase in the distillation residue and may chelate metallic impurities that can catalyze degradation.
-
Pre-treatment of Crude Material: Before distillation, wash the crude product with a mild base, such as a sodium bicarbonate solution, to neutralize any acidic impurities that could promote degradation at high temperatures.[4][5]
-
Post-Distillation Decolorization: If the distillate is still colored, you can dissolve it in a suitable solvent (e.g., heptane, toluene) and treat it with activated carbon. After a short period of stirring, filter off the activated carbon to obtain a decolorized solution from which the pure product can be recovered by solvent evaporation or crystallization.[6]
-
Q2: I am experiencing significant product loss during vacuum distillation, and a solid, tarry residue is forming in the distillation flask. How can I prevent this?
A2: This is a classic problem of product decomposition and polymerization at elevated temperatures.[1] The formation of a solid residue not only reduces your yield but also makes cleaning the glassware extremely difficult.
-
Causality: The high boiling point of this compound necessitates vacuum distillation. However, prolonged exposure to heat, even under reduced pressure, can initiate decomposition and polymerization reactions.[1]
-
Preventative Measures:
-
Addition of a High-Boiling Liquid: As mentioned in Q1, the addition of an oligomeric polyether (e.g., polyethylene glycol, average molecular weight 200-3000 Da) to the crude material before distillation is a highly effective strategy.[1][3] This additive keeps the distillation residue liquid, allowing for more efficient distillation of the product and preventing the formation of intractable solids.[1]
-
Fractional Distillation: If your crude product contains significant amounts of both lower and higher boiling impurities, a fractional distillation setup with a short packed column can help to separate the desired product at a lower temperature than a simple distillation might require for the same purity.
-
Minimize Heating Time: Ensure your distillation apparatus is appropriately sized for the amount of material. A flask that is too large will increase the residence time of the material at high temperatures. Efficient heating and stirring are also crucial for minimizing localized overheating.
-
Q3: My final product purity, as determined by GC, is lower than expected after distillation. What other purification techniques can I use?
A3: While vacuum distillation is a powerful technique, it may not be sufficient to remove impurities with boiling points close to that of this compound. In such cases, or when thermal degradation is a major concern, other methods should be employed.
-
Recommended Alternative/Supplementary Techniques:
-
Recrystallization: This is an excellent method for removing both colored and non-volatile impurities. The key is to find a suitable solvent system.
-
Solvent Selection: Ideal solvents are those in which this compound is sparingly soluble at low temperatures but highly soluble at higher temperatures. Aliphatic hydrocarbons (e.g., hexane, heptane) or mixed solvent systems are good starting points.[6] For the analogous CCMT, crystallization from ethanol has been used to obtain high-purity crystals.[7][8]
-
General Protocol: Dissolve the crude or distilled product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For small-scale purifications or for removing very closely related impurities, column chromatography is highly effective.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is likely to provide good separation. The polarity of the eluent can be gradually increased to elute the desired compound.
-
-
Q4: How can I effectively remove residual solvents from my purified this compound?
A4: Residual solvents can be problematic, especially for applications in drug development. The method for their removal depends on the solvent and the physical state of your purified product.
-
Solvent Removal Strategies:
-
For Solid Product (after recrystallization): Drying the crystalline product under high vacuum at a temperature well below its melting point (31°C for the analogous CCMT) is the most effective method.[5] A gentle stream of an inert gas like nitrogen can also be used to facilitate solvent removal.
-
For Liquid Product (after distillation or chromatography): If the product is a liquid at room temperature, removing the last traces of a high-boiling chromatography solvent can be challenging. In this case, co-evaporation with a lower-boiling solvent (one that is a good solvent for your product but has a much lower boiling point than the residual solvent) on a rotary evaporator can be effective. Alternatively, dissolving the product in a low-boiling solvent and then carefully removing it under vacuum can help to azeotropically remove the higher-boiling impurity.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Stabilized Vacuum Distillation
This protocol is adapted from methods proven effective for the purification of the structurally similar 2-chloro-5-chloromethylthiazole.[1][3]
-
Pre-treatment: If the crude this compound is from a synthetic route that may leave acidic residues, wash it with a saturated solution of sodium bicarbonate, followed by water. Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Addition of Stabilizer: To the crude, dried product in a round-bottom flask, add 5-10% (w/w) of polyethylene glycol (average MW 400).
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed. A short path distillation head is recommended to minimize product holdup.
-
Distillation:
-
Begin stirring the mixture.
-
Gradually apply vacuum, aiming for a pressure of 1-5 mbar.
-
Slowly heat the distillation pot using an oil bath.
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction of this compound at the appropriate head temperature. For CCMT, the head temperature is around 75°C at 1-2 mbar.[1]
-
Monitor the pot temperature and stop the distillation if it rises excessively, indicating the onset of decomposition.
-
The distillation residue should remain liquid due to the added polyethylene glycol, making cleanup straightforward.[1]
-
| Parameter | Recommended Value | Rationale |
| Pressure | 1-5 mbar | Lowers the boiling point to prevent thermal decomposition.[1] |
| Pot Temperature | 70-120°C | Sufficient to cause boiling but minimizes degradation.[1] |
| Stabilizer | Polyethylene Glycol (MW 400) | Prevents solidification of the residue and reduces decomposition.[1][3] |
Protocol 2: Recrystallization from a Hydrocarbon Solvent
This protocol provides a general method for recrystallization, which should be optimized for your specific impurity profile.
-
Solvent Selection: In a test tube, add a small amount of your purified or crude product. Add a non-polar solvent like heptane dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is poorly soluble, gently heat the mixture. A good solvent will dissolve the product when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the this compound in an Erlenmeyer flask and add the chosen solvent in portions while heating and stirring until the solid is completely dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then heat the mixture back to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove all traces of the solvent.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification of this compound.
References
- Method for purifying 2-chloro-5-chloromethyl thiazole. (WO2002012209A1).
- Method for purifying 2-chloro-5-chloromethyl thiazole. (US6548673B2).
- Method for purifying 2-chloro-5-chloromethyl thiazole. (EP1309574B1).
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (WO1997023469A1).
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (EP1031566A1).
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]
- Method for preparing 2-chlorine-5 chloromethyl thiazole. (CN102924490A).
- Process for preparing 2-chloro-5-chloromethyl thiazole. (CN1126746C).
- Preparation method of 2-chloro-5-chloromethyl thiazole. (CN105254584A).
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE. Georganics. [Link]
- 2-Chloro-5-(chloromethyl)thiazole. Quinoline. [Link]
- 2-Chloro-5-chloromethyl-1,3-thiazole. (PMC3200989).
- Overview of the Chemistry of 2-Thiazolines.
- 2-Chloro-5-chloromethyl-1,3-thiazole.
- 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (US20070149785A1).
- Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. (CN105294595A).
- Process for the preparation of chlorothiazole derivatives. (EP0446913A1).
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (US20030153767A1).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 3. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2-Chloro-5-chloromethylthiazole | 105827-91-6 [chemicalbook.com]
- 6. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the chlorination of trifluoromethyl thiazole precursors
Welcome to the technical support center for the chlorination of trifluoromethyl thiazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the reactivity of the thiazole ring, often presenting unique challenges.[1][2][3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired chlorinated products with high efficiency and selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chlorination of trifluoromethyl thiazole precursors. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Conversion of the Starting Material
You've set up your chlorination reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material even after an extended reaction time.
Potential Causes & Solutions
-
Insufficiently Activated Chlorinating Agent: The thiazole ring is deactivated by the powerful electron-withdrawing effect of the trifluoromethyl group, making it less susceptible to electrophilic attack.[1][2][3] Standard chlorinating agents may not be electrophilic enough.
-
Solution: Consider using a more potent chlorinating agent or adding a Lewis acid or protic acid catalyst to increase the electrophilicity of the chlorine source. For instance, N-Chlorosuccinimide (NCS) can be activated with acids like trifluoromethanesulfonic acid.[6] Sulfuryl chloride (SO₂Cl₂) is another strong chlorinating agent that can be effective for less reactive substrates.[7][8][9]
-
-
Inappropriate Reaction Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes lead to decreased selectivity. A temperature screening study is often beneficial.
-
-
Poor Solvent Choice: The solvent can significantly impact the solubility of reagents and the stability of intermediates.
-
Presence of Inhibitors: Trace amounts of water or other nucleophiles can quench the chlorinating agent or catalyst.
-
Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Problem 2: Formation of Multiple Products & Poor Regioselectivity
Your reaction yields a complex mixture of mono-, di-, and even tri-chlorinated products, or the chlorine is not adding to the desired position on the thiazole ring.
Potential Causes & Solutions
-
Over-chlorination: The desired mono-chlorinated product might be sufficiently activated to undergo a second chlorination, leading to di-chlorinated byproducts.
-
Solution 1: Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Start with a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents) and gradually increase it while monitoring the reaction progress.
-
Solution 2: Slow Addition: Add the chlorinating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the chlorinating agent, favoring mono-chlorination.
-
-
Incorrect Regioselectivity: The trifluoromethyl group's directing effect and the inherent reactivity of the thiazole ring dictate the position of chlorination. Electrophilic substitution on the thiazole ring generally favors the C5 position, followed by the C4 position.[12] The C2 position is the most electron-deficient and least likely to undergo electrophilic substitution.[12]
-
Solution: Catalyst and Reagent Selection: The choice of chlorinating agent and catalyst can influence regioselectivity. For instance, certain catalyst systems can direct chlorination to a specific position.[11] A thorough literature search for chlorination of similar substituted thiazoles is highly recommended.
-
Problem 3: Product Decomposition or Formation of Tarry Byproducts
The reaction mixture turns dark, and you observe the formation of insoluble, tarry materials, leading to a low yield of the desired product.
Potential Causes & Solutions
-
Reaction Temperature is Too High: Exceeding the optimal temperature can lead to decomposition of the starting material, product, or chlorinating agent.
-
Solution: Run the reaction at a lower temperature, even if it requires a longer reaction time. Consider starting at 0 °C or even lower and gradually warming to room temperature.
-
-
Strongly Acidic Conditions: Some chlorination reactions generate HCl as a byproduct, which can lead to acid-catalyzed decomposition.[13]
-
Solution: Add a non-nucleophilic base, such as sodium bicarbonate or a hindered organic base, to the reaction mixture to scavenge the acid. Be cautious, as the base can also react with the chlorinating agent.
-
-
Instability of the Chlorinating Agent: Some chlorinating agents, like sulfuryl chloride, can decompose, especially at elevated temperatures, to produce sulfur dioxide and chlorine gas, which can lead to side reactions.[7]
-
Solution: Choose a more stable chlorinating agent if possible. If using a less stable one, ensure it is of high purity and use it at the recommended temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for thiazole precursors, and how do they differ?
A1: The choice of chlorinating agent is critical and depends on the reactivity of your specific trifluoromethyl thiazole precursor. Here's a comparison of common options:
| Chlorinating Agent | Formula | Typical Conditions | Pros | Cons |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | DCM, MeCN, often with acid catalyst | Easy to handle solid, mild, good for activated systems.[6][14][15] | May require activation for deactivated rings.[6] |
| Sulfuryl Chloride | SO₂Cl₂ | Neat or in chlorinated solvents | Powerful, effective for deactivated rings, inexpensive.[7][8][16] | Can be too reactive, leading to over-chlorination; decomposes to SO₂ and Cl₂.[7] |
| Chlorine Gas | Cl₂ | Gaseous, bubbled through solvent | Highly reactive, cost-effective for large scale. | Difficult to handle, requires specialized equipment, can be non-selective. |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | DCM, Chlorobenzene | High chlorine content, stable solid, effective for some heterocycles.[17] | Can be highly reactive. |
Q2: How does the trifluoromethyl group affect the chlorination of the thiazole ring?
A2: The trifluoromethyl (CF₃) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2][3][5] This has two major consequences for the chlorination of a thiazole ring:
-
Deactivation of the Ring: The CF₃ group pulls electron density away from the thiazole ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.[3] This means that more forcing reaction conditions (e.g., stronger chlorinating agents, higher temperatures, or the use of catalysts) are often required compared to the chlorination of an unsubstituted thiazole.
-
Directing Effects: In electrophilic aromatic substitution, the CF₃ group is a meta-director on a benzene ring.[1][3] While the electronics of the five-membered thiazole ring are more complex, the CF₃ group will still strongly influence the regioselectivity of the chlorination by making the positions closest to it more electron-deficient. The inherent reactivity of the thiazole ring positions (C5 > C4) will also play a crucial role in determining the final outcome.[12]
Q3: My reaction is very slow. Can I use a catalyst?
A3: Yes, using a catalyst is a common strategy to accelerate slow chlorination reactions. The type of catalyst depends on the chlorinating agent and the substrate.
-
Lewis Acids: Catalysts like AlCl₃, FeCl₃, or ZnCl₂ can coordinate to the chlorinating agent (e.g., SO₂Cl₂), increasing its electrophilicity.
-
Protic Acids: Strong protic acids, such as sulfuric acid or trifluoromethanesulfonic acid, can protonate the chlorinating agent (e.g., NCS), making it a more potent electrophile.[6]
-
Organocatalysts: In some cases, specific organocatalysts can be used to achieve high regioselectivity in the chlorination of aromatic compounds.[11]
It is important to perform a small-scale trial to screen for the optimal catalyst and to ensure it does not lead to unwanted side reactions.
Q4: How can I monitor the progress of my chlorination reaction effectively?
A4: Effective reaction monitoring is key to achieving a good yield and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting material and the formation of the product. It is important to find a solvent system that gives good separation between the starting material, product, and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool that provides more detailed information than TLC. It allows you to track the disappearance of the starting material and the appearance of the product, and it can also help in the identification of byproducts by their mass-to-charge ratio.
-
Gas Chromatography (GC): For volatile compounds, GC can be an excellent method for monitoring reaction progress and purity.
Regularly taking aliquots from the reaction mixture and analyzing them by one of these methods will give you a clear picture of how the reaction is proceeding.
Experimental Protocols
General Protocol for the Chlorination of a Trifluoromethyl Thiazole Precursor using N-Chlorosuccinimide (NCS)
This is a general starting point; specific conditions will need to be optimized for your substrate.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the trifluoromethyl thiazole precursor (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.2 eq) portion-wise at room temperature. For less reactive substrates, cool the mixture to 0 °C and add a catalyst (e.g., trifluoromethanesulfonic acid, 0.1 eq) before the addition of NCS.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding an aqueous solution of sodium thiosulfate to destroy any excess NCS.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Influence of the CF₃ Group on Thiazole Reactivity
Caption: The dual effect of the CF₃ group on chlorination.
References
- Catalytic activation of the substrate with trifluoromethanesulfonyl chloride promotes formation of enamine tautomers that react readily with electrophilic chlorination reagents. The resulting heterobenzyl chlorides may be used without isolation or purification in nucleophilic coupling reactions. This chlorination-diversification sequence provides an efficient strategy to achieve heterobenzylic C–H cross-coupling with aliphatic amines and a diverse collection of azoles, among other coupling partners. (Source: Polar Heterobenzylic C(sp3)
- The trifluoromethyl group is a strong electron-withdrawing group due to the presence of three electronegative fluorine atoms. It is a meta-director in electrophilic aromatic substitution and deactivates the ring. (Source: Explain why the trifluoromethyl (CF_3)
- The trifluoromethyl group is known for its strong electron-withdrawing nature and significantly alters the electronic properties of aromatic rings. (Source: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central)
- A synthetic procedure for 2-chloro-4-trifluoromethyl-5-thiazolecarboxylic acid is described. (Source: Synthesis of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid - PrepChem.com)
- Trifluoromethyl groups on a benzene ring are highly electron-withdrawing, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. (Source: Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) - YouTube)
- Palladium-catalyzed selective C-H halogenation of various functionalized aromatic rings incorporating diverse N-directing groups has been reported.
- The Hantzsch thiazole synthesis is a common method for preparing thiazole derivatives from alpha-halocarbonyl compounds and thioamides.
- In electrophilic substitution reactions of thiazole, the C5 position is generally the most reactive, followed by the C4 position. The C2 position is the most electron-deficient. (Source: Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline)
- Organocatalysts can be used to achieve regioselective chlorination of phenols, with some catalysts favoring ortho- and others para-substitution.
- The trifluoromethyl group is one of the most powerful electron-withdrawing groups and can have profound effects on the chemistry of superelectrophiles. (Source: Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH)
- Polyfluorinated alcohols can catalyze electrophilic aromatic chlorination.
- Chlorination of 2-thiazolone with phosphorus pentachloride yields 2-chlorothiazole. (Source: Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX - Slideshare)
- Electrochlorination of aromatic compounds using sodium chloride as the chlorine source has been developed.
- The trifluoromethyl group is robust, hydrophobic, and electron-withdrawing, playing a crucial role in the organic synthesis of a wide range of compounds. (Source: Selective Transformations of Aromatic Trifluoromethyl Groups - TCI Chemicals)
- N-chlorosuccinimide is more selective than N-bromosuccinimide in the dihalogenation of 3,4-dimethyl-1,2,5-thiadiazole. (Source: Synthesis of 3,4-bischloromethyl-1,2,5-thiadiazole: an unexpected chloromethylation; contrasting selectivity in dihalogenations by N-chlorosuccinimide and N-bromosuccinimide - RSC Publishing)
- A proposed mechanism for the replacement of chlorine in a chloro-thiazole derivative by hydrogen. (Source: Proposed mechanism of the replacement of chlorine in 5‐chloro‐2[(4‐chloronaphthalen‐1‐yl)azo]thiazole 15b by hydrogen.
- N-Chlorosuccinimide (NCS) is a chlorinating and oxidizing agent used for electrophilic additions and radical reactions. It can be activated by acids like trifluoromethanesulfonic acid for the halogenation of deactivated aromatics. (Source: N-Chlorosuccinimide (NCS) - Organic Chemistry Portal)
- The chlorination of thiols with N-chlorosuccinimide can be catalyzed by HCl, which facilitates the release of molecular chlorine.
- N-Chlorosuccinimide is a white solid used for chlorinations and as a mild oxidant, functioning as a source of "Cl+". (Source: N-Chlorosuccinimide - Wikipedia)
- Sulfuryl chloride is a source of chlorine and is used for the chlorination of alkanes, alkenes, alkynes, and aromatics. It decomposes upon heating to sulfur dioxide and chlorine. (Source: Sulfuryl chloride - Wikipedia)
- A preparation method for 2-methyl-4-trifluoromethyl thiazole-5-formic acid involving chlorination with chlorosulfuric acid.
- N-Chlorosuccinimide is a versatile reagent for chlorination reactions, capable of participating in both electrophilic and radical pathways.
- Radical and electrophilic chlorinations have traditionally been carried out in chlorinated solvents like CCl₄, CHCl₃, and CH₂Cl₂.
- The synthesis of fluorinated hydrazinylthiazole derivatives is described, highlighting the importance of halogenated compounds in medicinal chemistry. (Source: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH)
- The synthesis and properties of carbazole-thiazole derivatives containing chlorine substituents are reported. (Source: Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI)
- Sulfuryl chloride is presented as a reagent for the selective chlorination of symmetrical ketones and phenols.
- The synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via the Hantzsch method is detailed. (Source: Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega)
- Sulfuryl chloride is highlighted as a valuable and easy-to-handle alternative to chlorine gas for chlorination reactions.
- Sulfuryl chloride enables an efficient, mild, and catalyst-free synthesis of β-chlorotetrahydrofuran derivatives from homoallylic alcohols. (Source: Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions - Organic Chemistry Portal)
- A preparation method for 2-chloro-5-chloromethyl thiazole is disclosed.
- The reaction of sulfuryl chloride with aromatic compounds can involve electrophilic attack.
- A preparation method for 2-chloro-5-chloromethyl thiazole is described.
- A general guide for troubleshooting chemical reactions. (Source: How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester)
- The investigation of chlorination of acidic pharmaceuticals and byproduct formation is detailed.
- A synthesis method for 2-chloro-5-chloromethyl-1,3-thiazole is presented.
- The effects of chlorine atoms in drug discovery are discussed.
- Thiazoles can undergo cycloaddition reactions, although generally at high temper
- A review on the synthesis and biological applications of chlorine-containing heterocyclic compounds in drug discovery. (Source: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central)
- A method for the regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole is described. (Source: Regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazole via tandem substrate-assisted C–H iodination and trifluoromethylthiolation - Organic & Biomolecular Chemistry (RSC Publishing))
- The Hantzsch synthesis involves the reaction of α-haloketones with thioamides to produce thiazoles. (Source: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- A process for producing 2-chloro-5-chloromethyl-1,3-thiazole from allyl isothiocyanate using a chlorinating agent.
- Thiazole undergoes various reactions, and several methods exist for its synthesis, including the Hantzsch and Cook-Heilbron syntheses. (Source: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central)
- The treatment of hydrochlorothiazide with chlorination and UV/chlorination can lead to the formation of byproducts through reactions on the aromatic and heterocyclic rings.
Sources
- 1. homework.study.com [homework.study.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 7. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic chlorination by sulfuryl chloride | Scilit [scilit.com]
- 10. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions Involving Electron-Deficient Thiazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to navigate the specific challenges encountered when coupling electron-deficient thiazoles. The inherent electronic properties and coordination potential of the thiazole ring demand carefully optimized conditions to achieve high yields and minimize side reactions. This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench.
Part 1: Troubleshooting Low or No Product Formation
Q1: My Suzuki reaction with a 2-halothiazole is sluggish or shows no conversion. What are the primary factors to investigate?
When a Suzuki coupling with an electron-deficient substrate like a 2-halothiazole fails, the issue often lies within the catalytic cycle's key steps: oxidative addition or transmetalation. The electron-poor nature of the thiazole halide actually facilitates oxidative addition, but the Lewis basic nitrogen atom can be a double-edged sword, potentially poisoning the palladium catalyst.[1][2]
Initial Diagnostic Checklist:
-
Catalyst System Inactivity: The active Pd(0) species may not be forming efficiently, or it may be deactivated. The nitrogen atom of the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Suboptimal Base: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[3] If the base is too weak, insoluble in the reaction media, or incompatible with the substrate, this step will be inefficient.
-
Inefficient Transmetalation: Even with an appropriate base, the transfer of the organic group from boron to palladium can be a rate-limiting step. This can be influenced by solvent, water content, and the stability of the boronic acid itself.
-
Low Reaction Temperature: While high temperatures can promote side reactions, some couplings, especially with more stable C-Cl bonds, require sufficient thermal energy to proceed at a reasonable rate.[4]
Q2: How do I select the optimal Palladium catalyst and ligand for coupling with a 2-chlorothiazole or 2-bromothiazole?
Standard catalysts like Pd(PPh₃)₄ can be ineffective for challenging heteroaryl couplings. The key is to use a ligand that is both electron-rich and sterically bulky.
-
Electron-richness facilitates the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[5]
-
Steric bulk promotes reductive elimination (the final product-forming step) and can physically shield the palladium center, preventing deactivating coordination from the thiazole nitrogen.[6]
For these reasons, Buchwald biaryl phosphine ligands are the industry standard and highly recommended.
| Catalyst/Ligand System | Target Halide | Key Advantages & Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ + SPhos/XPhos | Aryl Chlorides, Bromides | Industry Standard. Excellent for electron-deficient heteroaryl chlorides. SPhos and XPhos are bulky and electron-rich, promoting fast oxidative addition and preventing catalyst deactivation.[4][7] |
| PdCl₂(dppf) | Aryl Bromides, Iodides | A reliable choice for many couplings. The dppf ligand provides good stability and activity, though it may be less effective for chlorides than Buchwald systems.[8] |
| N-Heterocyclic Carbenes (NHCs) | Aryl Chlorides, Bromides | Strong σ-donating ligands that form highly stable and active catalysts. An excellent alternative to phosphine ligands.[9] |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | A classic catalyst, but often struggles with electron-deficient heteroaryl chlorides and is prone to deactivation.[7] |
Part 2: Identifying and Mitigating Common Side Reactions
The path to a successful Suzuki coupling is often littered with side products. Understanding their origin is the first step toward suppression.
Q3: My mass spectrum shows a significant peak corresponding to my starting thiazole halide being replaced by a hydrogen (dehalogenation). How can I prevent this?
Dehalogenation (Ar-X → Ar-H) is a notorious side reaction, particularly with electron-deficient N-heterocyclic halides.[10] It occurs via the formation of a palladium-hydride (Pd-H) species, which then undergoes reductive elimination with the thiazole group.
Causality & Mechanism: The Pd-H intermediate can arise from the reaction of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[11]
Solutions:
-
Optimize the Base: Avoid amine bases or alkoxides if possible, as they can be sources of hydride. K₃PO₄ or Cs₂CO₃ are often better choices.
-
Choose a More Active Catalyst System: The goal is to make the rate of the desired cross-coupling much faster than the rate of dehalogenation. Using a highly active catalyst (e.g., a Buchwald system) can achieve this.
-
Switch the Halide: For some heterocyclic systems, bromo and chloro derivatives are less prone to dehalogenation than their iodo counterparts because the C-I bond is weaker and oxidative addition is faster, sometimes allowing more time for side reactions to occur.[12][13]
-
Solvent Choice: Solvents like dioxane or toluene may be less prone to generating Pd-H species compared to DMF in some cases.[14]
Q4: My boronic acid is being consumed, but instead of my desired product, I'm forming the simple arene (Ar-H). What is this side reaction and how do I stop it?
This is protodeboronation , the undesired cleavage of the C-B bond, which is replaced by a C-H bond from a proton source.[15] It is a major pathway for reagent loss, especially with heteroaryl boronic acids under the basic, aqueous conditions typical of Suzuki reactions.[16][17]
Causality & Mechanism: The reaction is often accelerated by high pH (which forms the more reactive boronate anion), elevated temperatures, and the presence of water.[3][16]
Solutions:
-
Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester.[3][18] These are more resistant to protodeboronation and slowly release the boronic acid in situ.
-
Employ Milder Bases: Use weaker bases like K₂CO₃ or KF instead of strong hydroxides (e.g., NaOH, KOH).
-
Use Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can completely suppress this pathway.[1]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave-assisted synthesis can be particularly effective as it allows for rapid, controlled heating, minimizing overall reaction time and thermal decomposition.[19][20]
Q5: I'm observing a symmetrical biaryl byproduct from the homocoupling of my boronic acid (Ar-Ar). What is the cause?
This side reaction is almost always caused by the presence of oxygen .[4][11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of two boronic acid molecules.
Solution:
-
Rigorous Degassing: This is non-negotiable for a successful Suzuki reaction. Ensure all solvents and the reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[4]
Part 3: Visualization & Experimental Protocols
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving common issues in your Suzuki reaction.
Caption: The Suzuki cycle with failure points for thiazole couplings.
Experimental Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for coupling a 2-halothiazole with an arylboronic acid using a Buchwald ligand system.
Reagents & Equipment:
-
2-Halothiazole (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vial Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-halothiazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [7]3. Solvent Addition: Prepare a degassed solvent mixture of dioxane and water. This is done by bubbling Argon through the premixed solvent for at least 20 minutes. Add the degassed solvent to the Schlenk flask via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Protocol 2: Microwave-Assisted Aqueous Suzuki Coupling
Microwave irradiation can dramatically shorten reaction times and improve yields, especially in aqueous media. [19][20][21] Reagents & Equipment:
-
5-Bromo-thiazole derivative (1.0 equiv)
-
Arylboronic Acid (1.3 equiv)
-
Pd(PPh₃)₄ (10 mol%) - Note: Other catalysts can be screened.
-
Sodium Carbonate (Na₂CO₃) (5.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Deionized Water
-
Microwave reactor vial, magnetic stir bar
Procedure:
-
Vial Preparation: To a microwave reaction vial, add the 5-bromo-thiazole, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, and TBAB. [20]2. Solvent Addition: Add deionized water to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture with stirring to 100 °C for a specified time (e.g., 15-60 minutes). The power should be set to maintain the target temperature. [20]4. Workup & Purification: After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic phase, concentrate, and purify as described in the general protocol.
References
- Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 11(11), 1853-1859. URL: https://pubs.rsc.org/en/content/articlelanding/2009/gc/b916123f
- SciSpace. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. URL: https://typeset.io/papers/an-efficient-aqueous-microwave-assisted-suzuki-miyaura-cross-1g1wqg9z
- Wikipedia. (n.d.). Protodeboronation. URL: https://en.wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly general and efficient Suzuki-Miyaura cross-coupling of heteroaryl-heteroaryl compounds enabled by the use of trimethyl borate. Angewandte Chemie International Edition, 47(26), 4851-4854. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2866384/
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582. URL: https://pubs.acs.org/doi/10.1021/jacs.2c06927
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yoneda.substack.com/p/suzuki-miyaura-cross-coupling-practical
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. URL: https://www.benchchem.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/02%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/2.06%3A_Suzuki-Miyaura_Coupling
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. URL: https://www.benchchem.com/product-guides/technical-support-center-optimizing-suzuki-coupling-of-2-chloro-5-methoxymethylthiazole
- Jedinák, L., Zátopková, R., Džubák, P., Hajdúch, M., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1650-1664. URL: https://www.researchgate.
- D'yakonov, V. A., Khemchyan, L. L., & Dzhemilev, U. M. (2015). The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. Molecules, 20(8), 13915-13926. URL: https://www.mdpi.com/1420-3049/20/8/13915
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. URL: https://www.researchgate.net/figure/Effect-of-solvent-and-base-on-Suzuki-cross-coupling-reaction-a_tbl1_273919429
- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. URL: https://www.benchchem.com/product-guides/overcoming-low-yields-in-suzuki-coupling-with-functionalized-boronic-acids
- Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. URL: https://www.semanticscholar.org/paper/The-Suzuki-Miyaura-Cross-Coupling-Reaction-of-and-Jedin%C3%A1k-Z%C3%A1topkov%C3%A1/b27f0535c3459c5d1d6a6664d60d37e283281149
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. URL: https://www.youtube.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. URL: https://www.benchchem.com/product-guides/troubleshooting-failed-suzuki-coupling-with-electron-rich-aryl-halides
- ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. URL: https://www.researchgate.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. URL: https://www.benchchem.com/product-guides/technical-support-center-suzuki-coupling-with-nitrogen-containing-heterocycles
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. URL: https://myers.chemistry.harvard.
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. scispace.com [scispace.com]
- 20. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of 2-chloro-5-(trifluoromethyl)thiazole during workup
Welcome to the technical support center for 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this valuable synthetic intermediate. The unique electronic properties of this molecule, specifically the potent electron-withdrawing nature of the trifluoromethyl group at the C5 position, render the 2-chloro substituent highly susceptible to nucleophilic substitution and potential ring instability under certain workup conditions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent decomposition and maximize your yield of this critical building block.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common issues encountered during the workup of reactions involving this compound. The question-and-answer format is designed to provide rapid solutions to specific experimental challenges.
Question 1: I'm observing significant product loss and the formation of a more polar byproduct after a basic wash (e.g., with NaOH or K₂CO₃). What is happening and how can I prevent it?
Answer:
The primary cause of product loss during a strong basic wash is the hydrolysis of the 2-chloro group to the corresponding 2-hydroxy-5-(trifluoromethyl)thiazole. The trifluoromethyl group strongly activates the C2 position towards nucleophilic aromatic substitution (SNAr), making the chloro group an excellent leaving group in the presence of nucleophiles like hydroxide ions.
Causality: The electron density of the thiazole ring is pulled towards the trifluoromethyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine. This facilitates the attack by hydroxide ions, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the hydroxylated product. Under more forcing basic conditions, there is also a risk of thiazole ring-opening.
Solutions:
-
Use a milder base: Opt for a weaker, non-nucleophilic base for neutralization. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended choice. Its basicity is sufficient to quench acid catalysts or acidic byproducts without promoting significant hydrolysis of the product.
-
Control the pH: When using a mild base, carefully monitor the pH of the aqueous phase, aiming for a final pH between 7.0 and 8.0. Over-basification, even with a weak base, can still lead to product degradation over time.
-
Minimize contact time: Perform the aqueous wash as quickly as possible. Prolonged exposure to even mildly basic conditions can result in product loss.
-
Low-temperature workup: Conduct the wash at a reduced temperature (0-5 °C) to decrease the rate of the hydrolysis reaction.
Question 2: My product seems to be degrading during solvent removal under reduced pressure. The residue is dark and tarry. What's the cause and what is the best practice for concentration?
Answer:
Thermal decomposition is a known issue for chlorinated thiazoles, and the presence of the trifluoromethyl group can influence thermal stability. High temperatures during distillation or prolonged heating can lead to polymerization or other decomposition pathways. Patents for the related compound, 2-chloro-5-chloromethylthiazole, highlight the risk of decomposition during distillation, which results in the formation of a solid, unmanageable residue.[1][2]
Causality: While the exact mechanism of thermal decomposition can be complex, it likely involves intermolecular reactions and polymerization, potentially initiated by trace impurities.
Solutions:
-
Avoid high temperatures: Use a rotary evaporator with the water bath temperature kept as low as possible, ideally not exceeding 40°C.
-
Use high vacuum: Employ a good vacuum pump to lower the boiling point of the solvent, allowing for its efficient removal at a lower temperature.
-
Consider a distillation stabilizer: For purification by distillation, the addition of a high-boiling, inert stabilizer can prevent decomposition. Polyethers, such as polyethylene glycol or polypropylene glycol, have been used for this purpose in related systems.[2] Another patented method suggests the use of epoxy soybean oil as a stabilizer during vacuum rectification.[3]
-
Purify via chromatography: If distillation proves problematic, flash column chromatography on silica gel is a viable alternative for purification at room temperature.
Question 3: After quenching my reaction with water, I see a significant amount of an unknown, water-soluble impurity. What could this be?
Answer:
If your reaction conditions involved a potent nucleophile and water was used for quenching, you might be observing byproducts from the opening of the thiazole ring. Thiazole rings, especially when activated by strong electron-withdrawing groups, can be susceptible to cleavage under certain nucleophilic conditions.
Solutions:
-
Anhydrous workup: If feasible, consider an anhydrous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts, followed by solvent removal.
-
Careful quenching: If an aqueous quench is necessary, use a buffered solution or a saturated solution of a mild salt like ammonium chloride to avoid drastic pH changes. Add the quenching agent slowly at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability of this compound?
The instability stems from the strong inductive and resonance electron-withdrawing effect of the trifluoromethyl (-CF₃) group.[4] This effect significantly reduces the electron density of the thiazole ring, making the carbon atom at the 2-position highly electrophilic and, therefore, very susceptible to attack by nucleophiles.
Q2: What is the optimal pH range to maintain during the aqueous workup?
A pH range of 6.5 to 8.0 is generally considered safe for minimizing decomposition. It is crucial to avoid strongly acidic (pH < 4) and strongly basic (pH > 9) conditions.
Q3: Can I use other organic bases like triethylamine or pyridine for neutralization?
While these bases can neutralize acids, they are also nucleophiles and can react with the product to form the corresponding quaternary ammonium salts. Therefore, their use is generally not recommended. If a non-aqueous workup is desired, a sterically hindered, non-nucleophilic base like proton sponge could be considered, but its use should be carefully evaluated.
Q4: Are there any specific solvents to avoid during workup and purification?
Protic and nucleophilic solvents such as methanol or ethanol should be used with caution, especially in the presence of any base, as they can act as nucleophiles and displace the chloride. Aprotic solvents like dichloromethane, ethyl acetate, toluene, and hexanes are generally safe choices.
Visualizing Decomposition Pathways and Mitigation Strategies
To further clarify the concepts discussed, the following diagrams illustrate the primary decomposition pathway and a decision-making workflow for a successful workup.
Caption: Major decomposition pathway: Hydrolysis of this compound.
Caption: Recommended workup and purification workflow.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | Saturated aq. NaHCO₃ | Mild base, minimizes hydrolysis. |
| Workup pH | 7.0 - 8.0 | Prevents acid- or base-catalyzed decomposition. |
| Workup Temperature | 0 - 25 °C | Reduces the rate of potential side reactions. |
| Solvent Removal | High vacuum, bath T < 40°C | Avoids thermal decomposition. |
| Purification | Flash Chromatography or Vacuum Distillation with Stabilizer | Provides pure product while minimizing thermal stress. |
By understanding the inherent reactivity of this compound and implementing these carefully considered workup and purification strategies, researchers can significantly improve the yield and purity of their desired product, paving the way for successful downstream applications.
References
- electron-withdrawing thiazole derivatives: Topics by Science.gov. (n.d.). Science.gov.
- WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents. (n.d.). Google Patents.
- Method for purifying 2-chloro-5-chloromethyl thiazole - Justia Patents. (2003, February 3). Justia Patents.
- Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. (2025, August 5). MDPI.
- Thiazole formation through a modified Gewald reaction - Beilstein Journals. (n.d.). Beilstein Journals.
- Thiazole - Wikipedia. (n.d.). Wikipedia.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole - Semantic Scholar. (2001, October 19). Semantic Scholar.
- Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. (n.d.). Patsnap.
- CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents. (n.d.). Google Patents.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.). National Institutes of Health.
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (n.d.). National Institutes of Health.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. (n.d.). ResearchGate.
- Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram. (n.d.). ResearchGate.
- Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides - PMC - NIH. (2024, July 5). National Institutes of Health.
- Reductive ring opening of thiazoles | Request PDF. (2025, August 6). ResearchGate.
- Synthesis of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid - PrepChem.com. (n.d.). PrepChem.com.
- 2-Chloro-5-chloromethyl-1,3-thiazole - PMC - NIH. (n.d.). National Institutes of Health.
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (n.d.). Google Patents.
Sources
- 1. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 2-Chloro-5-(trifluoromethyl)thiazole
Welcome to the technical support center for the purification of 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with purifying this specific fluorinated heterocycle. Here, we move beyond generic protocols to provide in-depth, field-tested insights in a direct question-and-answer format to address the nuanced issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A: Understanding the molecule's structure is the first step in designing a robust purification strategy. Three key features dominate its behavior:
-
The Thiazole Ring: The thiazole ring contains both a nitrogen and a sulfur atom, making it a polar heterocyclic system. The nitrogen atom is basic and can engage in strong hydrogen bonding or unwanted interactions with acidic stationary phases like silica gel.[1]
-
The Trifluoromethyl (CF3) Group: This is a potent electron-withdrawing group that significantly increases the molecule's lipophilicity (fat-solubility) and overall polarity. The high electronegativity of fluorine atoms can lead to unique dipole interactions.[2][3][4]
-
The Chloro Group: The chlorine atom is also electron-withdrawing and contributes to the molecule's electrophilic character and moderate polarity.
Synthesis of Properties: The combination of a polar, basic ring with a lipophilic, electron-withdrawing CF3 group places this molecule in a moderate-to-low polarity range. It is generally expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its purification can be challenging due to the potential for strong interactions with the stationary phase, leading to issues like peak tailing.
Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?
A: The choice depends on your sample's purity, the nature of the impurities, and the scale of the purification.
-
Normal-Phase Chromatography (NPC): This is the most common choice for small-to-medium scale laboratory purifications.
-
Stationary Phase: Silica gel is the standard starting point. Its polar, acidic surface (silanol groups, Si-OH) will interact with the polar thiazole ring.
-
Mobile Phase: A non-polar solvent like hexanes or heptane is used as the weak solvent, and a more polar solvent like ethyl acetate or acetone is used as the strong solvent to elute the compound.
-
Best For: Separating your target from non-polar impurities (which will elute first) or very polar, baseline-retained impurities. It is generally more cost-effective for preparative scales.
-
-
Reversed-Phase Chromatography (RPC): This is often used for analytical HPLC or for purifying compounds with higher polarity.
-
Stationary Phase: A non-polar stationary phase, typically C18-bonded silica, is used.
-
Mobile Phase: A polar solvent system, usually a mixture of water and a polar organic solvent like acetonitrile or methanol, is employed.[5][6][7]
-
Best For: High-resolution separations, purity analysis, and separating the target from highly non-polar or water-soluble impurities. It is excellent for compounds that may be unstable on silica gel.[8]
-
For initial purification of a crude reaction mixture, starting with normal-phase flash chromatography on silica gel is the recommended approach.
Q3: How do I develop an effective mobile phase for silica gel chromatography?
A: The goal is to find a solvent system that places the Rf (retention factor) of your target compound between 0.2 and 0.4 on a TLC plate, as this range typically translates to good separation on a column.[8]
Step-by-Step Protocol: TLC-Based Mobile Phase Screening
-
Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Solvents: Start with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate, abbreviated as EtOAc).
-
Spot the Plate: Use a capillary tube to spot your sample onto a silica gel TLC plate.
-
Initial Screening: Develop TLC plates in chambers with varying ratios of Hexane:EtOAc. Good starting points are 9:1, 4:1, and 7:3 (Hexane:EtOAc).
-
Analyze Results: Visualize the spots under a UV lamp (254 nm).
-
If the target spot remains at the baseline (Rf ≈ 0), the solvent system is not polar enough. Increase the percentage of ethyl acetate.
-
If the target spot moves with the solvent front (Rf ≈ 1), the system is too polar. Decrease the percentage of ethyl acetate.
-
-
Fine-Tuning: Adjust the solvent ratio until the desired Rf of 0.2-0.4 is achieved. If separation from impurities is poor, you may need to screen other solvent systems (see Troubleshooting Q2).
Troubleshooting Guide
Q1: My compound is streaking badly or tailing on the silica gel column. What is causing this and how can I fix it?
A: This is a classic problem with nitrogen-containing heterocycles on silica gel.
-
Causality: The basic nitrogen atom in the thiazole ring is interacting strongly and non-ideally with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute slowly, resulting in a tailed or streaked peak.
-
Solution 1: Add a Basic Modifier: The most effective solution is to add a small amount (0.1% to 1% by volume) of a competitive base, such as triethylamine (TEA) or pyridine , to your mobile phase.[9] This additive will preferentially bind to the acidic sites on the silica, masking them from your compound and allowing it to elute in a sharp, symmetrical band.
-
Solution 2: Change the Stationary Phase: If a basic modifier is not compatible with your compound or downstream applications, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative, though its activity can be harder to control.[8] Alternatively, for very challenging separations, consider using a deactivated silica gel.
Q2: I can't separate my product from a closely related impurity. How can I improve the resolution?
A: Poor resolution means the selectivity of your system is insufficient. Simply increasing the column length or running the solvent slower will not solve a fundamental selectivity problem.
-
Causality: The impurity and your product have very similar polarities and interactions with the chosen stationary and mobile phases.
-
Solution 1: Modify the Mobile Phase: The first step is to change the polarity and the chemical nature of the mobile phase. If you are using Hexane/EtOAc, the ethyl acetate provides hydrogen bond accepting and dipole-dipole interactions. Try switching to a solvent system with different properties:
-
Hexane/Dichloromethane (DCM): Introduces a strong dipole.
-
Hexane/Acetone: Acetone is a stronger hydrogen bond acceptor than EtOAc.
-
Ternary Systems: A mix of Hexane/DCM/EtOAc can sometimes provide unique selectivity that binary systems cannot.
-
-
Solution 2: Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient. For example, start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and slowly increase the percentage of the polar solvent over the course of the run (e.g., to 80:20 Hexane:EtOAc). This can help sharpen peaks and improve the separation of closely eluting compounds.[8]
-
Solution 3: Change Chromatography Mode: If normal-phase fails to provide a separation, the impurity may have a different interaction mechanism in a reversed-phase system. Developing an HPLC method on a C18 column with a Water/Acetonitrile mobile phase may provide the necessary selectivity.[6][7]
Q3: My compound seems to have decomposed on the column. How can I confirm this and prevent it?
A: The trifluoromethyl group makes the thiazole ring relatively electron-deficient and potentially susceptible to nucleophilic attack, while the acidic surface of silica gel can catalyze degradation for sensitive molecules.
-
Causality: Your compound is not stable to the acidic conditions of the silica gel stationary phase.[8]
-
Confirmation (2D TLC):
-
Spot your compound on a silica TLC plate.
-
Develop the plate in a suitable solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots appearing off the diagonal.[8]
-
-
Solution 1: Deactivate the Silica: Before packing your column, you can slurry the silica gel in your mobile phase containing 1% triethylamine, which neutralizes the most acidic sites.
-
Solution 2: Use an Alternative Stationary Phase: Switch to a more inert stationary phase like Florisil or consider reversed-phase chromatography, where the conditions are generally less harsh.[8]
-
Solution 3: Work Quickly: Minimize the time your compound spends on the column. Use a slightly stronger mobile phase to elute it faster and work at a colder temperature if the degradation is thermally driven.
Column Chromatography Parameter Summary
| Parameter | Normal-Phase (Recommended Start) | Reversed-Phase (Alternative/Analytical) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18-bonded Silica (HPLC) |
| Mobile Phase A | Hexane or Heptane | Deionized Water |
| Mobile Phase B | Ethyl Acetate or Acetone | Acetonitrile or Methanol |
| Screening Ratios | Start with A:B ratios of 95:5, 90:10, 80:20 | Start with A:B ratios of 50:50, 30:70, 10:90 |
| Modifiers | 0.1-1% Triethylamine (if peak tailing occurs) | 0.1% Formic Acid or TFA (for peak shaping) |
| Loading Technique | Dry loading is preferred for better resolution[10] | Injection of sample dissolved in mobile phase |
Troubleshooting Workflow for Poor Separation
Below is a logical workflow for addressing poor separation between this compound and a close-eluting impurity.
Caption: Troubleshooting workflow for improving chromatographic resolution.
References
- Hameed A.Rahim, N. A. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? ResearchGate.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Korenman, Y. I., et al. (2000). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column.
- Crawford Scientific. HPLC Troubleshooting Guide.
- Al-Amiery, A. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
- Orochem. CHIRAL STATIONARY PHASES.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole.
- SIELC Technologies. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column.
- Katritzky, A. R., et al. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- Zhao, L. L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online.
- Zhao, L. L., et al. (2011). (PDF) 2-Chloro-5-chloromethyl-1,3-thiazole. ResearchGate.
- Google Patents. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- Science of Synthesis. (2018). Modern Strategies in Organofluorine Chemistry.
- Justia Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences.
- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed.
- Google Patents. Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Bégué, J. P., & Bonnet-Delpon, D. (2012). Trifluoromethylated heterocycles. PubMed.
- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- D'Orazio, G., et al. (2013). Combination of two different stationary phases for on-line pre-concentration and separation of basic drugs by using nano-liquid chromatography. PubMed.
- Kéri, A., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International.
- Amerigo Scientific. 2-Chloro-5-methyl-1,3-thiazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innate C-H trifluoromethylation of heterocycles [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Pyridine, 2-chloro-5-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chromatography [chem.rochester.edu]
- 9. bvchroma.com [bvchroma.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Analysis of 2-chloro-5-(trifluoromethyl)thiazole Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-chloro-5-(trifluoromethyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis and LC-MS analysis of this important heterocyclic compound. Here, we provide troubleshooting guidance in a practical question-and-answer format, grounded in established chemical principles and analytical expertise.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple peaks in my LC-MS chromatogram besides my product peak. What are the likely byproducts in the synthesis of this compound?
The synthesis of this compound can proceed through various routes, with the Hantzsch thiazole synthesis and pathways involving the chlorination of a thiazole precursor being common.[1][2] Byproducts can arise from incomplete reactions, side reactions of starting materials, or subsequent reactions of the product.
A prevalent synthetic route involves the reaction of a thioamide with an α-haloketone or its equivalent. For instance, the reaction of 3-bromo-1,1,1-trifluoroacetone with a thioamide followed by chlorination can yield the desired product. Another route involves the chlorination of an isothiocyanate precursor.[3]
Based on these common synthetic pathways, here are some potential byproducts to consider:
-
Unreacted Starting Materials: Depending on the specific route, you may see unreacted thioamides or halogenated ketones.
-
Over-chlorinated Species: If the chlorination step is not well-controlled, dichlorinated or trichlorinated byproducts can form.
-
** regioisomers:** In some synthetic variations, the trifluoromethyl group could potentially be at the 4-position, leading to the formation of 2-chloro-4-(trifluoromethyl)thiazole.
-
Hydrolysis Products: The chloro group at the 2-position can be susceptible to hydrolysis, especially during workup or under certain LC-MS conditions, leading to the formation of 2-hydroxy-5-(trifluoromethyl)thiazole.
-
Thiazole Dimers: Under certain conditions, radical or condensation reactions could lead to the formation of thiazole dimers.
Below is a table summarizing potential byproducts and their expected molecular weights:
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | C4HClF3NS | 202.94 | Target Product | |
| 2-hydroxy-5-(trifluoromethyl)thiazole | C4H2F3NOS | 185.98 | Potential hydrolysis product. | |
| 2,4-dichloro-5-(trifluoromethyl)thiazole | C4Cl2F3NS | 236.90 | Over-chlorination byproduct. | |
| 5-(trifluoromethyl)thiazole | C4H2F3NS | 169.98 | Incomplete chlorination. | |
| 2-chloro-4-(trifluoromethyl)thiazole | C4HClF3NS | 202.94 | Regioisomer; will have a different retention time. |
Troubleshooting Guide
Q2: My mass spectrum shows a peak that doesn't match any of the common byproducts. How can I identify this unknown impurity?
Identifying unknown impurities requires a systematic approach that combines chromatographic and mass spectrometric data.
Step 1: Isotopic Pattern Analysis
For chlorinated compounds, the isotopic pattern is a key identifier. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A compound with one chlorine atom will show an [M+2] peak with roughly one-third the intensity of the molecular ion peak [M]⁺.[4] If you observe this pattern, your unknown likely contains one chlorine atom. For a dichlorinated species, you would expect an [M+2] and [M+4] pattern with relative intensities of approximately 6:9:1 (for [M]:[M+2]:[M+4]).
Step 2: High-Resolution Mass Spectrometry (HRMS)
If available, HRMS can provide a highly accurate mass measurement, which can be used to predict the elemental composition of the unknown ion. This is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Step 3: Fragmentation Analysis (MS/MS)
Performing MS/MS on the unknown peak can provide structural information. For trifluoromethyl-containing heterocycles, common fragmentation pathways include the loss of the CF₃ radical (a neutral loss of 69 Da) or cleavage of the thiazole ring.[5][6] The fragmentation pattern of your unknown can be compared to that of your product and known standards to propose a structure.
Experimental Workflow for Unknown Identification
Caption: A stepwise workflow for identifying unknown byproducts using LC-MS data.
Q3: I suspect a regioisomer is present, but it has the same mass as my product. How can I confirm its presence?
Regioisomers, such as 2-chloro-4-(trifluoromethyl)thiazole and this compound, will have identical mass spectra. Therefore, their differentiation relies on chromatography.
-
Chromatographic Separation: The two regioisomers will likely have different retention times on a reverse-phase HPLC column due to differences in their polarity and interaction with the stationary phase. Optimize your LC method (e.g., gradient, flow rate, column chemistry) to achieve baseline separation of the two peaks.
-
Reference Standard: The most definitive way to confirm the identity of a regioisomer is to inject a reference standard of the suspected compound and compare its retention time to the peak in your sample.
-
NMR Spectroscopy: If a reference standard is not available and the impurity can be isolated, ¹H and ¹⁹F NMR spectroscopy can be used to definitively determine the substitution pattern on the thiazole ring.
Q4: The peak shape for my product is poor (e.g., tailing or fronting). What could be the cause?
Poor peak shape can be due to a variety of factors related to both the sample and the LC-MS system.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The basic nitrogen atom in the thiazole ring can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[7]
-
Solution: Use a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) to protonate the basic nitrogen and minimize these interactions.
-
Solution: Employ a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymeric column).
-
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.
-
System Issues: Check for blockages in the system, worn seals, or a void in the column.
Synthetic Pathway and Potential Side Reactions
The following diagram illustrates a common synthetic approach to this compound and highlights where byproducts may form.
Caption: Synthetic pathway for this compound and points of byproduct formation.
References
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes.
- Synthesis of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid. PrepChem.com.
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
- Thiazole. Wikipedia.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Mass Spectrometry of Heterocyclic Compounds. DTIC.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen
- Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines.
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- LCMS-guided detection of halogenated natural compounds.
- Thiazole synthesis. Organic Chemistry Portal.
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar.
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds
- Method for preparing 2-chlorine-5 chloromethyl thiazole.
- Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu.
- Overview of the Chemistry of 2-Thiazolines.
- Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI.
- Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of Halogenated Heterocycles
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during the synthesis of halogenated heterocycles. The information herein is grounded in established scientific principles and practical field experience to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic reactions in this specific synthetic context.
Q1: What makes the halogenation of heterocycles particularly prone to strong exothermic events?
A1: The halogenation of heterocycles is often highly exothermic due to a combination of thermodynamic and kinetic factors. The formation of a carbon-halogen bond is a thermodynamically favorable process, releasing a significant amount of energy.[1][2] Many halogenating agents, such as elemental halogens (X₂) or N-halosuccinimides (NXS), are highly reactive, leading to rapid reaction rates.[3][4] This combination of high reaction enthalpy and fast kinetics can result in a rapid release of heat, which, if not properly controlled, can lead to a dangerous increase in temperature and pressure, known as a thermal runaway.[5]
Q2: How can I pre-emptively assess the thermal risk of a new halogenation protocol?
A2: A thorough hazard evaluation is critical before scaling up any reaction.[6] This should involve:
-
Literature Review: Search for reports on similar transformations to understand potential hazards.
-
Thermochemical Calculations: Estimate the heat of reaction (ΔHrxn) using computational tools or bond dissociation energies. A highly negative ΔHrxn suggests a significant exotherm.[7]
-
Calorimetry: For reactions with unknown thermal profiles, reaction calorimetry is an invaluable tool for measuring the heat evolved during the reaction.[8][9][10][11] Techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) can help determine the onset temperature of decomposition for reactants, intermediates, and products.[6]
Q3: What are the key differences in managing exotherms when using different halogenating agents (e.g., Cl₂, NBS, TCCA)?
A3: The choice of halogenating agent significantly impacts the reaction's thermal profile.
-
Elemental Halogens (Cl₂, Br₂): These are highly reactive and their reactions are often very fast and exothermic.[3] Their use requires precise control over addition rates and efficient heat removal.
-
N-Halosuccinimides (NBS, NCS): Generally considered safer than elemental halogens, they still pose a risk of thermal runaway, especially at higher concentrations or temperatures.[12]
-
Trichloroisocyanuric Acid (TCCA): A solid, stable, and easily handled reagent that can be a safer alternative.[13][14] However, its reactions can still be exothermic and require careful monitoring.[13]
Q4: What is a "thermal runaway" and what are the immediate signs to watch for?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control due to a positive feedback loop: the reaction generates heat, which increases the reaction rate, leading to even faster heat generation.[5] Immediate signs include:
-
A rapid, uncontrolled increase in the reaction temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous boiling or fuming of the reaction mixture.
-
Noticeable changes in the color or viscosity of the reaction mixture.
Section 2: Troubleshooting Common Exotherms
This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: My reaction temperature is spiking unexpectedly during reagent addition.
Q: I'm adding my halogenating agent, and the temperature is rising much faster than anticipated, even with external cooling. What should I do, and what could be the cause?
A: Immediate Actions:
-
Stop the addition of the limiting reagent immediately.
-
Increase cooling to the maximum capacity of your system.
-
If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench (see Section 3 for quenching protocols).
Root Cause Analysis:
-
Inadequate Heat Removal: The rate of heat generation is exceeding the heat removal capacity of your reactor. This is a common issue during scale-up, as the reactor volume increases by the cube of its radius, while the heat transfer area only increases by the square of the radius.[6]
-
Accumulation of Unreacted Reagent: Poor mixing can lead to localized areas of high reagent concentration. When these eventually mix, a large amount of energy can be released at once.[15]
-
Incorrect Reaction Kinetics: The reaction may be faster than anticipated at the planned temperature. Reaction rates can increase exponentially with temperature.[5]
Corrective Measures for Future Experiments:
-
Slow Down the Addition: Use a syringe pump for controlled, slow addition of the halogenating agent.
-
Improve Agitation: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent hot spots.[5]
-
Lower the Reaction Temperature: Starting the reaction at a lower temperature can help to control the initial rate of heat evolution.
-
Use a Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reagent is added portion-wise or continuously allows for better temperature control.[6]
Problem 2: The reaction appears to be "stalling" and then suddenly accelerating.
Q: My reaction seems to have an induction period with little to no temperature change, followed by a sudden and rapid exotherm. Why is this happening?
A: Explanation: This behavior is often indicative of an autocatalytic reaction or the breakdown of an inhibitor. In some cases, a product of the reaction may catalyze the reaction itself, leading to an exponential increase in the reaction rate after an initial slow period. Alternatively, trace impurities in your starting materials or solvent might be inhibiting the reaction, and once they are consumed, the reaction proceeds at its intrinsic, rapid rate.
Investigative Actions:
-
Analyze Starting Materials: Check for the presence of inhibitors or impurities in your reagents and solvents.
-
Calorimetric Studies: Reaction calorimetry can help to characterize the induction period and the subsequent rate of heat release, providing valuable data for safe scale-up.[11]
Preventative Strategies:
-
Controlled Initiation: If an autocatalytic species is identified, consider adding a small amount at the beginning of the reaction to initiate a controlled reaction profile.
-
Purify Reagents: Ensure the purity of your starting materials to remove any potential inhibitors.
-
Temperature Control: Maintain a lower reaction temperature during the induction period to mitigate the severity of the subsequent exotherm.
Problem 3: My quenching procedure is causing a violent exotherm.
Q: When I try to quench my reaction, I observe a strong exotherm, sometimes more vigorous than the reaction itself. What's going on?
A: Explanation: The quenching agent itself can react exothermically with unreacted halogenating agents or highly reactive intermediates in the reaction mixture.[16] For example, quenching excess N-bromosuccinimide (NBS) with sodium thiosulfate is a common but exothermic process.[3]
Safe Quenching Protocol:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or below) before adding the quenching agent.[16]
-
Add the quenching agent slowly and portion-wise , while carefully monitoring the temperature.
-
Ensure efficient stirring during the quench to dissipate heat.
-
Choose an appropriate quenching agent. While sodium thiosulfate and sodium sulfite are effective, their reactions can be highly exothermic.[17] In some cases, a less reactive quencher or a multi-step quenching procedure might be necessary.
| Quenching Agent | Commonly Used For | Potential Hazards |
| Sodium Thiosulfate (Na₂S₂O₃) | Excess halogens, NBS, NCS | Highly exothermic reaction.[3][17] |
| Sodium Sulfite (Na₂SO₃) | Excess halogens, oxidizing agents | Exothermic reaction.[17] |
| Ascorbic Acid | Halogenated disinfection byproducts | Generally less exothermic than inorganic reducing agents.[17] |
| Isopropanol | In-situ generated Cl₂ | Can be used to quench some reactive species.[3] |
This table provides a general overview. The choice of quenching agent should always be carefully evaluated for the specific reaction.
Section 3: Best Practices for Thermal Management
Adhering to best practices is paramount for ensuring safety and reproducibility in the synthesis of halogenated heterocycles.
Experimental Workflow for Managing Exothermic Reactions
The following workflow provides a systematic approach to managing exothermic reactions from planning to execution.
Caption: Comparison of thermal management in batch vs. flow reactors.
By understanding the principles outlined in this guide and implementing these best practices, you can significantly enhance the safety and success of your synthesis of halogenated heterocycles.
References
- Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reactive and Functional Polymers, 116, 16-26. [Link]
- Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online. [Link]
- Mack, B. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering. [Link]
- The Pharma Master. (n.d.). Chemical Reaction I The Pharma Master. [Link]
- Le, T. N., & Blackmond, D. G. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development, 18(11), 1349-1353. [Link]
- Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
- Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
- de Mattos, M. C. S., Sanseverino, A. M., & da Silva, F. M. (2002). Trichloroisocyanuric Acid: An Alternate Green Route for the Transformation of Alkenes into Epoxides. Journal of the Brazilian Chemical Society, 13, 640-642. [Link]
- Purdue University. (n.d.). Calorimetry. Department of Chemistry. [Link]
- Lee, S., & Kim, S. (2021).
- Walsh Medical Media. (2023).
- OpenStax. (2019). 5.2 Calorimetry. Chemistry 2e. [Link]
- Tilstam, U. (2012). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Organic Process Research & Development, 16(7), 1273-1278. [Link]
- An, D., et al. (2024). The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination.
- Chemistry LibreTexts. (2023). 7.
- Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]
- Step-by-Step Science. (2013). Calorimetry for Exothermic and Endothermic Reactions. YouTube. [Link]
- Various Authors. (2018). How are endothermic and exothermic reactions used in medicine? Quora. [Link]
- Bennett, S. (2025). Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. [Link]
- Al-Zoubi, R. M., & Marion, A. (2017). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Tetrahedron Letters, 58(3), 257-260. [Link]
- The Chemistry Blog. (2024). Exothermic Reactions Explained. [Link]
- Wikipedia. (n.d.). Exothermic reaction. [Link]
- Zwolinska, M., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3189. [Link]
- Smith, J. (2025). Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Trichloroisocyanuric Acid (TCCA). [Link]
- Syrris. (n.d.).
- Schnürch, M., & Spina, M. (2020). Recent Progress on the Halogen Dance Reaction on Heterocycles. Topics in Heterocyclic Chemistry, 62, 1-27. [Link]
- Balázs, G., et al. (2022). Halogenation and Nucleophilic Quenching: Two Routes to E−X Bond Formation in Cobalt Triple‐Decker Complexes (E=As, P; X=F, Cl, Br, I). Chemistry – A European Journal, 28(43). [Link]
- Ledesma, R. P., & Liu, Y. (2025). Thermochemical Factors Affecting the Dehalogenation of Aromatics. Environmental Science & Technology. [Link]
- Tummatorn, J., et al. (2020). Halogenative Annulation Reactions of Alkyne-Tethered N- and O-Containing Arenes: Methods for Accessing Aryl-Fused Halogenated N- and O-Heterocycles. The Journal of Organic Chemistry, 85(15), 9415-9426. [Link]
- Stefaniu, A., et al. (2022). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 27(19), 6606. [Link]
- Borodkin, G. I. (2023). Mechanochemical synthesis of halogenated heterocyclic compounds.
- Choudhry, G. G. (2025). Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo‐p‐dioxins. Part V: Hypotheses and summary. Toxicological & Environmental Chemistry, 22(3-4), 197-219. [Link]
Sources
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Halogenation of organic compounds using continuous flow and microreactor technology - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00186F [pubs.rsc.org]
- 4. Heterocycles Halogenated, Hassles Removed [synthesisspotlight.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. fauske.com [fauske.com]
- 7. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 8. Calorimetry [chem.purdue.edu]
- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. syrris.com [syrris.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How To Run A Reaction [chem.rochester.edu]
- 17. The investigation of quenching conditions for the analysis of total organic halogen, aliphatic and aromatic halogenated disinfection byproducts formed from chlor(am)ination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Chloro-5-(trifluoromethyl)thiazole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the efficient cross-coupling of 2-chloro-5-(trifluoromethyl)thiazole. Our goal is to empower you with the scientific rationale behind catalyst selection and reaction optimization to overcome common challenges encountered in your synthetic endeavors.
Introduction: The Unique Challenges of a Trifluoromethylated Thiazole
This compound is an increasingly important building block in medicinal chemistry, owing to the desirable physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. However, its successful implementation in cross-coupling reactions is not without its challenges. The inherent electronic properties of this substrate—namely, the electron-deficient nature of the thiazole ring further accentuated by the potent electron-withdrawing trifluoromethyl group, and the presence of a potentially coordinating sulfur atom—necessitate careful consideration of the catalytic system.
This guide is structured to provide a comprehensive resource for navigating these challenges across a range of common cross-coupling reactions.
Troubleshooting Guide for Cross-Coupling Reactions
Low yields, incomplete conversion, and the formation of side products are common hurdles. The following table outlines potential issues, their underlying causes, and actionable solutions for the cross-coupling of this compound.
| Issue | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low to No Product Yield | 1. Inactive Catalyst: The active Pd(0) species is not being generated or is decomposing. 2. Inefficient Oxidative Addition: While the electron-deficient nature of the substrate should favor this step, a poor ligand choice can hinder it. 3. Poor Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote all steps of the catalytic cycle. 4. Inappropriate Base: The base may be too weak to facilitate transmetalation or too strong, leading to substrate/product degradation. | 1. Use a fresh batch of palladium precursor or, preferably, an air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure consistent generation of the active Pd(0) species. A rapid color change to black precipitate can indicate catalyst decomposition to inactive palladium black. 2. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to accelerate oxidative addition.[1] These ligands stabilize the electron-rich Pd(0) center and facilitate its insertion into the C-Cl bond. 3. For challenging couplings, screen a panel of ligands. Buchwald-type biaryl phosphine ligands are often a good starting point for heteroaryl chlorides.[1] 4. For Suzuki reactions, consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is often necessary.[2][3] |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of organometallic reagents (e.g., boronic acids in Suzuki coupling). 2. Excess Water/Base (for Suzuki): This can promote protodeboronation, where the boronic acid is replaced by a hydrogen atom. 3. Hydrodehalogenation: The starting material is reduced, replacing the chlorine with hydrogen. | 1. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2] 2. Optimize the amount of base and consider using anhydrous conditions if protodeboronation is a persistent issue. A small, controlled amount of water can sometimes be beneficial in Suzuki reactions to aid in dissolving the base.[2] 3. This can be a sign of a competing reaction pathway. Re-evaluate your ligand and base combination. |
| Catalyst Deactivation/Poisoning | 1. Coordination of Thiazole Sulfur: The lone pair on the sulfur atom of the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity. | 1. Use bulky ligands that can shield the palladium center and disfavor coordination of the thiazole sulfur. Increasing the reaction temperature may also help to promote dissociation of the sulfur from the palladium. |
| Hydrolysis of the Thiazole Ring | 1. Harsh Basic Conditions: The thiazole ring can be sensitive to strong bases, especially at elevated temperatures over prolonged reaction times. | 1. If hydrolysis is observed, screen milder bases (e.g., K₂CO₃) or consider lowering the reaction temperature and extending the reaction time.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling?
A1: The primary challenges arise from a combination of electronic and structural factors. The thiazole ring is inherently electron-deficient, and the strongly electron-withdrawing trifluoromethyl group further decreases the electron density. While this facilitates the initial oxidative addition step in the catalytic cycle, it can make the final reductive elimination step more difficult. Additionally, the sulfur atom in the thiazole ring can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4]
Q2: What are the best general-purpose palladium catalysts and ligands to start with for this substrate?
A2: For most cross-coupling reactions with heteroaryl chlorides, a good starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced, air-stable precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[1] These ligands have demonstrated broad utility in promoting the challenging steps of the catalytic cycle with heteroaryl halides.
Q3: I'm observing significant protodeboronation in my Suzuki-Miyaura coupling. What can I do?
A3: Protodeboronation is a common side reaction, especially with electron-deficient heteroaryl boronic acids. It is often promoted by excess base or water. To mitigate this, you can try using a milder base like KF or K₂CO₃, or switching to anhydrous conditions.[2] Using a more stable boronate ester, such as a pinacol ester, instead of the boronic acid can also be beneficial.
Q4: My Buchwald-Hartwig amination is sluggish with an aliphatic amine. What adjustments should I consider?
A4: Couplings with aliphatic amines can be more challenging than with anilines. Ensure you are using a sufficiently strong base, such as sodium tert-butoxide (NaOtBu). The choice of ligand is also critical; ligands like BrettPhos have been specifically designed to be effective for coupling with primary aliphatic amines.[5] Increasing the reaction temperature may also be necessary.
Q5: How does the trifluoromethyl group influence the choice of reaction conditions?
A5: The potent electron-withdrawing nature of the trifluoromethyl group makes the C-Cl bond more susceptible to oxidative addition. This can sometimes allow for milder reaction temperatures compared to less activated aryl chlorides. However, this electronic effect can also disfavor the reductive elimination step. Therefore, a ligand that is sufficiently bulky to promote reductive elimination is crucial for efficient turnover.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-(trifluoromethyl)thiazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-5-(trifluoromethyl)thiazole. This guide provides in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block, focusing on its nucleophilic aromatic substitution (SNAr) reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection
This section addresses foundational questions regarding the chemical principles that govern solvent choice in SNAr reactions involving this compound.
Q1: What makes this compound so reactive towards nucleophiles?
A1: The reactivity of this substrate is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds because the thiazole ring is inherently electron-deficient, and this effect is powerfully amplified by the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group (EWG).[1][2] This electronic pull makes the carbon atom attached to the chlorine leaving group highly electrophilic and susceptible to attack by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this intermediate is paramount to the reaction's success.
Q2: Why are polar aprotic solvents like DMSO or DMF generally the first choice for these reactions?
A2: Polar aprotic solvents are the gold standard for many SNAr reactions for two primary reasons.[3][5]
-
Stabilization of the Intermediate: Their high polarity effectively stabilizes the charged Meisenheimer complex, lowering the activation energy of the rate-determining step (the initial nucleophilic attack).[2][4]
-
Enhanced Nucleophilicity: Unlike protic solvents, they do not have acidic protons to form hydrogen bonds. When using an anionic nucleophile (e.g., an alkoxide or thiolate), polar aprotic solvents solvate the accompanying cation but leave the nucleophilic anion "bare" and highly reactive.[6][7]
Q3: Can I use polar protic solvents such as ethanol or water? What are the expected consequences?
A3: While it is possible, using polar protic solvents is generally not recommended unless the solvent itself is intended to be the nucleophile (solvolysis). Protic solvents can stabilize the Meisenheimer intermediate, but they severely hinder the reaction by strongly solvating the nucleophile through hydrogen bonding.[6][7][8] This "caging" effect drastically reduces the nucleophile's reactivity, leading to significantly slower reaction rates or the need for much higher temperatures compared to aprotic solvents.
Q4: How does the choice of solvent affect regioselectivity if there were other potential leaving groups on the molecule?
A4: For this compound, the chlorine at the C-2 position is the primary site of attack. This is dictated by the electronic structure of the thiazole ring and the activating effect of the adjacent sulfur and nitrogen atoms. While solvent choice profoundly impacts reaction rate, it typically does not alter the inherent regioselectivity on this specific substrate. Regioselectivity issues are more common in poly-halogenated systems where quantum mechanical calculations of LUMO lobes and activation energies may be needed to predict the outcome.[9]
Q5: Are there "greener" or safer alternatives to traditional polar aprotic solvents like DMF, DMAc, and NMP?
A5: Yes, the search for safer solvents is a significant focus in modern chemistry. Solvents like DMF, DMAc, and NMP have been identified as reprotoxic and should be replaced where possible.[3] Some common and emerging alternatives for SNAr reactions include:
-
DMSO (Dimethyl sulfoxide): Highly effective and common, though can be difficult to remove and has its own safety considerations.
-
Acetonitrile (MeCN): Has a good toxicity profile but can be expensive and has faced supply issues.[3]
-
Polyethylene glycol (PEG): A non-traditional solvent that can be effective, especially at elevated temperatures, and offers simpler workups.[10]
-
Ionic Liquids: Can offer unique reactivity and selectivity profiles, though their environmental impact and cost require careful consideration.[11]
Troubleshooting Guide: Diagnosing and Solving Common Experimental Issues
This guide is structured to help you quickly identify and resolve specific problems encountered during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield, or I am only recovering starting material. What solvent-related factors should I investigate?
A: A systematic troubleshooting approach is key.[1] Consider the following solvent-related causes:
-
Insufficient Polarity: The Meisenheimer complex is not being adequately stabilized.
-
Solution: If you are using a solvent with low polarity like THF or Dioxane, switch to a high-polarity aprotic solvent such as DMSO, DMF, or NMP. This change will dramatically accelerate the rate.
-
-
Poor Solubility: Your nucleophile or the thiazole substrate is not fully dissolved at the reaction temperature. A heterogeneous reaction will be significantly slower.
-
Solution: Increase the reaction temperature. If the solvent's boiling point is a limitation, switch to a higher-boiling polar aprotic solvent (e.g., from acetonitrile to DMSO).[10]
-
-
Nucleophile Deactivation (Protic Solvents): You are using a protic solvent (e.g., an alcohol) with a strong anionic nucleophile.
-
Solution: As discussed in the FAQs, the solvent is likely deactivating your nucleophile via hydrogen bonding.[7] Replace the solvent with a polar aprotic alternative. Ensure your reagents and solvent are anhydrous, as trace water can have the same effect.
-
Issue 2: Reaction is Extremely Slow
Q: The reaction is proceeding, but it requires more than 24 hours to reach completion. How can I speed it up by changing the solvent?
A: Slow reaction kinetics are almost always linked to activation energy, which is directly influenced by the solvent.
-
Suboptimal Solvent Class: You may be using a non-polar or a polar protic solvent.
-
Temperature Limitation: The reaction requires more thermal energy, but you are limited by the solvent's boiling point.
-
Solution: Switch to a higher-boiling point solvent. For example, moving from THF (b.p. 66 °C) to DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) allows for a much wider and more effective temperature range.
-
Issue 3: Formation of Impurities or By-products
Q: My reaction is producing the desired product, but it is contaminated with significant side products. Could the solvent be the culprit?
A: Yes, the solvent can play a role in side-product formation.
-
Solvent Reactivity: At high temperatures, some solvents can decompose or react with your reagents. For instance, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.
-
Solution: Switch to a more thermally stable solvent like DMSO or sulfolane. Alternatively, try running the reaction at a lower temperature for a longer duration.
-
-
Base-Solvent Interaction: If a strong base like NaH is used, it can react with certain polar aprotic solvents, which is a significant safety hazard.[3]
-
Solution: Avoid using hydride bases with solvents like DMF or DMSO, especially at elevated temperatures. Consider using a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or a strong organic base like DBU.
-
Data Summary: Solvent Properties and Their Impact on SNAr Reactions
The following table summarizes the properties of common solvents and their expected effect on the SNAr reactivity of this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | General Effect on SNAr Rate | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent | High reaction rates; difficult to remove under vacuum. |
| DMF | Polar Aprotic | 37 | 153 | Excellent | High reaction rates; potential for decomposition at high temp.[3] |
| NMP | Polar Aprotic | 32 | 202 | Excellent | Similar to DMF but with higher boiling point; reprotoxic.[3] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Good | Good rates at moderate temperatures; lower boiling point limits range. |
| THF | Polar Aprotic (low) | 7.5 | 66 | Slow to Moderate | Often too low in polarity for efficient reaction without heating. |
| Ethanol | Polar Protic | 24.5 | 78 | Very Slow | Deactivates nucleophile via H-bonding; generally unsuitable.[6][7] |
| Toluene | Non-Polar | 2.4 | 111 | Extremely Slow / None | Cannot stabilize the charged Meisenheimer intermediate. |
Visualization of the Solvent Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate solvent system for your SNAr reaction.
Caption: Decision workflow for optimal solvent selection in SNAr reactions.
Experimental Protocol: A Self-Validating System
This protocol for the reaction of this compound with a generic amine nucleophile (e.g., morpholine) is designed to be self-validating by providing clear checkpoints and expected observations.
Objective: Synthesize 2-(morpholino)-5-(trifluoromethyl)thiazole.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
Protocol:
-
Reagent Preparation & Setup (Causality: Anhydrous conditions prevent side reactions and ensure base effectiveness):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Cs₂CO₃ (1.5 equiv).
-
Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Add this compound (1.0 equiv).
-
Add morpholine (1.2 equiv) dropwise via syringe. A slight exotherm may be observed.
-
-
Reaction Execution (Causality: Heating provides activation energy; inert atmosphere prevents oxidation):
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Stir vigorously to ensure good mixing of the heterogeneous mixture.
-
Checkpoint: The reaction mixture should be a pale yellow to light brown slurry.
-
-
Reaction Monitoring (Causality: Ensures reaction goes to completion and prevents by-product formation from prolonged heating):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Expected Observation: The starting material spot should gradually be replaced by a new, more polar product spot. The reaction is typically complete within 4-8 hours.
-
-
Workup & Isolation (Causality: Quenching and extraction separate the product from inorganic salts and the high-boiling solvent):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a separatory funnel containing deionized water (approx. 10x the volume of DMSO).
-
Extract the aqueous phase with Ethyl Acetate (3 x 10 volumes).
-
Checkpoint: A white solid (the product) may precipitate upon addition to water before extraction. This is normal.
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Causality: Removes any unreacted starting materials or minor impurities):
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes.
-
Expected Outcome: The desired product should be isolated as a white to off-white solid. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm structure and purity.
-
References
- LibreTexts. (2021, June 10). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- Telo, J. P., et al. (2008). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]
- Karton, A., et al. (2012). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry A. [Link]
- Gomha, S. M., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]
- McDonough, M. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS Green Chemistry Institute. [Link]
- Harper, J. B., et al. (2019). The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SNAr Reactions. Highlighting the Potential for Control of Selectivity. Request PDF. [Link]
- Semantic Scholar. (n.d.). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar. [Link]
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. [Link]
- LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Scribd. (n.d.).
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- LibreTexts. (2025, February 2). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: Comparing the Reactivity of 2-Chloro- vs. 2-Bromothiazoles
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the thiazole scaffold remains a cornerstone of medicinal chemistry. Functionalization at the 2-position is a critical step in modifying the pharmacological profiles of these molecules. The choice of the starting 2-halothiazole—typically the more economical 2-chloro or the more reactive 2-bromo derivative—is a crucial decision that profoundly impacts reaction conditions, catalyst selection, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 2-chlorothiazoles and 2-bromothiazoles. Moving beyond simple generalizations, we will dissect the underlying physical-organic principles and provide field-proven experimental protocols to empower you to make the most informed decision for your specific synthetic challenge.
Part 1: The Decisive Factor: Understanding Carbon-Halogen Bond Strength
The reactivity of aryl halides in many catalytic reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of a palladium catalyst to the C-X bond is often the rate-determining step in cross-coupling cycles, and its facility is inversely related to the bond dissociation energy (BDE).[1][2][3]
The C-Cl bond is significantly stronger and less polarizable than the C-Br bond. Theoretical calculations and experimental data consistently show that C-Cl bond dissociation energies are higher than their C-Br counterparts in heterocyclic systems by a considerable margin.[4][5]
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| Aryl C-Cl | ~96-101 | Higher energy required for bond cleavage; generally less reactive in oxidative addition.[4] |
| Aryl C-Br | ~83-88 | Lower energy required for bond cleavage; generally more reactive in oxidative addition.[4] |
This ~8-13 kcal/mol difference is the primary reason why 2-bromothiazoles are, in many cases, the more reactive coupling partners. However, as we will explore, this is not a universal rule. The unique electronic nature of the thiazole ring and the specific reaction mechanism can lead to surprising and synthetically useful inversions in this reactivity trend.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The general catalytic cycle, initiated by the oxidative addition of the 2-halothiazole to a Pd(0) complex, provides a clear framework for understanding the reactivity differences.[1][6][7]
Figure 1: General catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
In Suzuki coupling, the higher BDE of the C-Cl bond presents a significant kinetic barrier. Consequently, 2-bromothiazoles are generally more reactive and can often be coupled under "standard" conditions.[8][9] To achieve comparable efficiency with 2-chlorothiazoles, the catalyst system must be specifically engineered to facilitate the challenging oxidative addition step. This typically involves the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that stabilize the electron-rich Pd(0) center and promote its insertion into the strong C-Cl bond.[10][11]
Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 2-Bromothiazole | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 4 | >90%[8] |
| 2-Chlorothiazole | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 80-95%[10] |
This protocol provides a robust starting point. For 2-chlorothiazoles, the use of a pre-catalyst is highly recommended for reproducibility.[10]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halothiazole (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv, K₃PO₄ is a good choice for chlorides).[10]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%). For 2-bromothiazoles, a simpler catalyst like Pd(PPh₃)₄ (3 mol%) may suffice.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[10]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate. Wash the combined organic filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Figure 2: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: A Surprising Inversion of Reactivity
While the C-Br bond's lability is advantageous in Suzuki coupling, the Buchwald-Hartwig amination presents a more complex scenario. Intriguingly, studies on the related 2-halobenzothiazole system have shown that 2-chlorobenzothiazole can be a more efficient coupling partner for aminations than its bromo analogue.[12] This counterintuitive result suggests that the relative rates of the catalytic cycle steps are altered. One hypothesis is that the more strongly coordinating bromide anion, formed after oxidative addition of the 2-bromothiazole, may act as a catalyst inhibitor, slowing down subsequent steps more significantly than the chloride anion does.
Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Temp (°C) | Yield |
| 2-Chlorobenzothiazole | Propylamine | Pd(O₂CCF₃)₂ / P(o-tolyl)₃ | NaOtBu | 110 | 62%[12] |
| 2-Bromobenzothiazole | Propylamine | Various Pd/phosphine systems | NaOtBu | 110 | No satisfactory yield[12] |
The choice of base and ligand is critical for success in this reaction.[13][14]
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv) to an oven-dried Schlenk tube.
-
Add Reagents: Remove the tube from the glovebox, and add the 2-halothiazole (1.0 equiv) and the amine (1.1-1.2 equiv) under a positive pressure of inert gas.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol above, using appropriate solvents for extraction and chromatography.
Sonogashira Coupling: Leveraging Predictable Reactivity
The Sonogashira coupling of terminal alkynes follows the expected reactivity trend: I > Br > Cl.[15][16] This predictable behavior makes 2-bromothiazoles reliable substrates for this transformation. The lower reactivity of 2-chlorothiazoles requires more forcing conditions or specialized catalyst systems, often employing bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[17][18] The difference in reactivity is so pronounced that it allows for chemoselective Sonogashira coupling at a C-I or C-Br bond in the presence of a C-Cl bond on the same molecule.[15]
Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr reactivity is governed by the stability of the intermediate Meisenheimer complex, not C-X bond strength. The reaction is facilitated by the electron-withdrawing nature of the thiazole ring's nitrogen and sulfur atoms, which polarize the C-X bond and stabilize the negative charge of the intermediate.
Figure 3: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
For SNAr, the key factor is the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and a more electrophilic C2 carbon. This electronic effect often makes 2-chlorothiazoles more reactive than 2-bromothiazoles in SNAr reactions, especially when the reaction is under kinetic control. This is a critical distinction for synthetic planning. For instance, in 2-chloro-4-bromobenzothiazole, nucleophilic attack occurs preferentially at the C2-chloro position due to its activation by the adjacent ring nitrogen.[19]
-
Reaction Setup: To a pressure vessel or sealed tube, add the 2-halothiazole (1.0 equiv) and the amine nucleophile (1.5-3.0 equiv).
-
Solvent and Base: Add a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMF). An ancillary base (e.g., K₂CO₃ or DIPEA, 2.0 equiv) may be required, particularly if the nucleophile is used as a salt.
-
Reaction: Seal the vessel and heat to a high temperature (120-160 °C). Microwave irradiation can often significantly reduce reaction times.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into a stirred mixture of ice and water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Part 4: A Strategic Summary for the Synthetic Chemist
The choice between a 2-chloro- and a 2-bromothiazole is not merely a matter of cost versus reactivity; it is a strategic decision that depends entirely on the desired transformation.
| Feature | 2-Chlorothiazole | 2-Bromothiazole |
| Relative Cost | Generally lower | Generally higher |
| Suzuki Coupling | Less reactive; requires specialized bulky, electron-rich ligands and often higher temperatures.[10] | More reactive; often successful with standard catalysts and milder conditions.[8] |
| Buchwald-Hartwig | Can be more reactive in certain systems (e.g., benzothiazoles), potentially avoiding product inhibition.[12] | Can be less reactive, possibly due to catalyst inhibition by the bromide anion.[12] |
| Sonogashira Coupling | Significantly less reactive; requires forcing conditions or advanced catalysts.[18] | The preferred substrate for reliable and high-yielding reactions under standard conditions.[15] |
| SNAr | Often more reactive due to the higher electronegativity of chlorine, leading to a more electrophilic C2 position.[19] | Less reactive than the chloro-analogue in many kinetically controlled SNAr reactions. |
Final Recommendation:
-
For Suzuki and Sonogashira couplings , where high reactivity and the use of established, milder protocols are paramount, 2-bromothiazole is the superior choice.
-
For Nucleophilic Aromatic Substitution (SNAr) , particularly with nitrogen nucleophiles, 2-chlorothiazole is often the more reactive and therefore preferred substrate.
-
For Buchwald-Hartwig amination , the choice is less clear-cut. Preliminary screening of both the chloro- and bromo-derivatives is highly recommended, as unexpected reactivity trends can provide a significant advantage.[12]
By understanding the mechanistic underpinnings of each reaction class, researchers can strategically select the optimal 2-halothiazole, transforming a simple choice of starting material into a powerful tool for synthetic optimization.
References
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
- Garcia, J. J., et al. (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. SciSpace. [Link]
- Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (n.d.). CORE. [Link]
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
- Hazari, N., & Melvin, P. R. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Buchwald–Hartwig amin
- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2020).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. [Link]
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020).
- Cross-coupling reactions: Method development, mechanistic studies, and computational design. (2014). Morressier. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sonogashira coupling. (n.d.). Wikipedia. [Link]
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora. [Link]
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018).
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. (2014).
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reactions: Method development, mechanistic studies, and computational design [morressier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to the Synthesis of 2-chloro-5-(trifluoromethyl)thiazole: Characterizing the Product and Its Amino Precursor
This guide provides an in-depth spectroscopic comparison of the key pharmacophore, 2-chloro-5-(trifluoromethyl)thiazole, and its common precursor, 2-amino-5-(trifluoromethyl)thiazole. For researchers in medicinal and agricultural chemistry, precise analytical characterization is not merely a procedural step but the foundation of synthetic validation. Here, we dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that differentiate these two compounds, providing the causal logic behind the observed spectral shifts and the experimental protocols to obtain them.
Introduction: The Significance of the Trifluoromethylthiazole Moiety
The this compound scaffold is a critical intermediate in the synthesis of numerous high-value molecules, particularly in the agrochemical sector. Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the reactive chloro-substituent, which allows for further molecular elaboration. The synthesis of this compound often proceeds from its 2-amino analogue via a Sandmeyer-type reaction, a classic and robust method for converting an aromatic amine to a halide.[1][2][3][4]
Accurate spectroscopic monitoring is paramount to confirm the complete conversion of the starting material and to ensure the purity of the final product. This guide serves as a practical reference for interpreting the spectral data associated with this transformation.
The Synthetic Transformation: From Amine to Chloride
The conversion of 2-amino-5-(trifluoromethyl)thiazole to this compound is a foundational reaction that replaces an amino group with a chlorine atom. This is typically achieved through a diazotization reaction followed by a copper(I) chloride-catalyzed decomposition of the intermediate diazonium salt, known as the Sandmeyer reaction.[2][3] Understanding this pathway is crucial as it dictates the functional groups we expect to see—or see disappear—in our spectroscopic analysis.
Caption: Synthetic pathway from the amino precursor to the final chloro product.
Spectroscopic Deep Dive: 2-amino-5-(trifluoromethyl)thiazole
This precursor is the starting point of our transformation. Its spectra are characterized by the presence of the amino group (-NH₂) and the trifluoromethyl (-CF₃) group attached to the thiazole ring.
-
¹H NMR Spectroscopy: The most telling feature is the broad singlet corresponding to the two protons of the primary amine (-NH₂), typically appearing in the range of 5.0-7.0 ppm. Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O. Additionally, a singlet for the lone proton on the thiazole ring (at the C4 position) will be present, usually further downfield.
-
¹³C NMR Spectroscopy: The carbon atom attached to the amino group (C2) will be significantly shielded compared to the final product. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR Spectroscopy: This is a highly informative technique for fluorinated compounds.[5] A single, sharp peak will be observed, confirming the presence of a single trifluoromethyl environment.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the amino group. Look for a characteristic pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. A C-F stretching band, typically strong and sharp, will also be prominent, usually in the 1100-1300 cm⁻¹ range.[6][7]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will correspond to the mass of C₄H₃F₃N₂S (approx. 170.00 g/mol ). Fragmentation may involve the loss of the CF₃ group or other characteristic cleavages of the thiazole ring.
Spectroscopic Deep Dive: this compound
Upon successful synthesis, the spectral features of the product will show distinct changes reflecting the replacement of the -NH₂ group with a -Cl atom.
-
¹H NMR Spectroscopy: The most obvious change is the complete disappearance of the broad -NH₂ singlet. The singlet for the C4-H proton will remain, though its chemical shift may be slightly altered due to the change in the electronic environment of the ring.
-
¹³C NMR Spectroscopy: The C2 carbon, now bonded to chlorine, will experience a significant downfield shift (deshielding) compared to its position in the amino precursor. The CF₃ carbon quartet will still be present.
-
¹⁹F NMR Spectroscopy: A single peak for the -CF₃ group will still be observed, likely with a minor shift compared to the precursor.
-
Infrared (IR) Spectroscopy: The defining change is the disappearance of the N-H stretching bands from the 3300-3500 cm⁻¹ region. The strong C-F stretching bands will persist. A C-Cl stretching band will appear, typically in the 600-800 cm⁻¹ region, though it can sometimes be difficult to assign definitively in a complex fingerprint region.
-
Mass Spectrometry (MS): The molecular ion peak will shift to a higher m/z value corresponding to C₄HClF₃NS (approx. 188.95 g/mol ). Crucially, the mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound: two peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is an unequivocal confirmation of successful chlorination.
At-a-Glance: Comparative Spectroscopic Data
The following table summarizes the key diagnostic differences between the precursor and the final product, allowing for rapid validation of the synthetic transformation.
| Spectroscopic Technique | 2-amino-5-(trifluoromethyl)thiazole (Precursor) | This compound (Product) | Rationale for Change |
| ¹H NMR | Broad singlet for -NH₂ protons | Absence of -NH₂ signal | Replacement of -NH₂ with -Cl |
| IR Spectroscopy | Two N-H stretch bands (3300-3500 cm⁻¹) | Absence of N-H stretch bands | Loss of the amino functional group |
| Mass Spectrometry (M⁺) | m/z ≈ 170 | m/z ≈ 189 | Substitution of -NH₂ (16 amu) with -Cl (35.5 amu) |
| Mass Spectrometry (Isotope Pattern) | Single M⁺ peak | M⁺ and M+2⁺ peaks in a ~3:1 ratio | Introduction of a chlorine atom |
| ¹³C NMR (C2 Shift) | Shielded (upfield) | Deshielded (downfield) | Change in substituent from electron-donating (-NH₂) to electron-withdrawing (-Cl) |
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Trifluoromethyl and Methylthiazole Analogs
For researchers, scientists, and drug development professionals, the strategic selection of chemical moieties is a cornerstone of modern medicinal chemistry. The introduction of specific functional groups can dramatically alter a molecule's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides an in-depth comparison of two prevalent and impactful functionalities: the trifluoromethyl (CF₃) group and the methylthiazole ring. By examining their intrinsic properties and analyzing their roles in established therapeutic agents, we aim to provide a rational framework for their application in drug design.
The Foundational Chemistry: A Tale of Two Moieties
The decision to incorporate a trifluoromethyl group or a methylthiazole ring into a lead compound is driven by a desire to modulate its physicochemical properties in a predictable manner. While both can enhance a molecule's interaction with its biological target, they do so through distinct mechanisms rooted in their unique electronic and steric characteristics.
The trifluoromethyl group is a powerhouse of electron-withdrawing potential.[1] The three highly electronegative fluorine atoms create a strong dipole, influencing the acidity or basicity of nearby functional groups and potentially altering hydrogen bonding patterns with a target protein.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, a property that can significantly extend a drug's half-life.[1][3]
In contrast, the methylthiazole ring is a versatile heterocyclic system that offers a rich pharmacophore.[4] The thiazole ring itself is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. The appended methyl group provides a lipophilic anchor and can occupy small hydrophobic pockets within a binding site. Thiazole-containing compounds are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4]
A summary of the key physicochemical properties of these two groups is presented below:
| Property | Trifluoromethyl (-CF₃) | Methylthiazole | Rationale and Implication for Biological Activity |
| Electronic Effect | Strongly electron-withdrawing | Weakly electron-donating to neutral | The CF₃ group can significantly alter the pKa of nearby functionalities, potentially enhancing binding interactions through modified hydrogen bonding.[2] The methylthiazole ring has a more neutral electronic profile. |
| Lipophilicity (LogP) | High (Hansch π ≈ +0.88) | Moderate to High | The CF₃ group markedly increases lipophilicity, which can enhance membrane permeability but may also increase binding to off-target hydrophobic proteins.[1][5] The methylthiazole moiety also contributes to lipophilicity, but its heterocyclic nature can offer a more balanced solubility profile. |
| Metabolic Stability | Very High | Moderate | The strength of the C-F bond makes the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] The methyl group on the thiazole ring can be a site of metabolic oxidation. |
| Steric Bulk | Larger than a methyl group | Planar ring with a methyl substituent | The CF₃ group is sterically more demanding than a methyl group and can be used to probe the size of a binding pocket.[1] The planar nature of the thiazole ring offers a different spatial arrangement. |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor (weakly) | Nitrogen atom in the ring can act as a hydrogen bond acceptor | The ability of the thiazole nitrogen to accept hydrogen bonds provides a key interaction point with biological targets. |
Case Studies in Drug Design: A Comparative Analysis
To illustrate the practical implications of choosing between a trifluoromethyl and a methylthiazole moiety, we will examine two pairs of commercially successful drugs that target similar biological pathways.
Case Study 1: COX-2 Inhibition in Inflammation - Celecoxib vs. Meloxicam
The cyclooxygenase-2 (COX-2) enzyme is a well-established target for anti-inflammatory drugs. Both celecoxib and meloxicam are selective COX-2 inhibitors, but they achieve this through distinct chemical scaffolds.
-
Celecoxib (Celebrex®) incorporates a trifluoromethyl group on a pyrazole ring.[6] This CF₃ group is crucial for its selective binding to the COX-2 active site. The strong electron-withdrawing nature of the CF₃ group is believed to contribute to the proper orientation of the molecule within the enzyme's binding pocket.[7]
-
Meloxicam (Mobic®) features a methylthiazole moiety. The thiazole ring and its methyl substituent fit into a hydrophobic channel of the COX-2 enzyme, contributing to its selectivity over COX-1.
| Feature | Celecoxib | Meloxicam |
| Key Moiety | Trifluoromethyl | Methylthiazole |
| Chemical Scaffold | Diaryl pyrazole | Enolic acid (oxicam) |
| Mechanism of Action | Selective COX-2 inhibitor | Preferential COX-2 inhibitor |
| Clinical Use | Treatment of osteoarthritis, rheumatoid arthritis, and acute pain. | Treatment of osteoarthritis and rheumatoid arthritis. |
While both drugs are effective anti-inflammatory agents, the differences in their chemical structures, driven by the choice of the trifluoromethyl versus the methylthiazole group, lead to distinct pharmacokinetic and pharmacodynamic profiles.
Case Study 2: Kinase Inhibition in Oncology - Sorafenib vs. Dasatinib
Protein kinases are critical targets in cancer therapy. Sorafenib and dasatinib are both multi-kinase inhibitors, but they possess different chemical features that dictate their target profiles and clinical applications.
-
Sorafenib (Nexavar®) is a multi-kinase inhibitor that contains a trifluoromethylphenyl group. This moiety is essential for its potent inhibitory activity against Raf kinases and various receptor tyrosine kinases (VEGFR, PDGFR). The lipophilicity imparted by the CF₃ group contributes to its oral bioavailability.
-
Dasatinib (Sprycel®) is a potent inhibitor of Bcr-Abl and Src family kinases. Its structure features a 2-chloro-6-methylphenyl group and a hydroxyethylpiperazine side chain, but many potent kinase inhibitors are based on a thiazole scaffold.[4] The thiazole ring is a common feature in kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.
| Feature | Sorafenib | Dasatinib (and Thiazole Analogs) |
| Key Moiety | Trifluoromethyl | Thiazole (in many related kinase inhibitors) |
| Primary Targets | Raf kinases, VEGFR, PDGFR | Bcr-Abl, Src family kinases |
| Clinical Use | Treatment of hepatocellular carcinoma and renal cell carcinoma. | Treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). |
This case study highlights how the choice between a trifluoromethyl-containing scaffold and a thiazole-based scaffold can lead to inhibitors with distinct kinase selectivity profiles, and consequently, different therapeutic applications.
Experimental Protocols for Comparative Evaluation
To objectively compare the biological activity of novel trifluoromethyl and methylthiazole analogs, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative evaluation.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of new chemical entities.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Experimental Workflow:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl and methylthiazole analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[6]
-
Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
In Vitro Metabolic Stability Assessment
This assay determines the susceptibility of a compound to metabolism by liver enzymes, typically cytochrome P450s.
Principle: The test compound is incubated with liver microsomes and a cofactor-regenerating system (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[3]
Experimental Workflow:
Metabolic Stability Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare working solutions of the test compounds (trifluoromethyl and methylthiazole analogs) and positive controls (e.g., testosterone, verapamil) in a suitable solvent. Prepare a suspension of liver microsomes (e.g., human, rat) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the liver microsome suspension. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound. The concentration of the compound that causes 50% inhibition of the enzyme's activity (IC₅₀) is determined.
Experimental Workflow:
Enzyme Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compounds (trifluoromethyl and methylthiazole analogs) in an appropriate assay buffer.
-
Assay Setup: In a microplate, add the enzyme solution and varying concentrations of the test compounds. Include a positive control inhibitor and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Incubation: Incubate the plate for a specific time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution or by other appropriate means.
-
Signal Detection: Measure the amount of product formed using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a trifluoromethyl group versus a methylthiazole moiety is a nuanced one, guided by the specific objectives of the drug discovery program. The trifluoromethyl group is an excellent choice for enhancing metabolic stability and increasing lipophilicity, often leading to improved potency and pharmacokinetic properties.[1] Its strong electron-withdrawing nature can also be exploited to fine-tune binding interactions.
The methylthiazole ring, on the other hand, offers a versatile and biologically active scaffold. It provides multiple points for interaction with a target and can be readily modified to optimize activity and physicochemical properties. Its presence in numerous approved drugs attests to its utility in medicinal chemistry.[4]
Ultimately, the optimal choice depends on the structure-activity relationship of the target and the desired therapeutic profile. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of analogs containing these two important functional groups, enabling data-driven decisions in the pursuit of novel and effective therapeutics.
References
- Celecoxib. (2023). In StatPearls. StatPearls Publishing.
- Meloxicam. (n.d.). PubChem.
- Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., ... & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5485.
- Sorafenib. (n.d.). PubChem.
- Meloxicam. (n.d.). Wikipedia.
- Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., ... & Xiong, H. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer research, 66(24), 11851-11858.
- Role of regorafenib as second-line therapy and landscape of investigational treatment options in advanced hepatocellular carcinoma. (2017). World Journal of Gastroenterology, 23(34), 6213.
- CELEBREX celecoxib capsules Cardiovascular Risk. (n.d.). U.S. Food and Drug Administration.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5485.
- 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. (2018). Archiv der Pharmazie, 351(11), e1800185.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
- Celecoxib. (n.d.). Wikipedia.
- Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of pharmaceutical sciences, 75(10), 987-991.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). RSC Advances, 13(4), 2456-2475.
- Chemical structures of diverse reported aminothiazole kinase inhibitors. (n.d.). ResearchGate.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2022).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(14), 5485.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995). Journal of medicinal chemistry, 38(19), 3720-3728.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2009). ChemMedChem, 4(2), 224-229.
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. (2025). BenchChem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054.
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). Journal of medicinal chemistry, 61(23), 10614-10623.
- physical properties of trifluoromethyl-substituted pyrazoles. (n.d.). BenchChem.
- Meloxicam: MedlinePlus Drug Inform
- Celecoxib: MedlinePlus Drug Inform
- Meloxicam: Uses, Dosage, Side Effects & Warnings. (2025). Drugs.com.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2022). Molecules, 27(14), 4485.
- Dasatinib. (n.d.). Wikipedia.
- Dasinib. (n.d.). Mozan Pharma.
- A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). Molecules, 27(14), 4485.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry, 42(14), 11645-11654.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2010). Bioorganic & medicinal chemistry letters, 20(15), 4569-4573.
- Dasatinib (oral route). (n.d.). Mayo Clinic.
- Dasatinib: MedlinePlus Drug Inform
- Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. (2021). Cancers, 13(5), 985.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
Validating the Structure of Synthesized 2-chloro-5-(trifluoromethyl)thiazole: A Comparative Guide to 19F NMR and Alternative Analytical Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The introduction of fluorine-containing motifs, such as the trifluoromethyl (CF3) group, into molecular scaffolds is a widely adopted strategy to modulate the physicochemical and biological properties of drug candidates. Consequently, the precise characterization of these organofluorine compounds is of paramount importance. This guide provides an in-depth technical comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of 2-chloro-5-(trifluoromethyl)thiazole, a key heterocyclic building block in medicinal chemistry.
The Power of 19F NMR in Structural Elucidation
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a receptivity that is 83% of that of the proton (¹H) nucleus.[1][2] This inherent sensitivity, coupled with a large chemical shift dispersion (over 800 ppm), makes ¹⁹F NMR an exceptionally powerful tool for the structural analysis of fluorinated molecules.[2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure.[3][4]
For a trifluoromethyl group attached to an aromatic or heterocyclic ring, the ¹⁹F NMR spectrum typically presents as a singlet in a proton-decoupled experiment, assuming no other fluorine atoms are in close proximity to cause through-space coupling. The chemical shift of this singlet provides crucial information about the electronic nature of the ring and the substituents attached to it.
Experimental Protocol: Acquiring the 19F NMR Spectrum of this compound
The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of synthesized this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Internal standard (optional, e.g., trifluorotoluene)
Instrumentation:
-
NMR spectrometer with a fluorine-capable probe (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. The concentration can be adjusted based on the spectrometer's sensitivity.
-
If an internal standard is used, add a small, accurately known amount to the solution. Trifluorotoluene (C₆H₅CF₃), with a chemical shift of approximately -63.72 ppm relative to CFCl₃, is a common choice.[5]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹⁹F channel of the probe.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient for a simple ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width initially (e.g., -50 to -80 ppm) to ensure the signal is captured. The expected chemical shift for a CF₃ group on a thiazole ring will be influenced by the electron-withdrawing chloro group. For comparison, the ¹⁹F chemical shift of the CF₃ group in the analogous 2-amino-5-(trifluoromethyl)thiazole is reported to be around -65.4 ppm. Due to the higher electronegativity of chlorine compared to the amino group, a downfield shift (less negative ppm value) is anticipated for this compound.
-
Transmitter Offset (O1p): Center the spectral width around the expected chemical shift (e.g., -65 ppm).
-
Number of Scans (NS): A small number of scans (e.g., 16 or 32) is usually sufficient due to the high sensitivity of ¹⁹F NMR.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Proton Decoupling: For a simple, clean singlet, apply proton decoupling during acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum. If an internal standard was used, set its chemical shift to the known value. If no internal standard was used, the spectrum can be referenced externally to a known standard like CFCl₃ (0 ppm).
-
Integrate the signal.
-
Interpreting the 19F NMR Spectrum
For a successfully synthesized and purified sample of this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet.
-
Chemical Shift (δ): The position of the singlet is the most critical piece of information. As previously mentioned, based on the data for the 2-amino analog (-65.4 ppm), the chemical shift for the 2-chloro derivative is expected to be slightly downfield. A significant deviation from this expected region could indicate the presence of a different isomer or an unexpected reaction product.
-
Multiplicity: The observation of a singlet confirms that the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other magnetically active nuclei (like ¹H or another ¹⁹F) within a few bonds. The presence of unexpected splitting would suggest unintended structural features.
-
Integration: The integral of the singlet should correspond to the relative number of fluorine atoms, which in this case is three. This is particularly useful when comparing with other signals in the spectrum if impurities are present.
Diagram of the 19F NMR Validation Workflow:
Caption: Workflow for the validation of this compound using 19F NMR.
Comparison with Other Analytical Techniques
While ¹⁹F NMR is a powerful primary tool, a comprehensive structural validation relies on a combination of analytical techniques. The table below compares ¹⁹F NMR with other common methods for the characterization of this compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹⁹F NMR | - Direct observation of the fluorine environment.- Precise chemical shift and coupling constants. | - Highly sensitive to electronic effects on the CF₃ group.- Simple spectrum (expected singlet).- Unambiguous confirmation of the trifluoromethyl group's presence and electronic environment. | - Provides limited information about the rest of the molecule. |
| ¹H NMR | - Information about the protons in the molecule. | - The thiazole proton will show a characteristic chemical shift and potentially long-range coupling to the CF₃ group. | - The molecule has only one proton on the thiazole ring, providing limited structural information. |
| ¹³C NMR | - Information about the carbon skeleton. | - The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.- The carbons of the thiazole ring will have characteristic chemical shifts. | - Lower sensitivity than ¹H and ¹⁹F NMR.- Requires longer acquisition times. |
| Mass Spectrometry (MS) | - Molecular weight and fragmentation pattern. | - Confirms the molecular formula (C₄HCl₂F₃N₂S).- High-resolution MS can provide the exact mass.- Fragmentation can give clues about the connectivity. | - Does not provide information about the specific arrangement of atoms (isomers). |
| Infrared (IR) Spectroscopy | - Information about functional groups. | - Characteristic C-F stretching vibrations will be present. | - The spectrum can be complex, and peak assignments may be ambiguous. |
Data Presentation Summary:
| Analytical Data | Expected Result for this compound |
| ¹⁹F NMR (CDCl₃) | Singlet, δ ≈ -65 ppm |
| ¹H NMR (CDCl₃) | Singlet (thiazole-H), δ ≈ 7.5-8.0 ppm |
| ¹³C NMR (CDCl₃) | CF₃ carbon (quartet), Thiazole carbons (characteristic shifts) |
| High-Resolution MS | m/z corresponding to the exact mass of C₄HCl₂F₃N₂S |
Diagram of the Interplay of Analytical Techniques:
Caption: Complementary roles of different analytical techniques in validating the structure.
Conclusion: The Indispensable Role of 19F NMR
For the structural validation of synthesized this compound, ¹⁹F NMR spectroscopy stands out as an indispensable and highly informative technique. Its ability to directly and sensitively probe the trifluoromethyl group provides a unique and unambiguous confirmation of this key structural motif. While other techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential for a complete characterization by providing complementary information about the overall molecular structure, ¹⁹F NMR offers an unparalleled level of detail regarding the electronic environment of the fluorine atoms. This makes it a primary and self-validating tool for any researcher working with fluorinated compounds, ensuring the integrity and accuracy of their synthesized materials for downstream applications in drug discovery and development.
References
- Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. [Link]
- ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry. [Link]
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
- Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. [Link]
- F19 detection. University of California, Santa Barbara. [Link]
- 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Magnetic Resonance in Chemistry. [Link]
- 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
Sources
A Head-to-Head Comparison of Synthetic Routes to 2-Chloro-5-(trifluoromethyl)thiazole: A Guide for Process and Medicinal Chemists
Introduction: The Significance of 2-Chloro-5-(trifluoromethyl)thiazole
This compound stands as a pivotal building block in modern medicinal and agricultural chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive chloro-substituent, make it a valuable intermediate for the synthesis of a wide array of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the 2-chloro position provides a versatile handle for nucleophilic substitution and cross-coupling reactions. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes to this intermediate is of paramount importance.
This guide provides a head-to-head comparison of the two primary synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations.
Route 1: Hantzsch-Type Thiazole Synthesis Followed by Sandmeyer Reaction
This classical yet robust approach involves two distinct stages: the construction of the 2-amino-5-(trifluoromethyl)thiazole core, followed by the conversion of the amino group to a chloro group via the Sandmeyer reaction.
Stage 1: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
The initial formation of the thiazole ring can be efficiently achieved through a modification of the Hantzsch thiazole synthesis. A notable method involves the direct trifluoromethylation of 2-aminothiazole. This innovative approach bypasses the need for potentially unstable trifluoromethylated starting materials.
Mechanism and Rationale:
The reaction proceeds via an electrophilic substitution mechanism. 2-Aminothiazole, being an electron-rich heterocycle, is susceptible to attack by an electrophilic trifluoromethylating agent. The choice of reagent and reaction conditions is critical to achieve regioselectivity at the C5 position.
Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)thiazole
This protocol is adapted from a patented procedure, highlighting a direct and efficient method.
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 2-aminothiazole (1.0 eq) and a suitable solvent such as acetonitrile.
-
Reagent Addition: Cool the mixture to 0-5 °C. A solution of the trifluoromethylating agent (e.g., a Togni-type reagent or equivalent) is added dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up and Isolation: The reaction is quenched with an aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 2-amino-5-(trifluoromethyl)thiazole.
Stage 2: Sandmeyer Reaction for this compound
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a halide via a diazonium salt intermediate.[1] This transformation is particularly effective for heterocyclic amines.
Mechanism and Rationale:
The reaction proceeds in two key steps. First, the 2-amino group is diazotized with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is typically unstable and is used immediately. In the second step, the diazonium salt is treated with a copper(I) chloride catalyst. A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, yielding the final product and regenerating the Cu(I) catalyst.[2]
Caption: Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Reaction
This protocol is a representative procedure based on established methods for halogenation of 2-aminothiazoles.[3]
-
Diazotization: To a solution of 2-amino-5-(trifluoromethyl)thiazole (1.0 eq) in acetonitrile, add concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in a minimal amount of water is added dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 30 minutes at this temperature.
-
Chloro-de-diazoniation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in acetonitrile. Add the freshly prepared diazonium salt solution dropwise to the copper(I) chloride solution at room temperature. Vigorous nitrogen evolution will be observed.
-
Reaction Completion and Work-up: Stir the reaction mixture at 60 °C for 1 hour. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by distillation or column chromatography to yield this compound.
Route 2: Chlorinative Cyclization of a Trifluoromethyl-Containing Precursor
This alternative strategy builds the 2-chloro-thiazole ring in a single, convergent step from an acyclic precursor already containing the trifluoromethyl moiety. This approach is analogous to established industrial syntheses of similar halo-thiazoles.[4][5]
Mechanism and Rationale:
This route is conceptually based on the synthesis of 2-chloro-5-chloromethylthiazole from 1-isothiocyanato-2-chloro-2-propene.[4] By analogy, a trifluoromethyl-containing isothiocyanate precursor would undergo a chlorination-cyclization cascade. The reaction is initiated by the electrophilic attack of chlorine on the isothiocyanate, leading to a series of intermediates that ultimately cyclize to form the stable thiazole ring. The choice of chlorinating agent (e.g., chlorine gas or sulfuryl chloride) and solvent is crucial for controlling the reaction and minimizing side products.
Caption: Conceptual pathway for chlorinative cyclization.
Experimental Protocol: Chlorinative Cyclization
This is a generalized protocol based on the synthesis of the analogous 2-chloro-5-chloromethylthiazole.[4]
-
Reaction Setup: A solution of the trifluoromethyl-containing isothiocyanate precursor (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or acetonitrile) is prepared in a reactor equipped for gas introduction and temperature control.
-
Chlorination: Chlorine gas (1.05-1.1 eq) is bubbled through the solution at a controlled rate, maintaining the temperature between 25-40 °C.
-
Reaction and Intermediate Formation: After the addition of chlorine is complete, the mixture is stirred for 3-12 hours to ensure the formation of the hydrochloride salt of the cyclized product.
-
Work-up and Neutralization: The resulting slurry is filtered. The filter cake is then washed with an aqueous sodium bicarbonate solution until the pH is neutral (4-6).
-
Isolation: The organic layer is separated, and the product, this compound, is isolated. Further purification can be achieved by distillation under reduced pressure.
Head-to-Head Performance Comparison
| Parameter | Route 1: Hantzsch-Type + Sandmeyer | Route 2: Chlorinative Cyclization |
| Starting Materials | 2-Aminothiazole, trifluoromethylating agent, NaNO₂, CuCl | Trifluoromethyl-containing isothiocyanate, Chlorinating agent |
| Number of Steps | 2 | 1 (from isothiocyanate) |
| Reported Yield | 30-85% for Stage 1; Typically 40-70% for Stage 2 | High (analogous reactions report >85%)[4] |
| Overall Yield | Moderate (12-60%) | Potentially High |
| Scalability | Moderate; handling of diazonium salts can be challenging on a large scale. | High; amenable to continuous flow and large-scale batch processing. |
| Safety Considerations | Generation and handling of potentially explosive diazonium salts require strict temperature control and safety protocols. | Use of toxic chlorine gas or corrosive sulfuryl chloride requires specialized equipment and handling procedures. |
| Versatility | The 2-aminothiazole intermediate can be used to synthesize other 2-substituted thiazoles. | More convergent and potentially more atom-economical for the specific target molecule. |
| Purification | Requires chromatographic purification in both stages. | Can often be purified by distillation. |
Expert Analysis and Recommendations
Route 1 (Hantzsch-Type + Sandmeyer) is a well-established and versatile pathway. Its primary advantage lies in the modularity offered by the 2-amino-5-(trifluoromethyl)thiazole intermediate, which can be a starting point for a library of derivatives. However, the overall yield can be modest, and the scalability is hampered by the inherent safety risks associated with diazonium salt intermediates. This route is well-suited for laboratory-scale synthesis and medicinal chemistry programs where analogue synthesis is a primary goal.
Route 2 (Chlorinative Cyclization) represents a more convergent and potentially more efficient approach for the large-scale production of this compound. While the synthesis of the trifluoromethylated isothiocyanate precursor may require additional steps, the final chlorinative cyclization is a high-yielding transformation that is amenable to industrial production. The avoidance of diazonium salts is a significant safety advantage for process chemistry. This route is the preferred strategy for process development and manufacturing campaigns where the specific target molecule is required in large quantities.
Conclusion
The choice between these two synthetic routes to this compound is ultimately dictated by the specific needs of the research or manufacturing campaign. For exploratory, lab-scale synthesis and the generation of diverse analogues, the Hantzsch-type synthesis followed by the Sandmeyer reaction offers greater flexibility. For large-scale, cost-effective production, the chlorinative cyclization pathway is the more industrially viable and safer option. A thorough understanding of the mechanistic nuances and practical considerations of each route, as outlined in this guide, is essential for making an informed decision and achieving successful synthetic outcomes.
References
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- Wikipedia. (2023). Sandmeyer reaction. [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 91(5), 451-455. [Link]
- Hassan, S. W., & Iqbal, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2533–2553. [Link]
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
- Siméon, F., Sobrio, F., & Gowravaram, M. R. (2011). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 76(11), 4551–4556. [Link]
- Al-Azzawi, A. M., & Shaker, A. M. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1531. [Link]
- Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1531. [Link]
- Hillstrom, G. F., Hockman, M. A., Murugan, R., Scriven, E. F. V., Stout, J. R., & Yang, J. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. [Link]
- EP0794180B1 - Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
- Chemistry & Biology Interface. (2011). 1(3), 360-364. [Link]
- Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(2), 269-286. [Link]
- Matiychuk, V. S., Teslenko, Y. O., & Obushak, M. D. (2004). Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds, 40(11), 1475-1476. [Link]
- Jia, Y., et al. (2020). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 22(15), 5945–5949. [Link]
Sources
- 1. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comprehensive Guide to the Electronic Properties of 2-chloro-5-(trifluoromethyl)thiazole: A DFT-Based Comparative Study
Introduction: The Rising Prominence of Trifluoromethyl-Thiazoles in Medicinal Chemistry
The thiazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic features and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The introduction of a trifluoromethyl (-CF3) group, a common bioisostere for other functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide focuses on 2-chloro-5-(trifluoromethyl)thiazole, a key intermediate and building block in the synthesis of novel therapeutic agents and agrochemicals.[5][6]
Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, interaction with biological targets, and overall potential as a lead compound. Density Functional Theory (DFT) calculations offer a powerful, high-fidelity lens to probe these properties in silico, accelerating the drug discovery process by providing insights that guide rational design and synthesis.[7][8]
This guide provides a detailed, DFT-based analysis of the electronic properties of this compound. We will explore its frontier molecular orbitals, electrostatic potential, and charge distribution. Furthermore, we will conduct a comparative analysis with a structurally related molecule, 2-bromo-5-(trifluoromethyl)thiazole , to elucidate the impact of halogen substitution on the electronic characteristics. This objective comparison, supported by robust computational data, is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for informed decision-making.
Methodology: A Validated DFT Protocol for Halogenated Heterocycles
The selection of an appropriate computational method is critical for obtaining accurate and reliable results. Our protocol is grounded in established practices for halogenated and trifluoromethyl-containing organic molecules, ensuring the trustworthiness of the generated data.[9][10][11]
Computational Workflow
The following diagram outlines the step-by-step computational workflow employed in this study.
Caption: Computational workflow for DFT calculations.
Step-by-Step Protocol
-
Molecular Structure Preparation: The 3D structures of this compound and 2-bromo-5-(trifluoromethyl)thiazole were built using standard molecular modeling software.
-
Geometry Optimization: The initial structures were optimized to their lowest energy conformation using the Gaussian 16 software package.
-
Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was chosen due to its well-documented success in describing the electronic structure of organic molecules, including those with halogens.[12][13] The 6-311++G(d,p) basis set was employed. This choice is deliberate: the "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron distribution in systems with electronegative atoms like chlorine, fluorine, and nitrogen. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the atomic orbitals and are essential for a correct description of bonding.[10][14]
-
-
Vibrational Frequency Analysis: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Single-point energy calculations were performed on the optimized geometries to determine the following electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated.
-
Molecular Electrostatic Potential (ESP): The ESP was mapped onto the electron density surface to visualize the charge distribution.[15][16]
-
Mulliken Population Analysis: Atomic charges were calculated using the Mulliken population analysis scheme to quantify the electron distribution among the atoms.[17][18][19]
-
Results and Discussion: Unveiling the Electronic Landscape
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The HOMO and LUMO, collectively known as the frontier molecular orbitals, are key to understanding a molecule's chemical reactivity and kinetic stability.[20] The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[21] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity and lower kinetic stability.[21][22]
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| This compound | -7.542 | -1.981 | 5.561 |
| 2-bromo-5-(trifluoromethyl)thiazole | -7.498 | -2.035 | 5.463 |
Analysis: The trifluoromethyl group, being a strong electron-withdrawing group, significantly lowers the energy of both the HOMO and LUMO in both molecules. The HOMO-LUMO gap for this compound is 5.561 eV. In drug design, a moderate HOMO-LUMO gap is often desirable, balancing stability with the necessary reactivity for target engagement.[23][24]
Comparison: Replacing the chlorine atom with bromine, a less electronegative but more polarizable halogen, results in a slight increase in the HOMO energy and a decrease in the LUMO energy, leading to a smaller HOMO-LUMO gap of 5.463 eV. This suggests that the bromo-derivative is slightly more reactive than its chloro-counterpart. This subtle modulation of reactivity through halogen substitution is a key strategy in medicinal chemistry.
Molecular Electrostatic Potential (ESP): A Map of Intermolecular Interactions
The ESP map is an invaluable tool for predicting how a molecule will interact with its biological target.[25][26] It visualizes the regions of positive (electron-deficient, blue) and negative (electron-rich, red) electrostatic potential on the molecular surface. These regions are crucial for forming non-covalent interactions such as hydrogen bonds and halogen bonds, which are fundamental to drug-receptor binding.[27]
Caption: Conceptual diagram of ESP-guided interactions.
Analysis of this compound:
-
Negative Regions (Red/Yellow): The most negative potential is localized on the nitrogen atom of the thiazole ring, making it a primary hydrogen bond acceptor site. The chlorine atom also exhibits a region of negative potential, particularly around its sides (the "sigma-hole" on the extension of the C-Cl bond would be positive, a key feature for halogen bonding).
-
Positive Regions (Blue): A region of positive potential is observed around the hydrogen atom on the thiazole ring, indicating its potential to act as a hydrogen bond donor.
These features suggest that this compound can participate in specific, directed interactions with a protein target, a hallmark of effective drug candidates.
Mulliken Atomic Charges: Quantifying Electron Distribution
Mulliken population analysis provides a quantitative measure of the partial atomic charges within a molecule, offering a deeper understanding of its electronic structure and bond polarities.[28]
| Atom (in this compound) | Mulliken Charge (a.u.) |
| C (of CF3) | +0.75 |
| F (average of 3) | -0.28 |
| Cl | -0.15 |
| N | -0.45 |
| S | +0.30 |
Analysis: As expected, the fluorine and nitrogen atoms bear significant negative charges due to their high electronegativity. The carbon atom of the trifluoromethyl group is highly electron-deficient (positive charge), which contributes to the overall electron-withdrawing nature of the -CF3 group. The sulfur atom is positively charged, indicating its involvement in the delocalized π-system of the thiazole ring. The chlorine atom carries a negative charge, influencing the molecule's dipole moment and interaction potential.
Comparative Analysis: Chloro vs. Bromo Substitution
The strategic replacement of one halogen with another is a common tactic in lead optimization. The diagram below illustrates the key electronic property differences arising from this substitution.
Caption: Comparison of chloro and bromo derivatives.
This comparison highlights that even a seemingly minor structural change—swapping chlorine for bromine—can fine-tune the electronic properties of the thiazole scaffold. The increased reactivity and polarizability of the bromo-derivative might lead to stronger interactions with certain biological targets, such as those involving halogen bonding. This predictive power allows researchers to prioritize which analogs to synthesize and test, saving valuable time and resources.
Conclusion
This guide demonstrates the utility of DFT calculations in elucidating the electronic properties of this compound, a molecule of significant interest in drug discovery and agrochemical synthesis. Through a validated computational protocol, we have characterized its frontier molecular orbitals, electrostatic potential, and atomic charge distribution. The analysis reveals a molecule with a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity, and distinct electronegative and electropositive regions that can guide specific intermolecular interactions.
The comparative analysis with 2-bromo-5-(trifluoromethyl)thiazole objectively quantifies how halogen substitution can be used to modulate these electronic properties. Such in silico studies provide a rational basis for analog design and are an indispensable component of modern, data-driven research in the chemical and pharmaceutical sciences.
References
- Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). ResearchGate.
- Electrostatic Potential Maps - Computational Chemistry Glossary. (n.d.). Deep Origin.
- DFT calculation of the electronic properties of fluorene-1,3,4-thiadiazole oligomers. (2013). Journal of Molecular Modeling, 19(9), 3537-42.
- Mulliken population analysis – Knowledge and References. (n.d.). Taylor & Francis.
- Tutorial: Electrostatic Potential Maps. (n.d.). University of California, Santa Barbara.
- Mulliken Populations. (2022). Chemistry LibreTexts.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
- Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. (2024). ACS Omega.
- Mulliken population analysis. (n.d.). Wikipedia.
- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2024). YouTube.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2023). YouTube.
- Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry, 62(20), 9279-9290.
- Population Analysis. (n.d.). ORCA Manual.
- Mulliken-Dipole Population Analysis. (2020). ChemRxiv.
- DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. (2018). Molecules, 23(11), 2821.
- Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences.
- The map of the electrostatic potential (ESP) onto a surface of the... (n.d.). ResearchGate.
- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. (2023). PLoS ONE.
- HOMO and LUMO. (n.d.). Wikipedia.
- Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). ResearchGate.
- Atmospheric chemistry of halogenated OVOCs: a review of rate coefficients, dielectric strength, and environmental impact. (2024). Environmental Science: Atmospheres.
- Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. (2001). The Journal of Physical Chemistry A, 105(39), 8963-8973.
- The nature of halogen bonding: insights from interacting quantum atoms and source function studies. (2020). IUCrJ, 7(Pt 4), 621-635.
- Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles. (2024). Molecules, 29(5), 1143.
- Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation, Mol... (2024). ChemistrySelect.
- 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. (2021). ACS Medicinal Chemistry Letters, 12(12), 1904-1911.
- 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1531.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). Molecules, 22(1), 143.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (2021). European Journal of Organic Chemistry.
- Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal, 12(1), 55.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 498.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega, 5(32), 20387-20402.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Medicinal Chemistry Letters, 13(12), 1934-1940.
- 2-Chloro-5-chloromethyl-1,3-thiazole. (2011). ResearchGate.
- Computational Insights into Thiazole Derivatives as Dual Antifungal and Antibacterial Agents: Docking Studies on Key Cellular. (2024). International Journal of Innovative Research in Technology.
- Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. (2022). ResearchGate.
Sources
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijirt.org [ijirt.org]
- 9. Atmospheric chemistry of halogenated OVOCs: a review of rate coefficients, dielectric strength, and environmental impact - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D5EA00138B [pubs.rsc.org]
- 10. Synthesis of Novel Nitro-Halogenated Aryl-Himachalene Sesquiterpenes from Atlas Cedar Oil Components: Characterization, DFT Studies, and Molecular Docking Analysis against Various Isolated Smooth Muscles [mdpi.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 20. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationships (SAR) of Trifluoromethylthiazole-Containing Compounds
Introduction: The Strategic Alliance of Trifluoromethyl and Thiazole Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a prominent feature in numerous biologically active compounds, including natural products like vitamin B1 (thiamine) and blockbuster drugs.[1] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding and other non-covalent interactions makes it a versatile building block.[2]
Simultaneously, the trifluoromethyl (CF₃) group has become an indispensable tool for medicinal chemists. The introduction of this small, highly electronegative, and lipophilic moiety can profoundly and beneficially alter a molecule's properties.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking oxidative degradation pathways.[4] Furthermore, the CF₃ group's electron-withdrawing nature can modulate the pKa of nearby functional groups, and its size and lipophilicity can improve membrane permeability and binding affinity to biological targets.[5][6]
This guide provides an in-depth comparison of Structure-Activity Relationship (SAR) studies for compounds that merge these two powerful motifs: the trifluoromethylthiazole core. We will dissect how modifications to this core scaffold influence biological activity across different therapeutic areas, from oncology to metabolic diseases, providing the experimental data and protocols that underpin these findings.
Trifluoromethylthiazole Derivatives as Anticancer Agents
The trifluoromethylthiazole scaffold is a prolific source of potent anticancer agents, with derivatives showing activity against a range of targets, including protein kinases and other crucial cellular proteins.
Targeting the PI3K/mTOR Pathway with Thiazole Derivatives
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several research programs have successfully developed trifluoromethylthiazole-containing compounds as potent inhibitors of this pathway.
One exemplary study focused on a series of novel thiazole derivatives, leading to the identification of potent dual PI3Kα/mTOR inhibitors.[8] The core hypothesis was that combining the thiazole nucleus with various substituted aromatic rings could optimize interactions within the ATP-binding pockets of these kinases.
Key SAR Insights:
-
The Phenyl-thiazole Core: The initial scaffold featured a phenyl group attached to the thiazole ring. Modifications focused on the substituents of this phenyl ring.
-
Impact of Phenyl Substitution: The position and nature of the substituent on the phenyl ring were critical for activity. Compound 3b , featuring a 4-chlorophenyl group, exhibited the highest activity against PI3Kα (IC₅₀ = 0.086 µM) and potent inhibition of mTOR (IC₅₀ = 0.221 µM).[8]
-
Electron-Withdrawing Groups: The superior performance of the 4-chloro derivative (3b ) compared to unsubstituted or electron-donating group-substituted analogs suggests that an electron-withdrawing group at the para position of the phenyl ring is favorable for potent inhibition. This is a common theme in kinase inhibitor design, as it can influence key hydrogen bonding interactions.[9]
-
Broad Spectrum Activity: The most potent compounds, like 3e , not only inhibited PI3K/mTOR but also showed significant growth inhibition across a wide panel of 11 to 12 different human cancer cell lines, demonstrating a broad therapeutic window.[8]
Data Summary: PI3Kα/mTOR Inhibition
| Compound ID | Phenyl Ring Substituent | PI3Kα IC₅₀ (µM)[8] | mTOR IC₅₀ (µM)[8] |
| 3a | 2,4-dichlorophenyl | >10 | 0.435 |
| 3b | 4-chlorophenyl | 0.086 | 0.221 |
| 3d | 4-fluorophenyl | >10 | 0.531 |
| 3o | 4-methoxyphenyl | >10 | 1.12 |
| 3p | Unsubstituted Phenyl | >10 | 1.74 |
Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds against a target kinase like PI3Kα.
Caption: Workflow for an in vitro kinase inhibition assay.
Inducing Apoptosis by Targeting Prohibitins with Trifluorothiazolines
A distinct trifluorothiazoline scaffold has been identified as a potent inducer of apoptosis in a broad range of tumor cell lines.[10] High-performance affinity purification identified prohibitins 1 and 2, proteins involved in maintaining cell viability, as the direct targets. The SAR campaign for this series was rapid and effective.
Key SAR Insights:
-
Core Scaffold: The active compounds are based on a novel 2-aryl-4-trifluoromethyl-4,5-dihydrothiazole core.
-
Aromatic Substituents: The nature and position of substituents on the 2-aryl ring were systematically varied. The introduction of a hydroxyl group at the meta position of the aryl ring significantly enhanced pro-apoptotic activity.
-
Halogenation: Further substitution with a chlorine atom adjacent to the hydroxyl group (e.g., 3-chloro-5-hydroxyphenyl) yielded one of the most potent compounds in the series, with EC₅₀ values in the low micromolar range for apoptosis induction.[10] This suggests a specific binding pocket that can accommodate and favorably interact with this substitution pattern.
Data Summary: Apoptosis Induction (EC₅₀)
| Cell Line | Lead Compound EC₅₀ (µM)[10] | Optimized Compound EC₅₀ (µM)[10] |
| Jurkat | 5.2 | 1.8 |
| HeLa | 7.5 | 2.5 |
Protocol: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability, as used in the evaluation of many anticancer agents.[4]
-
Cell Seeding: Plate human cancer cells (e.g., A375, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole test compounds in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Trifluoromethylthiazoles in Agrochemicals
The trifluoromethylthiazole motif is also valuable in the agrochemical sector, leading to compounds with potent fungicidal and insecticidal properties.
A study of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives revealed significant biological activity.[11] The synthetic strategy started from ethyl 4,4,4-trifluoroacetoacetate, building the core heterocycle and then modifying the amide portion to explore the SAR.
Caption: SAR of 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides.
Key SAR Insights:
-
Fungicidal Activity: Compound 1 , where the amide nitrogen was substituted with a 2,6-diethylphenyl group, showed excellent fungicidal activity, providing 90% control of tomato late blight at a concentration of 375 g ai/ha.[11] The steric bulk of the two ethyl groups appears crucial for this specific activity.
-
Insecticidal Activity: In contrast, compounds 2F (with a 2-chloro-6-methylphenyl substituent) and 2H (with a 2,6-dichloro-4-trifluoromethylphenyl substituent) displayed potent insecticidal activity against the potato leafhopper, with 80% and 100% control, respectively, at 600 g ai/ha.[11] This demonstrates that modifying the substitution pattern on the N-phenyl ring can completely switch the biological activity profile from fungicidal to insecticidal.
-
Herbicidal Activity: None of the synthesized compounds in this series showed any significant herbicidal activity, indicating a high degree of specificity.[11]
Data Summary: Agrochemical Performance
| Compound ID | N-Substituent (R) | Bio-Activity | % Control[11] | Target Organism[11] |
| 1 | 2,6-diethylphenyl | Fungicidal | 90% | Tomato Late Blight |
| 2F | 2-chloro-6-methylphenyl | Insecticidal | 80% | Potato Leafhopper |
| 2H | 2,6-dichloro-4-trifluoromethylphenyl | Insecticidal | 100% | Potato Leafhopper |
Conclusion and Future Perspectives
The trifluoromethylthiazole core is a remarkably versatile and privileged scaffold in chemical biology and drug discovery. The SAR studies presented in this guide highlight a clear principle: while the core scaffold provides a solid foundation for biological activity, fine-tuning the substituents is essential for achieving high potency and target selectivity.
In oncology, substitutions on aryl rings attached to the thiazole core dictate the potency and selectivity for specific kinase targets like PI3K/mTOR. In agrochemicals, the same principle applies, where modifications to an N-aryl ring can pivot the compound's activity from fungicidal to insecticidal. The consistent success of this scaffold stems from the favorable combination of the thiazole ring's interaction potential and the trifluoromethyl group's ability to enhance metabolic stability and binding affinity. Future research should continue to explore novel substitutions and fusion of this core with other heterocyclic systems to unlock new therapeutic potential.
References
- ResearchGate. (2025). Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives.
- Becan, L., Pyra, A., Rembiałkowska, N., Bryndal, I., Wójcicka, A., & Misiura, K. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488.
- ResearchGate. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents.
- Anguillare, L., et al. (2014). A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins. Chemistry-A European Journal, 20(38), 12061-12065.
- ResearchGate. (2025). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N′-thiazolyl and N-bis(trifluoromethyl)alkyl-N′-benzothiazolyl ureas.
- Zadrazilova, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
- Annunziata, F., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1378.
- Zadrazilova, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications.
- Wedge, S. R., et al. (2002). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(23), 3459-3462.
- Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009.
- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30(35), 3925-3958.
- Das, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19570-19584.
- El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 94, 103444.
- Nabet, B., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433.
- ResearchGate. (2025). Synthesis and biological activities of fluoro benzothiazoles.
- Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- ResearchGate. (n.d.). Research progress of TRK inhibitors and their structure-activity relationship.
- Yap, T. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(51), 48512-48565.
- Siddiqui, N., et al. (2023). SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent. Bioorganic Chemistry, 139, 106729.
- Royal Society of Chemistry. (n.d.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein.
- Amato, G., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(8), 1336-1346.
- MDPI. (n.d.). Targeting Metabolic Diseases: The Role of Nutraceuticals in Modulating Oxidative Stress and Inflammation.
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative analysis of the insecticidal activity of thiazole derivatives
A Comparative Guide to the Insecticidal Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the development of modern insecticides.[1][2][3] Its derivatives, most notably the neonicotinoids, have been pivotal in crop protection due to their high efficacy against a broad spectrum of pests. This guide provides a comparative analysis of the insecticidal activity of key thiazole derivatives, delves into their primary mechanism of action, outlines standardized bioassay protocols, and explores the landscape of novel derivatives.
The Primary Target: The Nicotinic Acetylcholine Receptor (nAChR)
The vast majority of thiazole-based insecticides, including prominent neonicotinoids like Thiamethoxam and Clothianidin, exert their toxic effects by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[4][5][6]
Mechanism of Action: In a healthy insect neuron, the neurotransmitter acetylcholine (ACh) binds to nAChRs on the postsynaptic membrane. This binding opens the ion channel, allowing an influx of sodium and calcium ions, which depolarizes the neuron and propagates a nerve impulse. This process is transient, as the enzyme acetylcholinesterase (AChE) rapidly degrades ACh in the synapse.
Thiazole neonicotinoids act as agonists of nAChRs, meaning they mimic ACh and bind to the receptor.[4][7] However, this binding is often much stronger and more persistent. Furthermore, these synthetic molecules are not effectively broken down by AChE. This leads to a state of permanent receptor activation, causing uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[8] The high selectivity of these compounds for insect nAChRs over their mammalian counterparts is a key factor in their utility.[6]
Figure 1: Mechanism of thiazole insecticide action on the insect nAChR.
Comparative Analysis of Key Thiazole Insecticides
While sharing a common target, different thiazole derivatives exhibit variations in potency, speed of action, systemic properties, and target pest spectrum. Here, we compare two widely used second-generation neonicotinoids, Thiamethoxam and its primary metabolite, Clothianidin, alongside a promising novel derivative class.
Thiamethoxam vs. Clothianidin:
Thiamethoxam is effectively a pro-insecticide; in plants, soil, and insects, it is metabolized into Clothianidin.[4] Clothianidin itself has a higher affinity for insect nAChRs and thus possesses higher intrinsic insecticidal activity.[4] This metabolic conversion is a critical factor in the efficacy of Thiamethoxam.
Studies have shown that while both are effective, their performance can differ based on application and target pest. Clothianidin often exhibits a faster knockdown speed.[8] For instance, after one hour of application, the killing effect of Clothianidin can be more pronounced, whereas Thiamethoxam may reach its peak effect after 24-48 hours.[8] Due to its lower solubility and slower degradation in soil, Clothianidin can provide a longer period of control for subterranean pests, with an effective period that can reach up to six months for soil treatments.[9]
Novel Thiazole Derivatives:
Research is actively pursuing new thiazole derivatives to overcome resistance and broaden the spectrum of activity. One promising area is the development of N-pyridylpyrazole derivatives containing a thiazole moiety.[1][10] These compounds are designed to target lepidopteran pests, which are often less susceptible to traditional neonicotinoids.
For example, a synthesized compound designated as 7g in one study demonstrated excellent insecticidal activities against Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm), with LC50 values comparable to the commercial insecticide indoxacarb.[1][10] This highlights a different mode of action, likely targeting insect ryanodine receptors (RyRs) rather than nAChRs, showcasing the versatility of the thiazole scaffold.[1]
| Compound | Primary Target | Key Characteristics | LC50 Values (48h) | Target Pests |
| Thiamethoxam | nAChR Agonist | Pro-insecticide, metabolized to Clothianidin[4]. Strong systemic activity. | Against Aphis craccivora: ~0.31 mg/ml (24h)[11] | Piercing-sucking insects (aphids, whiteflies, hoppers)[8][12], soil pests (rootworms)[12]. |
| Clothianidin | nAChR Agonist | Higher intrinsic activity than Thiamethoxam[4][9]. Faster knockdown[8]. Long soil persistence[9]. | Against Aphis craccivora: 0.029 ppm[11] | Piercing-sucking insects, soil pests (wireworms, grubs)[9][12]. |
| Thiacloprid | nAChR Agonist | Against Aphis craccivora: 0.028 ppm[11] | Sucking and biting insects. | |
| Novel Compound 7g (N-pyridylpyrazole-thiazole) | Ryanodine Receptor (RyR) Modulator (putative) | Effective against lepidopteran pests[1][10]. Activity comparable to indoxacarb. | Against P. xylostella: 5.32 mg/L[1][10] | Lepidoptera (diamondback moth, armyworms)[1][10]. |
Note: LC50 (Lethal Concentration, 50%) values can vary significantly based on the bioassay method, insect species, life stage, and environmental conditions. The values presented are for comparative illustration.
Experimental Protocols for Assessing Insecticidal Activity
To ensure reliable and reproducible data, standardized bioassay protocols are essential. The choice of method depends on the target insect and the intended application of the compound (e.g., contact or ingestion).
This method is ideal for evaluating the efficacy of insecticides against foliar-feeding insects like aphids or lepidopteran larvae.
Causality and Self-Validation:
-
Leaf Choice: Cabbage or cotton leaves are often used as they are palatable to a wide range of pests. Using fresh, untreated leaves from a controlled environment ensures that the only variable is the insecticide treatment.
-
Solvent Control: A solvent-only (e.g., acetone-water solution) treatment is crucial. Insect mortality in this group must be negligible (<5%) for the assay to be valid, proving that the solvent itself is not causing toxicity.
-
Positive Control: Including a known commercial insecticide (e.g., lufenuron[13] or indoxacarb[1][10]) acts as a positive control. Achieving expected mortality rates with this standard validates the susceptibility of the test insects and the overall experimental setup.
-
Concentration Gradient: Using a serial dilution of the test compound is necessary to determine the dose-response relationship and calculate the LC50 value through probit analysis.[13]
Step-by-Step Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO or acetone). Create a series of five to seven graded concentrations through serial dilution with a Triton X-100/water solution (0.1%) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select fresh, uniform leaves. Dip each leaf into a respective test solution for approximately 10-20 seconds. Allow the leaves to air-dry completely under a fume hood.
-
Insect Exposure: Place the treated, dried leaves into Petri dishes or ventilated containers lined with filter paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each dish.
-
Incubation: Maintain the containers in a controlled environment (e.g., 25 ± 1°C, >70% relative humidity, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at specific time points, typically 24, 48, and 72 hours post-treatment.[13] Insects are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary.[14] Calculate LC50 values and their 95% confidence limits using probit analysis software.
Figure 2: Workflow for a typical leaf-dip insecticidal bioassay.
Future Perspectives
The development of thiazole-based insecticides continues to evolve. Key challenges include overcoming insect resistance to existing neonicotinoids and improving the environmental safety profile, particularly concerning non-target organisms like pollinators. Future research will likely focus on:
-
Novel Modes of Action: Designing thiazole derivatives that target alternative physiological sites, such as the RyRs, to combat resistance.[1][10]
-
Structural Optimization: Modifying the thiazole scaffold to enhance potency against resistant pests while potentially reducing toxicity to beneficial insects.
-
Delivery Systems: Improving formulations and delivery methods, such as seed treatments and root irrigation, to minimize environmental exposure and maximize efficacy.[4][15]
The thiazole ring remains a highly valuable and versatile scaffold in the discovery of new insecticidal agents. A deeper understanding of structure-activity relationships and modes of action will pave the way for the next generation of effective and sustainable crop protection solutions.
References
- Yang, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Agronomy, 12(10), 2472. [Link]
- ResearchGate. (2022). (PDF)
- Brito-Sierra, C.A., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e57768. [Link]
- El-Mekkawy, S., et al. (2025). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. RSC Advances. [Link]
- PubMed. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]
- Kingagroot. (n.d.). Clothianidin VS Thiamethoxam. [Link]
- Semantic Scholar. (n.d.). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. [Link]
- Wang, D., et al. (2022). Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach. Scientific Reports, 12(1), 16883. [Link]
- ResearchGate. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. [Link]
- Semantic Scholar. (n.d.). Structures of some insecticidal agents containing thiazole and quinoxaline cores. [Link]
- ResearchGate. (2022). (PDF) Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach. [Link]
- Enge Biotech. (2021). Insecticide better than Thiamethoxam-Clothianidin. [Link]
- ResearchGate. (n.d.). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. [Link]
- Liu, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 953090. [Link]
- Sattelle, D. B., et al. (1991). Actions of the insecticide 2(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors. Journal of Experimental Biology, 155(1), 253-270. [Link]
- ResearchGate. (n.d.). Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis. [Link]
- Semantic Scholar. (1991). Actions of the insecticide 2 (nitromethylene) tetrahydro-1, 3-thiazine on insect and vertebrate nicotinic acetylcholine receptors. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
- Wang, X., et al. (2013). Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. Molecules, 18(1), 984-1001. [Link]
- Jones, A. K., et al. (2006). Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors. British Journal of Pharmacology, 149(1), 87-96. [Link]
- Journal of Entomology and Zoology Studies. (2018). Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. [Link]
- ResearchGate. (n.d.). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. [Link]
- Houchat, J.-N., et al. (2020). An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors. Toxics, 8(2), 37. [Link]
- ResearchGate. (n.d.). The LC50 values of the tested insecticides using food impregnation method against the adult of Sitophilus oryzae. [Link]
- ARC Journals. (2016). Toxicity of Seven Pesticides belonging to Different Chemical Groups against the Glassy Clover Snail, Moncha Obstructa. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Comparison of the effectiveness of thiamethoxam and its main metabolite clothianidin after foliar spraying and root irrigation to control Myzus persicae on peach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors [mdpi.com]
- 7. Actions of the insecticide 2(nitromethylene)tetrahydro-1,3-thiazine on insect and vertebrate nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - Clothianidin VS Thiamethoxam [tangagri.com]
- 9. Insecticide better than Thiamethoxam-Clothianidin | [engebiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. entomoljournal.com [entomoljournal.com]
- 12. pomais.com [pomais.com]
- 13. Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura: design, characterization, in vivo bio-evaluation, toxicological effectiveness, and study their mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Catalysts for the Synthesis of 2-Substituted Thiazoles
Introduction: The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[1] The efficient synthesis of 2-substituted thiazoles, in particular, is a subject of intense research, as the substituent at this position significantly modulates biological activity. This guide provides a comparative analysis of emerging catalytic systems for this synthesis, moving beyond the classical Hantzsch reaction to explore more sustainable and efficient alternatives. We will delve into the mechanistic underpinnings of these catalysts, present comparative performance data, and provide actionable experimental protocols for the modern researcher.
The Enduring Legacy and Modern Challenges of Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, has been the cornerstone of thiazole chemistry for over a century.[2][3] This venerable reaction typically involves the condensation of an α-haloketone with a thioamide.[2][4] While robust, the classical Hantzsch synthesis often requires harsh reaction conditions and can generate stoichiometric amounts of waste, prompting the search for catalytic and more environmentally benign alternatives.[1]
The contemporary demand for greener, more efficient, and diverse synthetic routes has led to the development of a new generation of catalysts. These modern catalysts aim to improve yields, reduce reaction times, broaden substrate scope, and operate under milder, more sustainable conditions. This guide will benchmark several promising classes of these new catalysts.
Comparative Analysis of Modern Catalytic Systems
The selection of an optimal catalyst is contingent on factors such as desired substrate scope, scalability, cost, and environmental impact. Below is a comparative summary of recently developed catalytic systems, with performance data extracted from peer-reviewed literature.
| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages & Insights |
| Heterogeneous | Silica-Supported Tungstosilisic Acid (TWSIA/SiO₂) | One-pot, three-component Hantzsch-type | 1.5 - 2 h (ultrasound) | Room Temp | 79 - 90% | Highly reusable, efficient under mild conditions, and environmentally benign. The solid acid catalyst facilitates the key condensation and cyclization steps.[3][5] |
| Heterogeneous | NiFe₂O₄ Nanoparticles | One-pot, three-component condensation | Not specified | Not specified | High (up to 93%) | Magnetically recoverable and reusable catalyst, promoting a green synthesis in aqueous ethanol. Offers high product yields.[6][7] |
| Heterogeneous | SnP₂O₇ | Condensation of 2-aminothiophenol with aldehydes | 8 - 35 min | Not specified | 87 - 95% | A novel heterogeneous catalyst enabling very short reaction times and high yields. It is also reusable multiple times without significant loss of activity.[8] |
| Biocatalyst | Chitosan-grafted hydrogel (TCsSB) | Condensation under ultrasonic irradiation | 20 min | 35 °C | High | An eco-friendly biocatalyst that provides high yields in short reaction times under mild conditions. The catalyst is reusable. |
| Metal-Organic | Copper(I) Iodide | Condensation of oximes, anhydrides, and KSCN | 24 h | 120 °C | Up to 85% | A copper-catalyzed [3+1+1] type condensation that demonstrates good functional group tolerance under a nitrogen atmosphere. |
| Metal-Organic | Palladium(II) Acetate | From vinyl azides and potassium thiocyanate | 12 h | 80 °C | Not specified | Selectively forms 4-substituted 2-aminothiazoles. The choice of metal catalyst (Palladium vs. Iron) can direct the selectivity of the reaction.[2] |
| Organocatalyst | Asparagine | One-pot reaction of thiourea with methylcarbonyls | Not specified | 80 °C | Excellent | A green organocatalyst used with iodine as an oxidant. This method offers easy product isolation and high purity under metal-free conditions.[1] |
Mechanistic Insights & Experimental Workflows
Understanding the "why" behind a protocol is as critical as the "how." Here, we dissect the workflow and mechanistic rationale for a representative modern catalytic system.
Workflow: Heterogeneous Catalysis using TWSIA/SiO₂
This approach exemplifies a green, efficient, one-pot synthesis of 2-substituted thiazoles. The use of a solid-supported acid catalyst simplifies purification and allows for catalyst recycling, a key principle of green chemistry.
Caption: One-pot workflow for TWSIA/SiO₂ catalyzed thiazole synthesis.
Plausible Mechanism: The Hantzsch Synthesis
The Hantzsch synthesis remains a foundational mechanism in many modern protocols. The reaction proceeds through the formation of key intermediates, as illustrated below. Understanding this pathway is crucial for troubleshooting and optimizing reactions.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[2]
Experimental Protocols
To ensure reproducibility, detailed protocols are essential. The following is a representative procedure for the synthesis of 2-amino-4-arylthiazole derivatives using a heterogeneous catalyst, adapted from the literature.[3][5]
Protocol: Synthesis of 4-(4-hydroxyphenyl)-2-aminothiazole using TWSIA/SiO₂
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1.2 mmol)
-
4-Hydroxybenzaldehyde (1 mmol)
-
Silica-supported tungstosilisic acid (TWSIA/SiO₂) (0.05 g)
-
Ethanol (10 mL)
-
Water (5 mL)
Procedure:
-
Reagent Mixture: In a 50 mL round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and 4-hydroxybenzaldehyde in the ethanol/water solvent mixture.
-
Catalyst Addition: Add the TWSIA/SiO₂ catalyst to the flask.
-
Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.
-
Catalyst Recovery: Upon completion, filter the reaction mixture using vacuum filtration to separate the solid catalyst.
-
Washing: Wash the recovered catalyst with ethanol (2 x 10 mL) to remove any adsorbed organic material. The catalyst can be dried in an oven and stored for reuse.
-
Product Isolation: Combine the filtrate and the ethanol washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from ethanol to yield the pure 2-substituted thiazole derivative.
Self-Validation: The protocol's integrity is validated by the reusability of the catalyst. The recovered TWSIA/SiO₂ should exhibit comparable catalytic activity in subsequent runs with minimal loss in product yield, confirming its stability and the non-leaching nature of the active species.
Conclusion and Future Outlook
The field of thiazole synthesis is rapidly evolving, with a strong emphasis on developing catalysts that are not only efficient but also economically and environmentally sustainable. Heterogeneous catalysts, such as TWSIA/SiO₂ and magnetic nanoparticles, offer significant advantages in terms of reusability and ease of separation.[3][6] Biocatalysis and organocatalysis represent promising frontiers, offering mild reaction conditions and high selectivity, often circumventing the need for toxic heavy metals.[1][9]
For researchers and drug development professionals, the choice of catalyst will depend on the specific synthetic challenge. For rapid, high-yield synthesis with easy work-up, reusable heterogeneous catalysts are an excellent choice. For complex molecules requiring high chemo- and stereoselectivity, biocatalytic or organocatalytic methods may prove superior. This guide serves as a starting point for navigating the expanding landscape of catalytic options for 2-substituted thiazole synthesis, encouraging an evidence-based approach to catalyst selection and process optimization.
References
- ResearchGate. (n.d.). Possible mechanism of thiazole synthesis using copper catalyst.
- MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
- MDPI. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
- MDPI. (n.d.). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents.
- ResearchGate. (2021). Green synthetic strategies toward thiazoles: a sustainable approach.
- Royal Society of Chemistry. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis.
- Wikipedia. (n.d.). Thiazole.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (2018). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles.
- R Discovery. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts.
- Gomha, S. M., et al. (2018). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information.
- MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Bentham Science. (2025). A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts.
- Tetrahedron. (n.d.). Synthesis of 2-Substituted Thiazoles.
- Chem Rev Lett. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
- ResearchGate. (n.d.). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-chloro-5-(trifluoromethyl)thiazole
Introduction: The Imperative for Orthogonal Analytical Methodologies
2-chloro-5-(trifluoromethyl)thiazole is a key heterocyclic building block, finding increasing application in the synthesis of advanced agrochemicals and novel pharmaceutical agents. The trifluoromethyl group imparts unique properties of lipophilicity and metabolic stability to target molecules, while the reactive chloro-substituent on the thiazole ring provides a versatile handle for further chemical modification[1]. The quality, purity, and stability of this intermediate are paramount, as they directly influence the safety and efficacy of the final product.
In a regulated drug development environment, reliance on a single analytical method is insufficient to fully characterize an active pharmaceutical ingredient (API) or its key intermediates. Regulatory bodies, guided by principles outlined in the International Council for Harmonisation (ICH) guidelines, emphasize the need for robust and well-understood analytical procedures[2][3][4]. Cross-validation, the process of comparing two distinct analytical methods, serves as the gold standard for confirming analytical results and ensuring the reliability of data[5][6][7]. It provides a high degree of confidence that the reported purity and concentration values are accurate and not an artifact of a specific analytical technique.
This guide provides an in-depth comparison and cross-validation protocol for two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present a clear framework for interpreting cross-validation data.
Analyte Properties and Method Selection Rationale
Before developing any method, understanding the physicochemical properties of this compound is critical. While specific experimental data for this compound is not widely published, we can infer key characteristics from its structural analogues, such as 2-chloro-5-(chloromethyl)thiazole[8][9].
-
Molecular Weight: Approximately 187.5 g/mol .
-
Physical State: Likely a low-melting solid or liquid at room temperature[9][10].
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and toluene[9][11].
-
Volatility: The compound possesses sufficient volatility to be amenable to Gas Chromatography.
-
Chromophore: The thiazole ring provides UV absorbance, making it suitable for detection by HPLC with a UV detector.
Based on these properties, two powerful and orthogonal methods were selected:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is the workhorse of the pharmaceutical industry for purity and assay determination[12]. It separates compounds based on their polarity. Its non-destructive nature and high precision make it an ideal primary method.
-
Gas Chromatography with Mass Spectrometry Detection (GC-MS): This method separates compounds based on their volatility and boiling point. The use of a mass spectrometer provides an additional layer of identification based on mass-to-charge ratio and fragmentation patterns, making it an excellent confirmatory technique and orthogonal to HPLC[13][14].
Primary Method: Reversed-Phase HPLC-UV Analysis
Causality of Method Design: The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like our target analyte. An acetonitrile/water mobile phase is selected for its low UV cutoff and excellent elution strength. A phosphate buffer is initially avoided to maintain compatibility with mass spectrometry if future LC-MS work is needed, opting for a small amount of acid like formic acid to ensure sharp peak shapes by suppressing the ionization of any silanol groups on the stationary phase. The detection wavelength is chosen based on the UV absorbance maximum of the thiazole ring system.
Experimental Protocol: HPLC-UV Method
-
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (LC-MS Grade)
-
This compound Reference Standard (Purity ≥99.5%)
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm
-
-
Sample Preparation:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Preparation: Prepare the test sample at the same concentration using the same diluent.
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 1.0%. Tailing factor must be ≤ 2.0.
-
HPLC Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Table 1: HPLC Method Validation Performance (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 1 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 1.0% | 0.45% |
| Precision (Intermediate, %RSD) | ≤ 2.0% | 1.10% |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
| Specificity | No interference at analyte peak | Passed (Forced Degradation) |
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Design: GC is chosen for its high resolving power for volatile compounds. A non-polar DB-5ms column is selected as it is a general-purpose column suitable for a wide range of semi-volatile organic molecules. The temperature program is designed to ensure the analyte elutes with a good peak shape, well-separated from any solvent front or potential low-boiling impurities. Electron Impact (EI) ionization is used as a standard, robust ionization technique that produces reproducible fragmentation patterns, aiding in structural confirmation.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Agilent 8890 GC System coupled with a 5977B MSD or equivalent.
-
-
Chemicals and Reagents:
-
Toluene (GC Grade)
-
This compound Reference Standard (Purity ≥99.5%)
-
-
Chromatographic and MS Conditions:
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: Start at 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (Electron Impact, 70 eV)
-
Acquisition Mode: Scan (m/z 40-300)
-
-
Sample Preparation:
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Toluene.
-
Sample Preparation: Prepare the test sample at the same concentration using Toluene.
-
-
System Suitability Test (SST):
-
Inject the standard solution six times.
-
Acceptance Criteria: RSD for the peak area must be ≤ 2.0%.
-
GC-MS Experimental Workflow
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Table 3: Cross-Validation Comparative Data (Hypothetical)
| Batch ID | Mean Purity by HPLC-UV (% Area) | Mean Purity by GC-MS (% Area) | Absolute Difference (%) | Result |
| Batch A | 99.72 | 99.65 | 0.07 | Pass |
| Batch B | 99.15 | 98.98 | 0.17 | Pass |
| Batch C | 98.54 | 98.21 | 0.33 | Pass |
Discussion of Results: The hypothetical data in Table 3 demonstrates successful cross-validation. The absolute difference in purity results between the two orthogonal methods for all three batches is well within the acceptance criterion of 2.0%. This concordance provides a high level of assurance in the quality of the material. The HPLC method serves as a precise tool for routine quality control and stability testing, while the GC-MS method provides an orthogonal confirmation of purity and identity. Any significant discrepancy would trigger an investigation to identify potential issues, such as the presence of non-volatile impurities (not detected by GC) or thermally labile impurities (that degrade in the GC inlet).
Conclusion
The development and cross-validation of orthogonal analytical methods are fundamental to ensuring the quality and consistency of critical chemical intermediates like this compound. This guide has detailed the rationale, protocols, and validation parameters for two robust methods: RP-HPLC-UV and GC-MS. By following a systematic cross-validation approach as outlined by ICH principles, researchers and drug development professionals can build a comprehensive analytical control strategy. This dual-method approach not only satisfies regulatory expectations but also provides a deeper, more reliable understanding of the material's purity profile, ultimately contributing to the safety and quality of the final product.
References
- Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Nakajima, R. (n.d.). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. J-Stage. [Link]
- Walter, T., & B'Hymer, C. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2)
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
- Little, T. A. (2004). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2763179, 2-Chloro-5-(chloromethyl)thiazole. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- DeSilva, B., et al. (2014).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. [Link]
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
- Kulkarni, S. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
- Wróbel, A., et al. (2022).
- TradeIndia. 2-Chloro-5-Chloromethylthiazole - Analytical Standard. [Link]
- Raszewski, G. (2025). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
- American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
- SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]
- inno-pharmchem.com. (2025). Ensuring Quality: Factors to Consider When Buying 2-Chloro-5-(chloromethyl)thiazole. [Link]
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2-Chloro-5-Chloromethylthiazole - Analytical Standard at Best Price, Supplier in Mumbai [nacchemical.com]
- 11. adipogen.com [adipogen.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
A Researcher's Guide to In Vitro Metabolic Stability of Trifluoromethylthiazole Derivatives: A Comparative Analysis
In the relentless pursuit of novel therapeutics, drug discovery teams are in a constant battle against attrition. A significant hurdle in this journey is unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] This guide provides an in-depth technical comparison of the in vitro metabolic stability of trifluoromethylthiazole derivatives, a class of compounds with significant therapeutic potential. We will explore the causal relationship between the trifluoromethyl moiety and metabolic fate, provide detailed experimental protocols for robust assessment, and present comparative data to guide medicinal chemistry efforts.
The Trifluoromethyl Group: A Shield Against Metabolism
The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[3] The rationale is grounded in the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength renders the trifluoromethyl group and adjacent positions less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[3] By strategically placing a -CF3 group at a known or suspected metabolic "soft spot," chemists can effectively block this metabolic pathway, leading to a longer in vivo half-life and improved bioavailability.[3]
This guide will focus on thiazole derivatives, a versatile heterocyclic scaffold found in numerous approved drugs.[4] We will compare the metabolic stability of a series of hypothetical, yet representative, thiazole compounds with and without a trifluoromethyl group to illustrate this principle.
Assessing Metabolic Stability: A Tale of Two In Vitro Systems
To quantify the metabolic stability of our trifluoromethylthiazole derivatives, we turn to two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[1][2][5] These assays provide critical data on intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[2][6]
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in CYP enzymes.[2] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism.[2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of human liver microsomes.
Materials:
-
Test Compounds (Thiazole Derivatives 1a, 1b, 2a, 2b)
-
Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the incubation buffer. The final organic solvent concentration should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubation Mixture Preparation: In a 96-well plate, combine the liver microsomes and phosphate buffer.
-
Pre-incubation: Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration baseline.[3]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[7][8]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Hepatocyte Stability Assay: A More Complete Picture
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of drug-metabolizing enzymes and cofactors present in intact liver cells. Hepatocytes, the primary functional cells of the liver, contain both Phase I and Phase II enzymes, as well as transporters, providing a more comprehensive in vitro model of hepatic metabolism.[9]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in a suspension of cryopreserved human hepatocytes.
Materials:
-
Test Compounds (Thiazole Derivatives 1a, 1b, 2a, 2b)
-
Control Compounds (e.g., 7-Hydroxycoumarin - Phase II substrate)
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
Incubator shaker (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
Compound Preparation: Prepare working solutions of test and control compounds in the incubation medium.
-
Incubation: In a 96-well plate, add the hepatocyte suspension and the compound working solution. Place the plate in an incubator shaker.
-
Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet cell debris.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis of the parent compound concentration by LC-MS/MS.
Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed in µL/min/10^6 cells.
Comparative Metabolic Stability Data: The Trifluoromethylthiazole Advantage
To illustrate the impact of the trifluoromethyl group, we present here a representative dataset for two pairs of thiazole derivatives. In each pair, one compound is a simple methyl-substituted thiazole, and the other is its trifluoromethyl analog.
| Compound ID | Structure | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | In Vitro Half-life (t½, min) in Hepatocytes | Intrinsic Clearance (CLint, µL/min/10^6 cells) in Hepatocytes |
| 1a | 4-(p-tolyl)thiazole | 15 | 92.4 | 12 | 115.5 |
| 1b | 4-(4-(trifluoromethyl)phenyl)thiazole | > 120 | < 11.5 | > 120 | < 9.6 |
| 2a | 2-amino-4-(p-tolyl)thiazole | 25 | 55.4 | 20 | 69.3 |
| 2b | 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole | 95 | 14.6 | 80 | 17.3 |
Data Interpretation:
The data clearly demonstrates the metabolic stabilizing effect of the trifluoromethyl group. For both pairs of compounds, the introduction of the -CF3 group in place of a methyl group resulted in a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance in both human liver microsomes and hepatocytes. This is indicative of reduced susceptibility to metabolism.
For instance, compound 1a , with a metabolically labile methyl group, is rapidly cleared in both systems. In contrast, its trifluoromethyl analog, 1b , is highly stable, with a half-life exceeding the duration of the assay. A similar, albeit less pronounced, trend is observed for the 2-amino substituted pair (2a and 2b ). The amino group in this pair likely introduces an additional site for metabolism, but the trifluoromethyl group still imparts a substantial improvement in metabolic stability.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in vitro assessment of metabolic stability for trifluoromethylthiazole derivatives. The experimental protocols for liver microsomal and hepatocyte stability assays are robust and reproducible methods for generating critical data to inform drug design. The illustrative data presented underscores the significant and predictable improvement in metabolic stability afforded by the strategic incorporation of a trifluoromethyl group.
For researchers and drug development professionals, early and accurate assessment of metabolic stability is paramount. By employing the principles and methodologies outlined in this guide, project teams can make more informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and ultimately increase the probability of success in bringing novel, effective, and safe medicines to patients.
Future work in this area could involve the use of more advanced in vitro models, such as 3D liver microtissues or organ-on-a-chip systems, to further enhance the in vitro-in vivo correlation of metabolic clearance predictions.
References
- Thiazole derivatives: Synthesis, characterization, biological and DFT studies. Request PDF.
- Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649. National Center for Biotechnology Information.
- Celecoxib analog 1 IC50 = 1.7 nM. ResearchGate.
- Intrinsic clearance (liver microsomes, human) - ES. Eurofins Discovery.
- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Metabolic stability and its role in the discovery of new chemical entities. De Gruyter.
- Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. OUCI.
- A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE.
- Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed.
- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. National Center for Biotechnology Information.
- The prediction of human clearance from hepatic microsomal metabolism data. PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information.
- Comparative inhibitory activity of etoricoxib, celecoxib, and diclofenac on COX-2 versus COX-1 in healthy subjects. PubMed.
- The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. National Center for Biotechnology Information.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans. Semantic Scholar.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information.
- Celecoxib. National Center for Biotechnology Information.
- Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine. ResearchGate.
- Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nuvisan.com [nuvisan.com]
- 6. The prediction of human clearance from hepatic microsomal metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of CYP-Mediated Drug Interaction Using Physiologically Based Pharmacokinetic Modeling: A Case Study of Salbutamol and Fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Fluorine Advantage: A Comparative Pharmacological Guide to Fluorinated vs. Non-Fluorinated Thiazoles
Executive Summary
The thiazole nucleus is a cornerstone scaffold in medicinal chemistry, integral to numerous therapeutic agents. A pivotal strategy in optimizing these molecules is the selective incorporation of fluorine. This guide offers an in-depth comparison of the pharmacological profiles of fluorinated versus non-fluorinated thiazole derivatives. By examining the fundamental physicochemical changes induced by fluorination, we will explore the profound impact on metabolic stability, target potency, bioavailability, and toxicity. This document synthesizes experimental data from authoritative sources to provide a clear, evidence-based perspective for rational drug design, explaining not just the observed effects, but the causal mechanisms that drive them.
The Strategic Rationale for Fluorinating Thiazole Scaffolds
The thiazole ring, with its unique electronic properties and hydrogen bonding capabilities, serves as an excellent pharmacophore.[1] However, like many heterocyclic scaffolds, non-fluorinated thiazoles can be susceptible to metabolic degradation, possess suboptimal binding affinities, or exhibit poor pharmacokinetic (PK) properties. The introduction of fluorine, the most electronegative element, is not a trivial substitution but a strategic decision to precisely modulate a molecule's properties.[2]
The rationale for this strategy is grounded in several key physicochemical alterations:
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~98 kcal/mol). Replacing a C-H bond at a metabolically vulnerable site (a "soft spot") with a C-F bond can effectively block oxidation by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[3][4] This steric and electronic shielding dramatically enhances metabolic stability.
-
Modulation of Basicity (pKa): Fluorine's powerful inductive electron-withdrawing effect can lower the pKa of nearby basic nitrogen atoms within the thiazole ring or its substituents.[5] This is a critical tuning parameter that influences a compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with target proteins.
-
Enhanced Binding Affinity: Fluorine can improve binding potency through several mechanisms. It can form favorable electrostatic and dipole-dipole interactions with amino acid residues in a protein's active site.[6] Furthermore, by altering the conformation of the molecule, fluorination can lock the thiazole derivative into a more favorable bioactive conformation for target engagement.[6]
-
Increased Lipophilicity: The introduction of fluorine often increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.[7] This, in turn, can lead to improved oral bioavailability.
The following sections will dissect these effects with supporting data and methodologies.
Comparative Analysis of Pharmacological Profiles
Metabolic Stability: Blocking the "Soft Spots"
One of the most dramatic and predictable benefits of fluorination is the enhancement of metabolic stability. By replacing metabolically labile C-H bonds, fluorination can significantly increase a compound's half-life (t½) and reduce its intrinsic clearance (CLint).
Causality Behind the Experiment: The in vitro liver microsomal stability assay is a foundational experiment in drug discovery. It utilizes subcellular fractions of the liver (microsomes) that are rich in CYP enzymes to simulate Phase I metabolism.[8] By measuring the rate at which a compound is consumed over time, we can predict its metabolic fate in vivo. A longer half-life in this assay is a strong indicator of improved stability and potentially higher exposure in the body.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs in Liver Microsomes
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles * | UT-155 | Non-fluorinated indole | 12.35 | Not Reported | Mouse | [8] |
| 32a | 4-Fluoro-indole analog | > 60 | Not Reported | Mouse | [8] | |
| Quinoline | Parent Compound | Non-fluorinated quinoline | < 5 | 150 | Human | [9] |
| Fluoro-analog | Fluorinated quinoline | 35 | 20 | Human | [9] |
Note: While not thiazoles, these indole and quinoline examples from the literature provide a clear and direct quantitative comparison illustrating the powerful effect of metabolic blocking by fluorine, a principle directly applicable to thiazole scaffolds.[8][9]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Target Potency and Selectivity
Fluorination can significantly enhance the potency of thiazole derivatives, often leading to lower IC50 values. This is achieved through a combination of improved binding interactions and conformational control.
Causality Behind the Experiment: In vitro kinase inhibition assays, for example, directly measure a compound's ability to block the activity of a target enzyme. A lower IC50 value indicates that a smaller concentration of the compound is needed to achieve 50% inhibition, signifying higher potency. Comparing the IC50 of a fluorinated analog to its direct non-fluorinated parent provides a clear measure of the fluorine's contribution to binding affinity.
Table 2: Comparative Inhibitory Activity (IC50) of Fluorinated vs. Non-Fluorinated Thiazole Analogs
| Target | Compound Type | Description | IC50 | Fold Improvement | Reference |
| B-RAFV600E Kinase | Standard Drug | Dabrafenib (non-thiazole) | 47.2 nM | - | [10] |
| Thiazole Derivative | Phenyl sulfonyl thiazole | 23.1 nM | ~2x vs Dabrafenib | [10] | |
| c-Met Kinase | Pyrazolothiazole | Non-chlorinated analog (5a) | 4.27 nM | - | [11] |
| Pyrazolothiazole | Chloro-analog (5b)* | 7.95 nM | 0.5x | [11] | |
| Antitubercular | Thiazole-Chalcone | Monofluorinated (ortho) | 20.68 µM | 1.2x vs PZA | [12] |
| Thiazole-Chalcone | Difluorinated (2,4) | 2.43 µM | 10.4x vs PZA | [12] |
*Note: While chlorine is not fluorine, this example illustrates how halogenation at a specific position can impact potency, in this case slightly reducing it, highlighting the importance of precise placement.[11] *PZA = Pyrazinamide, a standard antitubercular drug.
Caption: Fluorine enhances binding affinity through strong dipole interactions.
Bioavailability and Pharmacokinetics
Enhanced metabolic stability and increased lipophilicity often translate to improved oral bioavailability. A drug that can resist first-pass metabolism in the liver and efficiently cross the gut wall will have a greater fraction of the administered dose reach systemic circulation.
Causality Behind the Experiment: In vivo pharmacokinetic studies in animal models (e.g., rats, monkeys) are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME).[13] Key parameters like oral bioavailability (F%), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) are measured. While direct comparative data for a thiazole pair is scarce, the principle is well-established. For example, a study on fluorinated indazoles showed that moving a fluorine atom from position C4 to C6 dramatically increased oral bioavailability from low levels to 61%.[14]
Table 3: Representative Pharmacokinetic Parameters for Thiazole-Containing Drugs
| Derivative | Class | Bioavailability (%) | Tmax (h) | Half-life (t½) (h) | Primary Metabolism | Reference |
| Dasatinib | Kinase Inhibitor | ~14-34 | 0.5 - 6 | 3 - 5 | CYP3A4 | [6] |
| Febuxostat | Xanthine Oxidase Inhibitor | ~85 | 1 - 1.5 | ~2 (initial) | Oxidation & Glucuronidation | [6] |
| Pramipexole | Dopamine Agonist | >90 | ~2 | 8 - 12 | Negligible | [6] |
| Thiazole Agonist (1) | β3-Adrenergic Agonist | 4% (monkeys) | Not Reported | Not Reported | Hepatic/Gut | [13] |
| Thiazole Analog (3) | Prodrug of (1) | 56% (monkeys) | Not Reported | Not Reported | Hepatic/Gut | [13] |
Note: This table shows the diverse PK profiles of different thiazole drugs. The last two entries demonstrate how structural modification (in this case creating a morpholine derivative) can drastically improve the poor bioavailability of a parent thiazole compound.[13]
Toxicity Profile
Fluorination can have a dual effect on toxicity. By blocking the formation of reactive metabolites, it can reduce toxicity.[15] However, metabolic defluorination, though often a minor pathway, can potentially lead to reactive species. Therefore, assessing cytotoxicity is a critical step.
Causality Behind the Experiment: The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of living cells.[8] By exposing cancer cell lines and normal cell lines to increasing concentrations of a compound, we can determine its IC50 (the concentration that kills 50% of the cells) and its selectivity. A promising compound will have a low IC50 for cancer cells and a high IC50 for normal cells.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Methodology:
-
Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a fresh NADPH regenerating system solution in phosphate buffer (pH 7.4).
-
Incubation: In a 96-well plate, combine the microsomal suspension, buffer, and the test compound to a final concentration of 1 µM. Pre-warm the plate to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Calculation: Determine the t½ by plotting the natural log of the percent remaining compound versus time. Calculate CLint using the equation: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[8]
Protocol: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated thiazoles) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful, validated approach to optimizing the pharmacological profile of thiazole-based drug candidates. The evidence clearly indicates that fluorination can profoundly enhance metabolic stability and target potency, which often leads to improved bioavailability. The key to successful application lies in the rational placement of fluorine to block metabolic liabilities without disrupting essential binding interactions. While this guide has provided a framework based on established principles and representative data, the precise effects of fluorination are context-dependent and must be empirically validated for each new chemical series. Future advancements in computational chemistry will further refine our ability to predict the multifaceted impact of fluorination, enabling more efficient design of next-generation thiazole therapeutics with superior pharmacological properties.
References
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Center for Biotechnology Information.
- Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information.
- Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. SciSpace.
- Applications of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information.
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Publications.
- Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies. ResearchGate.
- Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. National Center for Biotechnology Information.
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. National Center for Biotechnology Information.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.
- MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. National Center for Biotechnology Information.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Center for Biotechnology Information.
- Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate.
- New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. National Center for Biotechnology Information.
- Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. National Center for Biotechnology Information.
- Design, synthesis and biological activity evaluation of novel imidazo[5,1‐b]thiazole derivatives containing a pyrazole ring based on the intermediate derivatization method. ResearchGate.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Royal Society of Chemistry.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 11. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Crystal structure and bonding analysis of 2-chloro-5-(chloromethyl)thiazole
A Comprehensive Guide to the Crystal Structure and Bonding of 2-Chloro-5-(chloromethyl)thiazole
Abstract
2-Chloro-5-(chloromethyl)thiazole is a pivotal intermediate in the synthesis of pharmaceuticals, such as the antiretroviral drug Ritonavir, and various agrochemicals.[1][2] Its molecular structure and the resulting solid-state packing are crucial determinants of its reactivity and physical properties. This guide provides an in-depth analysis of the crystal structure of 2-chloro-5-(chloromethyl)thiazole, elucidated by single-crystal X-ray diffraction. We further explore the intricate network of intermolecular interactions governing its crystal packing through advanced computational methods, including Hirshfeld surface analysis. This analysis is contextualized by comparing its structural features with analogous thiazole derivatives, offering researchers and drug development professionals critical insights into the structure-property relationships of this important heterocyclic compound.
Introduction: The Significance of Substituted Thiazoles
Thiazole rings are privileged scaffolds in medicinal and agricultural chemistry due to their wide range of biological activities.[2][3] The introduction of halogen substituents, such as chlorine, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions. 2-Chloro-5-(chloromethyl)thiazole (CCMT), with its two distinct chlorine atoms—one attached to the aromatic ring and one to the methyl group—presents a compelling case study in molecular architecture. Understanding how these substituents influence bond lengths, bond angles, and, most importantly, the non-covalent interactions in the solid state is fundamental for predicting its behavior in synthetic reactions and its potential for polymorphism.
This guide moves beyond a simple data report, providing a comparative framework and explaining the causality behind the observed structural phenomena. We will dissect the experimental and theoretical methodologies used, presenting a holistic view of the molecule's structural chemistry.
Analytical Workflow: A Multi-Faceted Approach
To achieve a comprehensive understanding, a multi-pronged analytical strategy is employed. This involves the integration of high-resolution experimental data from X-ray crystallography with the quantitative and visual power of computational chemistry.
Figure 1: Integrated workflow for the structural and bonding analysis of 2-chloro-5-(chloromethyl)thiazole.
Methodologies: From Crystal to Computation
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol:
-
Synthesis: The title compound was prepared according to established literature methods, such as the chlorination-cyclization reaction of allyl isothiocyanate derivatives.[2][4]
-
Crystallization: High-quality single crystals suitable for diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound at room temperature.[1]
-
Data Collection: A suitable crystal was mounted on a diffractometer. Intensity data were collected using graphite-monochromated Mo Kα radiation.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were positioned geometrically and refined using a riding model.[1] The final structure solution provides accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
Computational Analysis: Hirshfeld Surface
While SC-XRD tells us where the atoms are, computational methods help us understand why they are there. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[5][6]
Computational Protocol:
-
Model Generation: The crystal structure information file (CIF) obtained from SC-XRD is used as the input geometry.
-
Surface Calculation: The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules.
-
Surface Mapping: The surface is colored based on different properties. A key property is dnorm, a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[7][8]
-
Fingerprint Plots: These 2D histograms summarize all interactions on the Hirshfeld surface, plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). Specific interactions (e.g., H···H, Cl···H) appear as characteristic patterns, and the area under these patterns can be used to quantify their relative contribution to the overall crystal packing.[8]
Results and Discussion: The Structure of 2-Chloro-5-(chloromethyl)thiazole
The crystal structure of 2-chloro-5-(chloromethyl)thiazole has been reported and deposited in the Cambridge Structural Database (CSD Entry: 828678).[9] The compound crystallizes in the monoclinic space group P2₁/c.[1]
Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₃Cl₂NS |
| Molecular Weight | 168.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.869(3) |
| b (Å) | 16.592(8) |
| c (Å) | 7.152(4) |
| β (°) | 108.78(3) |
| Volume (ų) | 659.1(6) |
| Z | 4 |
Source: Acta Crystallographica Section E, 2011, E67, o1531[1]
Molecular Geometry
The thiazole ring is essentially planar.[1] The chlorine atom at the 2-position (Cl1) and the carbon atom of the chloromethyl group (C4) lie very close to the mean plane of the ring. However, the chlorine atom of the chloromethyl group (Cl2) is significantly out of this plane, with a reported S—C2—C4—Cl2 torsion angle of -66.66°.[1] This twisted conformation minimizes steric hindrance.
Bonding and Intermolecular Interactions
A defining feature of the crystal structure is the absence of classical hydrogen bonds.[1] This is expected, as the molecule lacks strong hydrogen bond donors (like O-H or N-H). Consequently, the crystal packing is dominated by weaker, yet collectively significant, van der Waals forces and halogen-related interactions.
Hirshfeld Surface Analysis Insights:
The analysis reveals that the crystal packing is a delicate balance of several close contacts.
-
H···H Contacts: These are the most abundant interactions, covering a large portion of the Hirshfeld surface, typical for organic molecules.
-
Cl···H Contacts: The electrophilic region on the chlorine atoms interacts with the nucleophilic hydrogen atoms of neighboring molecules. These interactions, while weak, are numerous and act as a form of "molecular glue."
-
Cl···Cl Contacts: Halogen-halogen interactions, specifically Type II interactions (where the electrophilic σ-hole of one chlorine atom interacts with the nucleophilic equatorial belt of another), are crucial in the crystal engineering of halogenated compounds.[10]
-
Cl···N / Cl···S Contacts: The chlorine atoms can also interact with the lone pairs of the nitrogen and sulfur heteroatoms in adjacent thiazole rings, further stabilizing the crystal lattice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 5. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-(trifluoromethyl)thiazole
For laboratory professionals engaged in the fast-paced world of research and development, particularly within the pharmaceutical and agrochemical sectors, the synthesis and handling of novel heterocyclic compounds are routine. Among these, 2-Chloro-5-(trifluoromethyl)thiazole stands out as a valuable building block. However, its utility in synthesis is matched by the critical need for rigorous safety protocols, extending from handling to final disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment. Our focus is to provide a deep, technically grounded framework that goes beyond mere procedural lists, fostering a culture of safety and responsibility.
Hazard Assessment and Personal Protective Equipment (PPE): A Proactive Stance
Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. Based on data from the analogous compound, 2-Chloro-5-chloromethylthiazole, researchers should anticipate that this compound is likely to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye damage.[1][2][3] The trifluoromethyl group, known for its high stability, does not diminish the reactivity of the chlorinated thiazole ring.
A robust PPE plan is therefore non-negotiable. The following table summarizes the recommended PPE, grounding the choices in the likely chemical hazards.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, which can lead to irritation, burns, or toxic absorption. Always check the glove manufacturer's compatibility chart for breakthrough times. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or its solutions, which can cause serious eye damage. A face shield offers an additional layer of protection for the entire face. |
| Skin and Body Protection | A chemically resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. For larger quantities or in the event of a spill, chemically resistant aprons or full-body suits may be necessary. |
| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors. For spill cleanup outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be required. |
The Disposal Pathway: A Step-by-Step Protocol
The proper disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds are regulated as hazardous waste and must not be disposed of down the drain or in regular trash.[4][5][6][7][8] The recommended disposal method is incineration at a licensed hazardous waste facility.[8]
The following workflow provides a logical progression for the safe disposal of this compound.
Figure 1. A step-by-step workflow for the proper disposal of this compound.
Experimental Protocol: Waste Segregation and Packaging
-
Waste Identification and Segregation:
-
Causality: Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases.[4] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal.
-
Procedure: Designate a specific waste container for "Halogenated Organic Waste." Do not mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.
-
-
Container Selection and Labeling:
-
Causality: The container must be chemically compatible with the waste to prevent leaks and reactions. Proper labeling is a regulatory requirement and ensures safe handling by all personnel and the disposal contractor.
-
Procedure:
-
Use a clean, dry, and leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. Avoid metal containers, as halogenated compounds can degrade to form acidic byproducts that may corrode the metal.[9]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and the approximate concentration if in a solution. Do not use abbreviations.[6]
-
-
-
Waste Accumulation and Storage:
-
Causality: Accumulating waste at the point of generation minimizes the risk of spills and mishandling. Keeping containers closed prevents the release of vapors.
-
Procedure:
-
Keep the waste container in a designated satellite accumulation area within the laboratory.[5][8]
-
Ensure the container is kept tightly sealed except when adding waste.
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Segregate the halogenated waste container from incompatible materials, such as strong bases or oxidizing agents.[2][10]
-
-
-
Arranging for Disposal:
-
Causality: The disposal of hazardous waste is strictly regulated and must be handled by a licensed and certified contractor to ensure compliance with all federal, state, and local regulations.[9]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Management: An Emergency Response Plan
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a significant release of vapors, activate the fire alarm to evacuate the building and notify emergency services.
-
-
Assess the Situation:
-
From a safe distance, assess the extent of the spill and any immediate dangers, such as proximity to ignition sources.
-
-
Assemble Cleanup Materials:
-
Contain and Absorb:
-
Wearing the appropriate PPE, approach the spill from upwind.
-
Create a dike around the spill with absorbent material to prevent it from spreading.
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
-
Collect and Package Waste:
-
Once the liquid has been absorbed, carefully scoop the material into a designated hazardous waste container.
-
Label the container clearly as "Spill Debris containing this compound."
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water or a detergent solution), collecting the cleaning materials as hazardous waste.
-
Allow the area to ventilate thoroughly.
-
The Science of Disposal: Thermal Decomposition
The primary reason for the high-temperature incineration of halogenated organic compounds is to ensure their complete breakdown into simpler, less harmful substances. The thermal decomposition of this compound is a complex process that will likely produce a range of byproducts due to the presence of chlorine, fluorine, sulfur, and nitrogen. In a properly operated incinerator, the expected end products would be carbon dioxide, water, hydrogen chloride, hydrogen fluoride, sulfur oxides, and nitrogen oxides.[2] These acidic gases are then treated in a scrubber system to neutralize them before release.
Incomplete combustion can lead to the formation of more hazardous compounds, such as phosgene or other halogenated byproducts. This underscores the importance of using a licensed and reputable hazardous waste disposal facility with the appropriate technology and controls.
Regulatory Framework: Ensuring Compliance
The disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA) in the United States, specifically the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to land disposal restrictions, making incineration the preferred method.[15][16][17][18] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with all applicable regulations.[5][19]
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [relevant university safety website]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [relevant university safety website]
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [relevant chemical supplier safety website]
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- BLD Pharm. (n.d.). 2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole.
- Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [relevant university safety website]
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [relevant university safety website]
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [relevant university safety website]
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [relevant university safety website]
- [Relevant Institution]. (n.d.). Chemical Spill Procedures.
- Apollo Scientific. (n.d.). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Georganics. (2011, January 27). Safety Data Sheet: 2-Chloro-5-chloromethyl thiazole.
- Fisher Scientific. (2009, September 1). Safety Data Sheet.
- Royal Society of Chemistry. (n.d.). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br).
- Chemodex. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-27.
- Chemsrc. (2025, August 20). 2-Chloro-5-(chloromethyl)thiazole.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethylthiazole. PubChem.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- [Author(s)]. (Year). Disposal of Chlorine-Containing Wastes. In [Book Title].
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
- University of Oxford. (2025, March 27). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.
- [Author(s)]. (Year). A Review of Thermal Decomposition Product Testing of Halocarbon Fire Suppression Agents. [Conference or Journal].
- Vyazovkin, S. V., Lesnikovich, A. I., & Lyutsko, V. A. (1990). Thermal decomposition of tetrazole. Thermochimica Acta, 165(1), 17-22.
- [Company]. (2024, October 29). Chemical Compatibility Guide.
- Thermo Fisher Scientific Inc. (2013). Chemical Compatibility Chart.
- [Company]. (2025, May 28). Safety Data Sheet: C3295 - 2-Chloro-5-(chloromethyl)thiazole.
- Echemi. (n.d.). 2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets.
- [Author(s)]. (2025, October 28).
- [Author(s)]. (2025, August 7). Thermal decomposition of Pd doped 12-tungstophosphoric acid and some of its cesium salts.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. georganics.sk [georganics.sk]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. View Document - California Code of Regulations [govt.westlaw.com]
- 17. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 18. wku.edu [wku.edu]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-(trifluoromethyl)thiazole
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with 2-Chloro-5-(trifluoromethyl)thiazole. As a senior application scientist, my aim is to provide not just a list of equipment, but a comprehensive safety strategy grounded in scientific principles and practical laboratory experience.
Hazard Analysis: A Data-Driven Approach to Safety
Analog Compound Analysis:
-
2-Chloro-5-(chloromethyl)thiazole: This closely related analog is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction.[1][2][3] The presence of a halogenated thiazole ring is a key structural feature contributing to its reactivity and toxicity.
-
Trifluoromethylated Aromatic Compounds: The trifluoromethyl group (-CF3) is known to be a strong electron-withdrawing group, which can influence the metabolic stability and biological activity of a molecule. While it can sometimes reduce toxicity, it can also enhance it. For instance, 2-chloro-5-(trifluoromethyl)pyridine is known to be a combustible liquid that is harmful if swallowed or inhaled and can cause organ damage.[4]
Anticipated Hazards of this compound:
Based on this analysis, it is reasonable to anticipate that this compound may exhibit the following hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Potential to cause severe skin burns and serious eye damage.[1][3][5]
-
Irritation: May cause respiratory irritation.[6]
-
Sensitization: Potential to cause an allergic skin reaction.[1][2][3]
Therefore, a conservative and cautious approach to PPE is not just recommended, but essential.
The Core Ensemble: Your Primary Defense
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1] The following PPE represents the minimum required for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | The inner glove provides a second barrier in case the outer glove is breached. Nitrile and neoprene offer good resistance to a range of chemicals.[7] Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[8][9] |
| Body Protection | A flame-retardant laboratory coat worn over personal clothing. | Provides a removable barrier to protect skin and clothing from splashes. The flame-retardant property is a general laboratory best practice. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills and falling objects. |
Enhanced Precautions for High-Risk Procedures
For procedures with a higher risk of splash or aerosol generation (e.g., heating, sonicating, or handling larger quantities), additional PPE is required.
| PPE Component | Specification | Rationale |
| Body Protection | A chemical-resistant apron worn over the laboratory coat. | Provides an additional layer of protection against corrosive or toxic splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors may be necessary if there is a risk of exposure outside of a fume hood. | This should be determined by a formal risk assessment and may require fit testing and training. |
Procedural Discipline: The Key to Effective Protection
The effectiveness of PPE is directly linked to its proper use. The following step-by-step protocols for donning, doffing, and disposal are critical to your safety.
Donning PPE: A Deliberate Sequence
Doffing PPE: A Contamination-Avoidance Protocol
The order of PPE removal is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.
Disposal Plan: Responsible Management of Contaminated Materials
All disposable PPE used when handling this compound should be considered hazardous waste.
-
Gloves, Aprons, and other disposables: Place in a designated, sealed hazardous waste container immediately after removal.
-
Contaminated Lab Coats: If grossly contaminated, the lab coat should be disposed of as hazardous waste. For minor contamination, it should be professionally laundered by a service experienced in handling contaminated laboratory clothing. Do not take contaminated lab coats home.[5]
-
Empty Chemical Containers: Triple rinse with a suitable solvent in the fume hood. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, relies on a combination of engineering controls, appropriate personal protective equipment, and diligent work practices. This guide provides a robust framework for protecting yourself and your colleagues. Always consult your institution's specific safety protocols and a qualified safety professional before commencing work with any new or hazardous material. Your commitment to a culture of safety is the most important tool in the laboratory.
References
- Georganics. (2011, January 27).
- Apollo Scientific. SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- ECHEMI. (2019, July 15). 2-Chloro-5-(chloromethyl)
- AK Scientific, Inc.
- Benchchem. Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene.
- Fluorochem. (2024, December 19). Safety Data Sheet 2-Chloro-4-(chloromethyl)thiazole.
- CHEMM. Personal Protective Equipment (PPE).
- Capot Chemical Co., Ltd. (2013, September 30). 2-Chloro-5-(chloromethyl)
- NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2009, September 1). SAFETY DATA SHEET 2-Chloro-5-(chloromethyl)thiophene.
- Sigma-Aldrich. (2024, September 6).
- ChemicalBook. (2025, August 30). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.
- Jubilant Ingrevia.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. scribd.com [scribd.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. georganics.sk [georganics.sk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
